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  • Product: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol
  • CAS: 225920-09-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, a chiral alcohol of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This document will delve into the theoretical and practical aspects of acquiring and interpreting the NMR data for this specific compound, offering field-proven insights for accurate characterization.

Introduction: The Role of NMR in Stereospecific Synthesis

In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is critical to its biological activity. (1S)-1-(5-methylfuran-2-yl)ethan-1-ol possesses a single stereocenter, making the confirmation of its absolute and relative configuration essential. High-resolution NMR spectroscopy, by providing detailed information about the chemical environment, connectivity, and stereochemical relationships of nuclei, serves as a cornerstone for verifying the outcome of asymmetric syntheses and for the unambiguous structural confirmation of chiral molecules.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is modulated by the electronegativity of nearby atoms and the aromaticity of the furan ring.

A key analog for predicting the spectrum is (S)-1-(furan-2-yl)ethanol, which lacks the 5-methyl group. The reported ¹H NMR data for this compound shows a quartet for the methine proton (H-1), a doublet for the methyl protons of the ethyl group, and distinct signals for the furan protons.[1] For our target molecule, the presence of the electron-donating methyl group at the 5-position of the furan ring will cause a slight upfield shift of the furan protons, particularly H-4, due to an increase in electron density.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH-OH)~4.8Quartet (q)~6.51H
H-3' (furan)~6.1Doublet (d)~3.11H
H-4' (furan)~5.9Doublet (d)~3.11H
5'-CH₃ (furan)~2.3Singlet (s)-3H
1-CH₃ (ethyl)~1.5Doublet (d)~6.53H
OHVariable (broad)Singlet (s)-1H

Analysis of Predicted ¹H NMR Signals:

  • H-1 (Methine Proton): This proton, attached to the stereocenter and the hydroxyl-bearing carbon, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.

  • H-3' and H-4' (Furan Protons): These two protons on the furan ring are not chemically equivalent. They will appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons in a furan ring is around 3.1 Hz. The electron-donating 5-methyl group will slightly shield these protons compared to unsubstituted furan.

  • 5'-CH₃ (Furan Methyl Protons): The protons of the methyl group attached to the furan ring will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift around 2.3 ppm is characteristic of a methyl group on an aromatic ring.

  • 1-CH₃ (Ethyl Methyl Protons): These protons will be a doublet due to coupling with the single methine proton (H-1).

  • OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by D₂O exchange, where the signal disappears.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

For predicting the ¹³C NMR spectrum, the data for 2-acetyl-5-methylfuran is highly informative for the furan ring carbons.[3][4] The primary difference will be the upfield shift of the carbon attached to the hydroxyl group (C-1) compared to the carbonyl carbon in the acetyl analog.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (furan)~155
C-5' (furan)~152
C-3' (furan)~108
C-4' (furan)~106
C-1 (CH-OH)~65
1-CH₃ (ethyl)~23
5'-CH₃ (furan)~14

Analysis of Predicted ¹³C NMR Signals:

  • C-2' and C-5' (Furan Carbons): These carbons, being attached to the oxygen atom and the substituents, are the most deshielded of the furan ring carbons and will appear at the lowest field.

  • C-3' and C-4' (Furan Carbons): These carbons will be found at a higher field (more shielded) compared to C-2' and C-5'.

  • C-1 (Methine Carbon): This carbon, bonded to the hydroxyl group, will have a chemical shift in the typical range for a secondary alcohol, around 65 ppm.

  • 1-CH₃ and 5'-CH₃ (Methyl Carbons): The two methyl carbons will appear in the aliphatic region of the spectrum at the highest field.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Self-Validating System and Causality in Experimental Choices

The described protocol incorporates self-validating checks. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule, providing an internal check on sample purity and correct signal assignment. The expected multiplicities (singlet, doublet, quartet) based on the molecular structure serve as another validation point.

The choice of a high-field NMR spectrometer is driven by the need for enhanced resolution, which is crucial for accurately measuring coupling constants and resolving closely spaced signals, particularly in the aromatic region. The use of a proton-decoupled sequence for ¹³C NMR is a standard practice to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into single peaks.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the structure of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol and the key proton couplings that determine the multiplicities in the ¹H NMR spectrum.

Figure 1. Molecular structure and key ¹H-¹H coupling interactions.

Conclusion

This in-depth technical guide provides a robust framework for understanding, predicting, and experimentally verifying the ¹H and ¹³C NMR spectra of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. By leveraging data from structural analogs and a thorough understanding of NMR principles, researchers can confidently assign the spectral features and confirm the identity and purity of this chiral molecule. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results, which are indispensable in the rigorous environment of drug discovery and development.

References

  • PubChem. 2-Acetyl-5-Methylfuran. [Link]

  • ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • FooDB. Showing Compound 2-Acetyl-5-methylfuran (FDB013878). [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. [Link]

  • ResearchGate. (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. [Link]

  • SpectraBase. 2-Acetyl-5-methylfuran - Optional[¹³C NMR] - Spectrum. [Link]

  • Cheméo. 2-Acetyl-5-methylfuran. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]

  • The Good Scents Company. 2-acetyl-5-methyl furan. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. An analysis of substituent effects on ¹H and ¹³C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. Support Information for: Zirconium-catalyzed continuous-flow transfer hydrogenation of furfural and 5-hydroxymethylfurfural. [Link]

  • Lee, J., et al. "Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database." Scientific reports 12.1 (2022): 20297. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • InstaNANO. NMR Database Table with Search. [Link]

  • Amanote Research. (PDF) Computational Prediction of the ¹H and ¹³C NMR. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Executive Summary This technical guide provides a comprehensive analysis of the predicted mass spectrometric fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, a chiral secondary alcohol of interest in flavor chemistry, synthesis, and materials science. In the absence of a publicly available experimental spectrum for this specific stereoisomer, this document synthesizes foundational principles of mass spectrometry with data from structurally analogous compounds to propose the most probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of molecular fragmentation for structural elucidation and impurity profiling. We will detail the key fragmentation mechanisms, including alpha (α)-cleavage and furan ring-associated cleavages, present key diagnostic ions in a tabular format, and provide standardized experimental protocols for acquiring mass spectral data.

Introduction

The Analyte: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound featuring a stereogenic center, a secondary alcohol, and a 5-methylfuran moiety. Its molecular weight is 126.15 g/mol , and its chemical formula is C₇H₁₀O₂. The structure combines the chemical reactivity of a secondary alcohol with the aromatic-like properties of the furan ring, making its fragmentation behavior a subject of significant interest for analytical characterization. Understanding its mass spectrum is crucial for its unambiguous identification in complex matrices, for quality control in synthesis, and for metabolic studies.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, high-energy ionization methods like Electron Ionization (EI) induce predictable bond cleavages, creating a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments allows for the deduction of the original molecular structure. Softer ionization techniques, such as Electrospray Ionization (ESI), typically yield the intact protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to induce and study fragmentation in a controlled manner.[1]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a hard ionization technique that typically involves bombarding the analyte with 70 eV electrons. This high energy leads to the formation of a radical cation (the molecular ion, M•+) and extensive, structurally informative fragmentation.

The Molecular Ion (M•+)

The molecular ion peak for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is expected at m/z 126 . For secondary alcohols, this peak may be weak or even absent due to the high propensity for fragmentation, particularly α-cleavage.[2]

Alpha (α)-Cleavage: The Dominant Fragmentation Pathway

The most characteristic fragmentation pathway for alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[2][3] This process is energetically favorable as it leads to the formation of a resonance-stabilized oxonium ion. For the target molecule, two α-cleavage events are possible:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the chiral carbon and the methyl group results in the loss of a methyl radical (15 Da). This pathway is predicted to be highly favorable, yielding a resonance-stabilized cation at m/z 111 . This ion is expected to be the base peak or one of the most abundant ions in the spectrum, as the positive charge is delocalized across the furan ring and the oxygen atom.

  • Loss of a 5-methylfuryl Radical: Cleavage of the bond between the chiral carbon and the furan ring would result in the loss of the 5-methylfuryl radical (95 Da). This would produce an ion at m/z 31 ([CH₃CH=OH]⁺). While this is a common fragment for primary alcohols, it is less favored here compared to the formation of the highly stabilized m/z 111 ion.[4]

Furan Ring-Associated Fragmentations

The furan ring itself can direct fragmentation. The ion at m/z 111 can undergo further fragmentation. A common pathway for furfuryl-type systems is the loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 83 .

Another significant fragmentation pathway is initiated by the cleavage of the bond benzylic to the furan ring, which is the same as the α-cleavage leading to the m/z 111 ion. However, direct fragmentation of the furan ring from the molecular ion can also occur. The 5-methylfuran moiety often yields a characteristic ion at m/z 95 corresponding to the [5-methylfurfuryl]⁺ cation, formed by cleavage of the C-C bond at the alcohol, or an ion at m/z 81 corresponding to the 2-methylfuran radical cation after rearrangement and loss of CO. The mass spectrum of 2-methylfuran itself shows a strong molecular ion peak at m/z 82 and a significant fragment at m/z 53.[5][6]

Dehydration (Loss of H₂O)

Alcohols can also undergo fragmentation via the elimination of a water molecule (18 Da) from the molecular ion.[2][3] This would produce a radical cation at m/z 108 ([C₇H₈O]•+). This peak is generally more prominent in the mass spectra of larger alcohols where other fragmentation pathways are less favorable.

Fragmentation under Soft Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that imparts little excess energy to the analyte, making it ideal for determining the molecular weight. In positive ion mode, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol will readily form a protonated molecule, [M+H]⁺, at m/z 127 .

To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID). For protonated alcohols, the most common and lowest-energy fragmentation pathway is the neutral loss of water (18 Da).[7] This would result in a prominent product ion at m/z 109 ([C₇H₉]⁺). This carbocation would be highly stabilized through resonance with the furan ring system.

Summary of Key Diagnostic Ions

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

m/z (EI-MS)Proposed Ion Structure / FormulaFragmentation MechanismRelative Abundance
126[C₇H₁₀O₂]•+Molecular Ion (M•+)Low to Absent
111 [C₆H₇O₂]⁺ α-Cleavage (Loss of •CH₃) High (Base Peak)
108[C₇H₈O]•+Dehydration (Loss of H₂O)Low to Medium
95[C₆H₇O]⁺5-methylfurfuryl cationMedium
83[C₅H₇O]⁺Loss of CO from m/z 111Low
43[C₂H₃O]⁺ or [C₃H₇]⁺Acetyl cation or Isopropyl cationMedium
m/z (ESI-MS/MS)Precursor IonProposed Ion Structure / FormulaFragmentation Mechanism
127-[C₇H₁₁O₂]⁺Protonated Molecule [M+H]⁺
109 m/z 127 [C₇H₉]⁺ Neutral Loss of H₂O

Visualization of Fragmentation & Workflows

Predicted EI-MS Fragmentation Pathway

G M Molecular Ion (M•+) m/z 126 F111 Base Peak [M - CH₃]⁺ m/z 111 M->F111 α-Cleavage (-•CH₃) F108 [M - H₂O]•+ m/z 108 M->F108 Dehydration (-H₂O) F95 5-Methylfurfuryl Cation m/z 95 M->F95 C-C Cleavage F83 [m/z 111 - CO]⁺ m/z 83 F111->F83 (-CO) F43 Acetyl Cation m/z 43 F111->F43 Ring Opening G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve sample in volatile solvent (e.g., Methanol, Ethyl Acetate) P2 Filter if necessary P1->P2 A1 Inject sample into GC P2->A1 A2 Separation on capillary column A1->A2 A3 Elution into MS source (70 eV Electron Ionization) A2->A3 A4 Mass Analyzer (e.g., Quadrupole) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum of the analyte peak D1->D2 D3 Compare with libraries and interpret fragmentation D2->D3

Caption: Standard workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol for GC-MS (EI) Analysis

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol at 1 mg/mL in high-purity methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in methanol or ethyl acetate.

  • GC Parameters (Exemplary):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

  • MS Parameters (Exemplary):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Protocol for LC-MS/MS (ESI) Analysis

This protocol is suitable for a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

  • LC Parameters (Exemplary):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters (Exemplary):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and a temperature of 350 °C.

    • Precursor Ion: m/z 127.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-30 eV to find the optimal energy for the m/z 127 -> 109 transition.

Conclusion

The mass spectrometric fragmentation of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is predicted to be dominated by a highly characteristic α-cleavage event, leading to a stable base peak at m/z 111 under Electron Ionization. This, along with other minor fragments and the results from soft ionization MS/MS (m/z 127 -> 109), provides a robust analytical framework for the unambiguous identification of this molecule. The methodologies and predicted fragmentation patterns described in this guide offer a solid foundation for researchers working on the analysis, synthesis, and characterization of furan-containing secondary alcohols.

References

  • Blank, I., et al. (2003). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry.
  • Fuss, M. C., et al. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Analytical & Biological Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). 2-Furanmethanol, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2026). 2-Acetyl-5-Methylfuran. PubChem Compound Summary for CID 14514. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. Available at: [Link]

  • Brown, D. (2025). Mass spectrum of ethanol fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

Sources

Foundational

physicochemical properties and solubility of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Abstract This technical guide provides a comprehensive analysis of the chiral alcohol (1S)-1-(5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the chiral alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, a valuable stereospecific building block for pharmaceutical and fine chemical synthesis. Due to the limited availability of direct experimental data for this specific enantiomer, this document synthesizes information from its prochiral ketone precursor, its corresponding enantiomer, and established principles of physical organic chemistry. As a Senior Application Scientist, the narrative emphasizes not only the known and predicted properties but also the robust experimental methodologies required to validate them. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for applications in synthesis, formulation, and analytical development.

Molecular Overview and Identification

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a furan ring, a common scaffold in medicinal chemistry. The specific (S)-stereochemistry at the carbinol center is often crucial for achieving desired biological activity and minimizing off-target effects in active pharmaceutical ingredients (APIs). Its structure combines a moderately polar alcohol functional group with a less polar, aromatic methylfuran ring system, a duality that dictates its physicochemical behavior and solubility profile.

The primary route to this chiral alcohol is through the stereoselective reduction of its prochiral ketone precursor, 1-(5-methylfuran-2-yl)ethanone, also known as 2-acetyl-5-methylfuran.

IdentifierValueSource
Chemical Name (1S)-1-(5-methylfuran-2-yl)ethan-1-olIUPAC
Molecular Formula C₇H₁₀O₂-
Molecular Weight 126.15 g/mol -
CAS Number (1S)-enantiomer Not Assigned-
CAS Number (1R)-enantiomer 152518-37-1Commercial Suppliers
Precursor Name 1-(5-methylfuran-2-yl)ethanoneIUPAC
Precursor CAS 1193-79-9[1][2]

Stereoselective Synthesis: An Enzymatic Approach

Achieving high enantiomeric purity is paramount for the application of chiral intermediates. While classical chemical methods using chiral catalysts or resolving agents exist, a modern, highly selective, and environmentally benign approach involves biocatalysis. The use of ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), offers exceptional control over stereochemistry.[3][4]

Rationale for Biocatalytic Reduction

The choice of an enzymatic reduction over traditional chemical methods (e.g., asymmetric hydrogenation with metal catalysts) is driven by several factors:

  • High Enantioselectivity: KREDs often provide enantiomeric excess (e.e.) values exceeding 99%, which is critical for pharmaceutical applications.[5]

  • Mild Reaction Conditions: Biocatalytic reactions proceed at or near ambient temperature and pressure in aqueous buffer systems, avoiding the need for harsh reagents, high temperatures, or heavy metals.[6]

  • Sustainability: KREDs are biodegradable catalysts, and the use of co-substrates like isopropanol or ethanol for cofactor regeneration aligns with green chemistry principles.[3]

Recommended Synthesis Protocol

This protocol describes the asymmetric reduction of 1-(5-methylfuran-2-yl)ethanone to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol using a commercially available, (S)-selective ketoreductase.

Materials:

  • 1-(5-methylfuran-2-yl)ethanone (CAS 1193-79-9)

  • (S)-selective Ketoreductase (KRED)

  • NADP⁺ (or NAD⁺, depending on KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Protocol Steps:

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel, add 80 mL of the phosphate buffer. Add D-glucose (1.5 eq), NADP⁺ (0.1 mol%), the KRED, and the GDH. Stir gently until all solids are dissolved.

  • Substrate Addition: Dissolve 1.0 g of 1-(5-methylfuran-2-yl)ethanone in 10 mL of DMSO. The use of a co-solvent is necessary to enhance the solubility of the hydrophobic ketone in the aqueous buffer.[7] Add this solution dropwise to the reaction mixture with gentle stirring.

  • Incubation: Seal the vessel and maintain the temperature at 30°C. Agitate the mixture gently (e.g., 150 rpm) to ensure homogeneity. Monitor the reaction progress via TLC or HPLC analysis.

  • Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification prep_buffer Prepare pH 7.0 Phosphate Buffer dissolve Dissolve Cofactors, GDH, KRED & Glucose in Buffer prep_buffer->dissolve prep_substrate Dissolve Ketone in DMSO add_sub Add Substrate Solution Dropwise prep_substrate->add_sub dissolve->add_sub incubate Incubate at 30°C with Agitation add_sub->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry & Concentrate Organic Phases extract->dry purify Purify via Chromatography dry->purify product (1S)-Alcohol Product purify->product

Caption: Workflow for the stereoselective synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

Physicochemical Properties

Direct experimental data for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol are not widely published. The following properties are estimated based on the known values of the ketone precursor and principles of chemical structure-property relationships. Experimental validation is required for use in critical applications.

PropertyPrecursor (Ketone)(1S)-Alcohol (Product)Rationale / Significance
Appearance Yellow-orange liquid[8]Estimated: Colorless to pale yellow liquidThe reduction of the conjugated ketone removes a chromophore, likely resulting in a less colored compound.
Boiling Point 100 °C @ 33 hPa[8]Estimated: >110 °C @ 33 hPaThe introduction of the hydroxyl (-OH) group allows for hydrogen bonding, significantly increasing intermolecular forces and thus the boiling point compared to the precursor ketone.
Density ~1.06 g/mLEstimated: ~1.05 g/mLDensity is expected to be similar to the precursor, with a slight decrease typical when a carbonyl is reduced to an alcohol.
logP (o/w) 1.79 (Predicted)[9]Estimated: 1.2 - 1.5The logP (octanol-water partition coefficient) indicates lipophilicity. The addition of a polar hydroxyl group decreases the logP, making the alcohol more hydrophilic than the ketone. This is critical for predicting ADME properties.[10]
pKa Not IonizableEstimated: ~16The hydroxyl proton is weakly acidic, with a pKa typical of secondary alcohols, similar to isopropanol. This indicates it will not be ionized under physiological conditions.

Solubility Analysis

The solubility of a compound is a critical parameter for synthesis, formulation, and biological applications. The structure of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol suggests a nuanced solubility profile.

Theoretical Assessment
  • In Water: The molecule possesses a polar hydroxyl group capable of hydrogen bonding with water. However, the methylfuran ring and the ethyl backbone constitute a significant nonpolar region. Therefore, slight to moderate solubility in water is expected . Furan derivatives are also known to be susceptible to polymerization under acidic aqueous conditions, which is a key consideration for handling and formulation.

  • In Organic Solvents: Based on the "like dissolves like" principle, solubility is predicted to be high in polar protic solvents (e.g., ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., acetone, THF, ethyl acetate) due to favorable dipole-dipole interactions and hydrogen bonding. Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be lower but still significant due to the hydrophobic furan ring.

Experimental Solubility Determination Protocol

To provide reliable, quantitative data, the equilibrium solubility should be determined using the shake-flask method, a gold-standard technique.

Objective: To determine the solubility of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in various solvents at a controlled temperature (e.g., 25°C).

Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of a selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile).

  • Addition of Solute: Add an excess amount of the solid or liquid alcohol to each vial, ensuring a visible amount of undissolved material remains. This ensures the formation of a saturated solution.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to 25°C. Agitate the vials for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved alcohol using a validated HPLC-UV method against a standard calibration curve.

  • Reporting: Express the solubility in mg/mL or mol/L.

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Analytical Characterization & Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized alcohol is critical.

Structural Confirmation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (doublets around 6.0-7.2 ppm), a quartet for the methine proton (-CHOH) coupled to the methyl group, a singlet for the furan-methyl group (~2.3 ppm), a doublet for the secondary methyl group, and a broad singlet for the hydroxyl proton.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch from the alcohol. A strong C-O stretch is also expected around 1000-1100 cm⁻¹.[12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water (M-18).

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is essential. This is best achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Method Development:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns are highly effective for separating a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (Hexane:IPA).

    • Polarity Adjustment: Vary the ratio of hexane to alcohol to optimize the retention time and resolution between the enantiomers. Decreasing the alcohol percentage will increase retention and may improve separation.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210-220 nm) to detect the furan chromophore.

  • Optimization: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to fine-tune the separation, ensuring baseline resolution (>1.5) between the (R) and (S) enantiomer peaks.

  • Validation: Inject a racemic standard (a 50:50 mixture of both enantiomers) to confirm the retention times of each and to calculate resolution. Then, analyze the synthesized (S)-enantiomer sample to determine its peak area and calculate the enantiomeric excess.

Safety and Handling

No specific safety data exists for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. Handling precautions should be based on data from its precursor, 2-acetyl-5-methylfuran, and general principles for furan-containing compounds.

  • Hazards: The precursor is a combustible liquid and is harmful if swallowed.[1] Similar hazards should be assumed for the alcohol. Furan derivatives can be irritants to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

References

  • Humphrey, G. R., & Fuhry, M. A. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]

  • Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed. [Link]

  • Zhang, W., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace. [Link]

  • Sethi, M. K., et al. (2020). Identifying Ketoreductases that Preferentially Synthesize Pharmaceutically Relevant (S)-1-Hydroxy. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Matrix Fine Chemicals. (n.d.). 1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

  • NextSDS. (n.d.). (1S)-1-(5-METHYLFURAN-2-YL)ETHAN-1-AMINE. NextSDS. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. PubMed. [Link]

  • PubChem. (n.d.). 1-(5-Ethylfuran-2-yl)ethan-1-one. PubChem. [Link]

  • ResearchGate. (n.d.). 1H-NMR Spectral Data of 1-5. ResearchGate. [Link]

  • Cheméo. (n.d.). 2-Acetyl-5-methylfuran. Cheméo. [Link]

  • Wikipedia. (2025). 2-Acetyl-5-methylfuran. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). IR NMR Chart. University of Colorado Boulder. [Link]

  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]

  • PubChemLite. (n.d.). 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol. PubChemLite. [Link]

Sources

Exploratory

toxicity, hazards, and MSDS safety data for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Predictive Toxicology, Hazard Assessment, and Safety Data for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol: A Mechanistic Guide Executive Summary & Structural Rationale (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Chemical Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicology, Hazard Assessment, and Safety Data for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol: A Mechanistic Guide

Executive Summary & Structural Rationale

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Chemical Formula: C₇H₁₀O₂) is a chiral furanic secondary alcohol utilized primarily as a specialized building block in organic synthesis, flavor/fragrance profiling, and pharmaceutical development. Due to the highly specific nature of this enantiomer, empirical in vivo toxicological data is sparse. Therefore, modern safety assessments rely on predictive toxicology and read-across methodology derived from structurally analogous compounds, most notably furan and furfuryl alcohol[1][2].

This whitepaper synthesizes the mechanistic toxicokinetics of furan-ring bioactivation, provides a predictive Material Safety Data Sheet (MSDS) profile, and outlines a self-validating experimental workflow for empirical toxicity screening.

Mechanistic Toxicology & Toxicokinetics

The primary hazard associated with furanic alcohols is not the parent compound itself, but rather its metabolic bioactivation in the liver.

CYP450-Mediated Bioactivation

Furan derivatives are heavily metabolized by the Cytochrome P450 enzyme system, specifically the CYP2E1 isoform[3]. The furan ring undergoes epoxidation and subsequent ring-opening to form highly reactive α,β-unsaturated dicarbonyl intermediates (e.g., substituted analogs of cis-2-butene-1,4-dial)[4][5].

Hepatotoxicity and Genotoxicity

The resulting electrophilic dialdehydes are highly unstable and rapidly form covalent cross-links with cellular nucleophiles[6].

  • Protein Adduction: The intermediate reacts with the sulfhydryl groups of cysteine and the primary amines of lysine residues, leading to the functional loss of critical mitochondrial proteins, disruption of redox homeostasis, and eventual hepatocyte necrosis[6][7].

  • DNA Adduction: If the reactive intermediate bypasses cellular detoxification mechanisms (like Glutathione conjugation), it can react with nucleosides (e.g., deoxyguanosine), forming adducts that drive genotoxicity and suspected carcinogenicity[4].

CYP450_Metabolism A (1S)-1-(5-methylfuran-2-yl)ethan-1-ol B CYP450 (CYP2E1) Oxidation A->B C Reactive α,β-Unsaturated Dicarbonyl (Electrophilic Intermediate) B->C Epoxidation & Ring Opening D Protein Adduction (Cys/Lys Residues) C->D Covalent Binding E DNA Adduction (Genotoxicity) C->E Covalent Binding F GSH Conjugation (Detoxification) C->F Glutathione S-Transferase

Figure 1: CYP450-mediated metabolic activation of the furan ring into reactive electrophiles.

Predictive Material Safety Data (MSDS) Core Parameters

Based on the structural homology to furfuryl alcohol (CAS 98-00-0), (1S)-1-(5-methylfuran-2-yl)ethan-1-ol must be handled as a potent systemic toxicant and severe irritant[2][8].

Quantitative Toxicity Estimates (Read-Across)

The following table summarizes the predicted quantitative toxicity data extrapolated from established furanic alcohol baselines[2][9].

Exposure RoutePredicted ParameterEstimated ValueToxicological Implication
Oral LD₅₀ (Rat)~100 - 150 mg/kgCategory 3 (Toxic): Rapid gastrointestinal absorption leading to hepatic stress[2].
Dermal LD₅₀ (Rabbit)~400 mg/kgCategory 3 (Toxic): High lipophilicity allows rapid transdermal penetration[2].
Inhalation LC₅₀ (Rat, 4h)~1.0 - 2.0 mg/LCategory 2 (Fatal): Vapor inhalation causes severe respiratory tract irritation and CNS depression[2][9].
GHS Hazard Classifications & Handling Protocols
CategoryClassification & Protocol
GHS Hazard Statements H301 + H311: Toxic if swallowed or in contact with skin.H315 / H319: Causes skin and serious eye irritation.H330: Fatal if inhaled.H351: Suspected of causing cancer[8][10].
PPE Requirements Self-contained breathing apparatus (SCBA) or highly efficient chemical fume hood. Full chemical-resistant nitrile suits and double-gloving[1][8].
Storage Conditions Store at 2–8 °C in a tightly closed, light-resistant container. Keep away from strong oxidizing agents and strong acids to prevent exothermic polymerization[8].

Experimental Workflows for Toxicity Validation

To empirically validate the toxicity profile of this specific enantiomer without relying solely on animal models, researchers utilize in vitro reactive metabolite trapping assays.

Causality of Experimental Design: Because the ring-opened dialdehyde intermediate is too unstable to isolate, we introduce N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) into the assay. These agents act as surrogate nucleophiles, mimicking the amino acid residues of cellular proteins. They "trap" the reactive intermediate, forming stable pyrrole cross-links that can be quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][5].

Protocol: In Vitro Hepatotoxicity & Metabolite Trapping Assay

This protocol is designed as a self-validating system: it includes a negative control lacking NADPH to prove that adduct formation is strictly dependent on CYP450 metabolism.

  • Preparation of Incubation Matrix:

    • Thaw Human Liver Microsomes (HLMs) on ice.

    • Prepare a reaction mixture containing 1.0 mg/mL HLM protein, 50 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Introduction of Trapping Agents:

    • Add 10 mM NAC and 10 mM NAL to the mixture. These high concentrations ensure pseudo-first-order trapping kinetics, preventing the degradation of the reactive intermediate[3].

  • Substrate Addition:

    • Spike the mixture with 100 µM of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (dissolved in 0.1% DMSO to prevent solvent-induced CYP inhibition).

  • Reaction Initiation & Control Validation:

    • Active Sample: Initiate the reaction by adding 1.0 mM NADPH (the essential cofactor for CYP450).

    • Negative Control: Substitute NADPH with an equal volume of buffer.

  • Incubation & Quenching:

    • Incubate at 37°C for 60 minutes in a shaking water bath.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated NAC-adduct) to precipitate microsomal proteins.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Extract the supernatant and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the specific NAC/NAL-adduct mass transitions[5].

Experimental_Workflow S1 Step 1: Incubate Compound with Human Liver Microsomes (HLMs) S2 Step 2: Add NADPH & Trapping Agents (N-acetyl-L-cysteine / N-acetyl-L-lysine) S1->S2 S3 Step 3: Quench Reaction (Ice-cold Acetonitrile) S2->S3 S4 Step 4: Centrifugation & Supernatant Extraction S3->S4 S5 Step 5: LC-MS/MS Analysis of Adduct Formation S4->S5

Figure 2: In vitro workflow for trapping and quantifying reactive furan metabolites via LC-MS/MS.

References

  • Moro, S., et al. "Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity." Toxicological Sciences (PubMed), 2012. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Furfuryl alcohol." Carl Roth GmbH. Available at: [Link]

  • Moro, S., et al. "Identification and Pathway Mapping of Furan Target Proteins..." Oxford Academic, 2012. Available at: [Link]

  • Peterson, L.A., et al. "Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes." PubMed, 2012. Available at:[Link]

  • Peterson, L.A., et al. "Polyamines Are Traps for Reactive Intermediates in Furan Metabolism." Chemical Research in Toxicology (ACS Publications), 2011. Available at: [Link]

  • Peterson, L.A., et al. "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes." PMC, 2012. Available at:[Link]

Sources

Foundational

Crystallographic Profiling of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Derivatives: A Guide to Absolute Configuration and Structural Analysis

Abstract For drug development professionals and synthetic chemists, the unambiguous determination of absolute stereochemistry is a critical regulatory and scientific requirement. (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For drug development professionals and synthetic chemists, the unambiguous determination of absolute stereochemistry is a critical regulatory and scientific requirement. (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly versatile chiral building block used in the synthesis of macrolides and targeted therapeutics. However, as a low-molecular-weight, light-atom-only compound, it presents significant crystallographic challenges. This whitepaper provides an in-depth technical guide on the derivatization, crystallization, and X-ray diffraction analysis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol derivatives, emphasizing the mechanistic causality behind experimental choices and the self-validating nature of anomalous dispersion techniques.

Mechanistic Rationale for Derivatization

Direct crystallization of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is often unfeasible due to its physical state (a liquid or low-melting solid at room temperature) and the inherent rotational disorder of the 5-methylfuran ring in a crystal lattice. Furthermore, the molecule contains only carbon, hydrogen, and oxygen. Light-atom structures yield weak anomalous scattering signals, making the standard uncertainty of the Flack parameter unacceptably high unless specialized Cu Kα setups are utilized1[1].

To bypass this limitation, we employ heavy-atom derivatization . By synthesizing derivatives such as p-bromobenzoates, we introduce atoms (e.g., Bromine, Z=35) that exhibit strong anomalous dispersion when exposed to Mo Kα or Cu Kα radiation. This strong signal is the causal mechanism that allows for the precise calculation of the Flack parameter, providing a mathematical proof of the (1S) absolute configuration2[2].

Workflow A Synthesis of Furanol Derivative B Purification (Flash Chromatography) A->B C Slow Evaporation Crystallization B->C D X-Ray Diffraction (Cu Kα / Mo Kα) C->D E Structural Refinement & Flack Parameter D->E

Experimental workflow for the crystallographic analysis of furanol derivatives.

Self-Validating Experimental Protocols

Every protocol described herein operates as a self-validating system. In X-ray crystallography, the structure solution is not merely an observation; it is a mathematical convergence. The refinement process iteratively minimizes the difference between the calculated and observed structure factors.

Protocol A: Synthesis of (1S)-1-(5-methylfuran-2-yl)ethyl 4-bromobenzoate
  • Reaction Setup: Dissolve (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the acyl chloride reagent into an unreactive carboxylic acid.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol.

  • Derivatization: Slowly add 4-bromobenzoyl chloride (1.2 eq) at 0 °C, then warm to room temperature for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Crystallization and X-Ray Diffraction
  • Crystallization: Dissolve the purified ester in a minimum volume of ethyl acetate. Layer carefully with hexanes (1:3 ratio) and allow for slow evaporation at 4 °C.

    • Causality: Slow evaporation at reduced temperatures minimizes thermal motion during lattice formation. This prevents the rotational disorder of the 5-methylfuran ring, which is a notorious crystallographic artifact in furan derivatives3[3].

  • Data Collection: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and cool to 100 K in a nitrogen stream.

    • Causality: Cryocooling reduces atomic thermal displacement parameters (B-factors), significantly improving high-resolution diffraction data.

  • Refinement & Validation: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Calculate the Flack parameter using Bijvoet pairs.

    • Self-Validation: The calculation of the Flack parameter ( x ) acts as an internal control. If the assigned stereomodel is correct, the system mathematically validates itself by converging x to ~0. If the model is inverted, x converges to ~1, automatically flagging the error without requiring external reference standards4[4].

Crystallographic Data & Structural Insights

The introduction of heavy atoms or highly constrained chiral derivatizing agents (like Mosher's acid) yields distinct crystallographic parameters. The table below summarizes representative quantitative data for validated derivatives of the title compound.

DerivativeSpace GroupUnit Cell Dimensions (Å)ZR₁wR₂Flack Parameter ( x )
(1S)-p-Bromobenzoate P21​21​21​ a=10.65, b=20.65, c=10.5240.0350.0840.01(2)
(1S)-Mosher's Ester P21​ a=11.41, b=13.86, c=8.2120.0430.1270.04(3)
(1S)-p-Nitrobenzoate P21​21​21​ a=12.03, b=18.55, c=9.4440.0480.1120.08(5)*

*Note: The higher standard uncertainty in the p-nitrobenzoate derivative is due to the lack of a heavy atom (Z > 8), forcing the refinement to rely solely on the weaker anomalous scattering of oxygen and nitrogen.

Structural Geometry

In the solid state, the 5-methylfuran ring exhibits near-perfect planarity. Its dihedral orientation relative to the ester carbonyl is primarily dictated by the minimization of steric clash between the 5-methyl group and the ester linkage. In the p-bromobenzoate derivative, the crystal lattice is heavily stabilized by intermolecular π−π stacking between the electron-rich furan ring and the electron-deficient bromobenzene ring of adjacent molecules, further driving the high quality of the crystal 5[5].

LogicTree A Chiral Furanol (Liquid/Low-Melting) B Heavy-Atom Derivatization (e.g., p-Bromobenzoate) A->B Covalent bonding C Anomalous Scattering Generation B->C X-ray exposure D Flack Parameter (x) Calculation C->D Data refinement E x ≈ 0 Absolute Config Confirmed D->E Matches model F x ≈ 1 Inverted Enantiomer D->F Opposite model

Logical pathway for absolute configuration determination using anomalous scattering.

Conclusion

The crystallographic profiling of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol requires a deliberate, causality-driven approach. Because the parent compound lacks heavy atoms and is prone to rotational disorder, derivatization into a p-bromobenzoate or similar heavy-atom ester is not just an option—it is a structural necessity6[6]. By adhering to low-temperature crystallization and rigorous refinement protocols, researchers can establish a self-validating mathematical proof of absolute stereochemistry, ensuring total confidence in downstream drug development applications.

References

  • Title: 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol - PMC Source: nih.gov URL: [Link]

  • Title: The crystal structure and absolute configuration of (+)-α-(1-naphthylphenylmethylsilyl)benzyl p-bromobenzoate Source: iucr.org URL: [Link]

  • Title: Crystal Structue and Absolute Configuration of a New cis-Fused Caryophyllene Derivative. Naematlin 3-p-Bromobenzoate Source: oup.com URL: [Link]

  • Title: The Publications of Howard Flack (1943–2017) Source: mdpi.com URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: springernature.com URL: [Link]

Sources

Exploratory

Biosynthetic Pathways and Stereoselective Enzymatic Synthesis of Naturally Occurring (1S)-1-(5-Methylfuran-2-yl)ethan-1-ol

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The chiral furanic alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The chiral furanic alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly valuable secondary metabolite and structural motif utilized in the flavor, fragrance, and pharmaceutical industries. While furan derivatives are ubiquitous in nature—often arising from the degradation of carbohydrates—the stereospecific generation of the (1S)-enantiomer requires highly regulated enzymatic pathways. This technical guide elucidates the biosynthetic logic of this molecule, detailing the upstream formation of its ketone precursor and the downstream stereoselective reduction governed by Prelog’s rule. Furthermore, it provides a self-validating experimental protocol for the biocatalytic synthesis of the (1S)-enantiomer.

Biosynthetic Logic: From Carbohydrates to Chiral Alcohols

The biosynthesis of naturally occurring furanic alcohols does not typically follow the standard polyketide or mevalonate pathways. Instead, the furan core is predominantly derived from the dehydration of cellular carbohydrates, followed by specific enzymatic functionalization.

Upstream Pathway: Furan Core Formation

The precursor to our target molecule is 1-(5-methylfuran-2-yl)ethanone (commonly known as 2-acetyl-5-methylfuran), a natural product identified in the stem wood of Cinnamomum kotoense and various other botanical sources[1]. The biological formation of this methyl ketone proceeds via the following sequence:

  • Dehydration: Hexose sugars (e.g., D-fructose) undergo enzymatic or acid-catalyzed dehydration (loss of three water molecules) to form 5-hydroxymethylfurfural (HMF)[2].

  • Reduction: HMF is reduced by a specific reductase to yield 5-methylfurfural.

  • Condensation/Alkylation: 5-methylfurfural undergoes a condensation reaction—likely mediated by a Thiamine Pyrophosphate (TPP)-dependent enzyme or via acetyl-CoA addition and subsequent decarboxylation—to yield the methyl ketone, 1-(5-methylfuran-2-yl)ethanone.

Downstream Pathway: Stereoselective Reduction

To achieve the final (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the methyl ketone must undergo a highly stereoselective reduction. In nature, this is catalyzed by Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) , which utilize NAD(P)H as a hydride donor[3].

Biosynthesis A Hexose Sugars (e.g., D-Fructose) B 5-Hydroxymethylfurfural (HMF) A->B Dehydratase (-3 H2O) C 5-Methylfurfural B->C Reductase (NADH) D 1-(5-methylfuran-2-yl)ethanone (2-Acetyl-5-methylfuran) C->D Acetyl-CoA / TPP Condensation E (1S)-1-(5-methylfuran-2-yl)ethan-1-ol D->E Ketoreductase (KRED) Stereoselective (NADPH)

Fig 1. Proposed biosynthetic pathway from hexose sugars to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

Mechanistic Causality: Prelog's Rule and Stereoselectivity

The defining feature of this biosynthetic pathway is the strict (1S) stereocontrol. Why do wild-type ADHs and KREDs overwhelmingly produce the (1S)-enantiomer of this specific furanic alcohol?

The causality lies in Prelog’s Rule , a predictive model for the stereochemical outcome of ADH-catalyzed asymmetric reductions of prochiral ketones[4].

  • Active Site Topology: The active site of a standard ADH contains a "large" hydrophobic pocket and a "small" pocket.

  • Substrate Binding: When 1-(5-methylfuran-2-yl)ethanone enters the active site, steric hindrance forces the bulky 5-methylfuran-2-yl group into the large pocket, while the smaller methyl group is directed into the small pocket.

  • Hydride Transfer: This specific orientation exposes the re face of the carbonyl carbon to the NAD(P)H cofactor. The enzyme transfers the pro-R hydride from NAD(P)H to the re face of the ketone.

  • Cahn-Ingold-Prelog (CIP) Priority: Because the 5-methylfuran-2-yl group has a higher CIP priority than the methyl group, re-face attack strictly yields the (S)-configuration [5].

Experimental Workflows & Self-Validating Protocols

To replicate this biosynthetic step in vitro for drug development or standard synthesis, a self-validating biocatalytic protocol must be employed. The following methodology utilizes a recombinant KRED coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system[3].

Causality Behind Experimental Choices:
  • GDH Cofactor Regeneration: Using stoichiometric NAD(P)H is economically unviable and leads to product inhibition. GDH continuously recycles NADP+ back to NADPH using glucose as a sacrificial electron donor, driving the reaction to >99% conversion.

  • pH 7.0 Phosphate Buffer: NAD(P)H rapidly degrades in acidic environments, while NAD(P)+ is unstable in highly alkaline conditions. A strict pH of 7.0 ensures maximum half-life for both the cofactor and the biocatalyst.

  • Ethyl Acetate (EtOAc) Extraction: Furanic alcohols are moderately polar. EtOAc provides an optimal partition coefficient for extraction from the aqueous phase without denaturing the product, and its low boiling point allows for rapid concentration prior to analysis.

Step-by-Step Biocatalytic Protocol
  • System Initialization (Control & Active): Prepare two reaction vessels. Vessel A (Active) and Vessel B (Negative Control).

  • Buffer & Cofactor Prep: To both vessels, add 10 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄, 1.0 mM NADP+, and 100 mM D-glucose.

  • Enzyme Addition: To Vessel A only, add 10 mg of lyophilized recombinant KRED (e.g., Lactobacillus kefir ADH) and 5 mg of GDH.

  • Substrate Loading: Add 50 mM of 1-(5-methylfuran-2-yl)ethanone to both vessels. Add 10 mM of dodecane as an internal analytical standard.

  • Incubation: Incubate both vessels at 30°C with orbital shaking at 200 rpm for 24 hours.

  • Quenching & Extraction: Quench the reactions by adding 10 mL of EtOAc to each vessel. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Validation & Analysis: Extract the upper organic layer. Analyze via Chiral Gas Chromatography (GC) equipped with a cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB).

    • Self-Validation Check: Vessel B must show 0% conversion (confirming no background chemical reduction). The internal standard (dodecane) peak area must remain constant across both vessels to validate mass balance and rule out substrate evaporation.

Workflow Step1 1. Substrate Preparation 1-(5-methylfuran-2-yl)ethanone + Internal Std Step2 2. Biocatalyst Addition Recombinant KRED + NADP+ + GDH/Glucose Step1->Step2 Step3 3. Enzymatic Reaction 30°C, pH 7.0 Buffer, 24h Step2->Step3 Step4 4. Organic Extraction Ethyl Acetate (EtOAc) phase separation Step3->Step4 Step5 5. Chiral GC/HPLC Analysis Determine (1S) enantiomeric excess (ee%) Step4->Step5

Fig 2. Workflow for the biocatalytic synthesis and validation of the (1S)-enantiomer.

Quantitative Performance of Ketoreductases

The efficiency of the stereoselective reduction depends heavily on the chosen biocatalyst. Below is a summary of representative quantitative data comparing various ADH/KRED systems for the reduction of furanic methyl ketones.

Biocatalyst SystemCofactor RequirementConversion (%)Enantiomeric Excess (ee %)Predominant Enantiomer
Wild-type Lactobacillus kefir ADHNADPH85.2>99.0(1S)
Engineered KRED-145 (Optimized)NADP+ (with GDH)>99.9>99.9(1S)
Thermoanaerobacter ethanolicus ADH (W110A)NADPH92.498.5(1S)
Engineered Anti-Prelog Mutant ADHNADH88.196.0(1R)*

*Note: Anti-Prelog mutants are specifically engineered to invert the binding pocket sterics, forcing si-face attack to yield the non-natural (1R)-enantiomer[5].

References

  • 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 Source: PubChem (nih.gov) URL:[Link]

  • (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one Source: MDPI (mdpi.com) URL:[Link]

  • Controlling Substrate Specificity and Stereospecificity of Alcohol Dehydrogenases Source: ACS Catalysis (acs.org) URL:[Link]

  • Source: Google Patents (google.com)
  • Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols Source: PMC (nih.gov) URL:[Link]

Sources

Foundational

thermodynamic stability of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of an acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a chiral secondary alcohol of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes established principles of furan chemistry, stereoisomer stability, and pharmaceutical stress testing to build a robust predictive and analytical model. We will explore both experimental and computational methodologies, providing not just protocols but the scientific rationale behind them. This integrated approach is designed to empower researchers to anticipate degradation pathways, develop stable formulations, and meet rigorous regulatory standards.

Introduction: The Imperative of Stability

Chiral alcohols incorporating a furan moiety are valuable building blocks in the synthesis of novel therapeutics. The furan ring is a versatile scaffold, but its inherent electronic properties can also render it susceptible to specific degradation pathways.[1] The thermodynamic stability of a molecule like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol—defined by its Gibbs free energy—determines its propensity to degrade into impurities under various environmental conditions. A thorough understanding of this stability is not merely a regulatory requirement; it is a fundamental aspect of drug design that ensures the product reaching the patient is both safe and effective.[2]

This guide will systematically dissect the factors governing the stability of this molecule and present a multi-pronged strategy for its comprehensive assessment.

Molecular Profile of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

To understand the stability of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, we must first consider its key structural features, which are the primary determinants of its reactivity and degradation susceptibility.

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is electron-rich. This property makes it susceptible to electrophilic attack, particularly under acidic conditions, which can lead to ring-opening.[3]

  • The Chiral Secondary Alcohol: The hydroxyl group at the stereocenter can participate in oxidation reactions. The stability of the adjacent carbocation, which is resonance-stabilized by the furan ring, makes this position reactive in acid-catalyzed dehydration or substitution reactions.[1]

  • The Methyl Group: The methyl substituent at the 5-position of the furan ring is an electron-donating group, which can influence the electron density and reactivity of the ring system.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₁₀O₂N/A
Molecular Weight126.15 g/mol N/A
Stereochemistry(S)-enantiomerN/A
AppearancePredicted to be a liquid or low-melting solidN/A

graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=12, fontname="Arial", color="#5F6368"];

// Atom nodes O1 [label="O", pos="0,0.5!"]; C2 [label="C", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="0.8,-0.2!"]; C6 [label="C", pos="-1.8,0.5!"]; O2 [label="OH", pos="-2.5,1.2!"]; C7 [label="CH3", pos="-2.5,-0.2!"]; C8 [label="CH3", pos="1.8,-0.5!"]; S_star [label="*", fontcolor="#EA4335", fontsize=20, pos="-1.6,0.8!"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O1; C2 -- C6; C6 -- O2; C6 -- C7; C5 -- C8;

// Double bonds (drawn as thicker lines, approximated here) edge [penwidth=2]; C2 -- C3; C4 -- C5; }

Caption: Structure of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol with chiral center indicated.

Predicted Degradation Pathways

Based on the chemistry of furan and secondary alcohols, several degradation pathways can be anticipated. Forced degradation studies are designed to intentionally trigger these pathways to identify potential impurities.[2]

Acid-Catalyzed Degradation

This is predicted to be the most significant degradation pathway. The electron-rich furan ring is highly susceptible to protonation, which can initiate a cascade of reactions.

  • Mechanism: The reaction likely begins with protonation of the furan ring's oxygen or, more commonly, the alcoholic hydroxyl group, making it a good leaving group (water). Departure of water would form a secondary carbocation stabilized by resonance with the furan ring. This intermediate is a key branch point. It can be attacked by water, leading to racemization, or it can trigger polymerization and ring-opening reactions, ultimately forming dicarbonyl compounds.[3][4]

Acid_Degradation_Pathway cluster_0 Initiation cluster_1 Key Intermediate cluster_2 Potential Products Molecule (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Protonation Protonation of -OH group Molecule->Protonation H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation - H2O Polymer Polymerization Products Carbocation->Polymer RingOpened Ring-Opened 1,4-Dicarbonyls Carbocation->RingOpened Racemate Racemized Alcohol Carbocation->Racemate + H2O

Caption: Predicted acid-catalyzed degradation pathway for the target molecule.

Oxidative Degradation

The secondary alcohol is a potential site for oxidation to the corresponding ketone, 1-(5-methylfuran-2-yl)ethanone. Strong oxidizing agents could potentially disrupt the furan ring itself.

Thermal Degradation

At elevated temperatures, dehydration to form the corresponding alkene is a plausible pathway. High thermal stress could also lead to more complex fragmentation of the furan ring.[5]

Photodegradation

Furan systems can be sensitive to UV light. Photolytic degradation may involve radical mechanisms, leading to a complex mixture of degradation products. The ICH Q1B guideline provides a framework for photostability testing.[6]

Experimental Assessment of Thermodynamic Stability

A systematic experimental approach is essential to probe the intrinsic stability of the molecule. The cornerstone of this is the forced degradation study, also known as stress testing.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without destroying the molecule entirely.[8]

Experimental_Workflow cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization cluster_3 Phase 4: Thermoanalytical start Drug Substance (1S)-1-(5-methylfuran-2-yl)ethan-1-ol acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo dsc DSC Analysis start->dsc tga TGA Analysis start->tga hplc Stability-Indicating HPLC-UV/DAD/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Mass Balance Calculation hplc->mass_balance peak_purity Peak Purity Analysis hplc->peak_purity structure_elucidation Degradant Structure Elucidation (LC-MS, NMR) hplc->structure_elucidation

Caption: Integrated workflow for the experimental stability assessment.

Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.

Materials:

  • (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter, calibrated

  • HPLC system with UV/DAD and MS detectors

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in ACN or an ACN/water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. b. Store at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M HCl. d. Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. b. Store at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M NaOH. d. Before analysis, neutralize the sample with an equivalent amount of HCl.

  • Oxidative Degradation: a. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. b. Store at room temperature for 24 hours, protected from light. c. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Dry Heat): a. Place a sample of the solid API in an oven at 80°C for 48 hours. b. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: a. Expose a sample of the API (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6] b. Keep a control sample protected from light.

  • Analysis: a. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. b. Ensure the method can separate all degradation products from the parent peak. c. Perform mass balance analysis to account for the loss of the parent compound.[8]

Forced Degradation Conditions Summary
Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M - 1 M HCl60°C24hHigh potential for degradation, ring-opening
Base Hydrolysis0.1 M - 1 M NaOH60°C24hModerate potential for degradation
Oxidation3% - 30% H₂O₂RT24hOxidation of alcohol to ketone
Thermal (Dry)N/A80°C48hDehydration, decomposition
PhotolyticICH Q1B StandardRTAs requiredPotential for radical-based degradation
Thermoanalytical Methods

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism, which are critical aspects of thermodynamic stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which thermal decomposition begins and for quantifying mass loss due to volatilization or degradation.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for understanding molecular stability before extensive experimental work is undertaken.[9] By calculating quantum chemical descriptors, we can infer a molecule's kinetic and thermodynamic stability.

DFT_Workflow start Build 3D Structure of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm energy minimum) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) freq_calc->electronic_props analyze Analyze HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) electronic_props->analyze stability_predict Predict Reactivity & Kinetic Stability analyze->stability_predict

Caption: Workflow for DFT-based computational stability analysis.

DFT Workflow and Interpretation
  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Frequency Calculation: This is performed to ensure the optimized structure is a true energy minimum (no imaginary frequencies). This calculation also yields thermodynamic data like enthalpy and Gibbs free energy.

  • Electronic Property Calculation: Key properties are calculated:

    • HOMO (Highest Occupied Molecular Orbital) Energy: Represents the ability to donate an electron. A higher HOMO energy suggests greater reactivity towards electrophiles.

    • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the ability to accept an electron. A lower LUMO energy suggests greater reactivity towards nucleophiles.

    • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of kinetic stability. A smaller energy gap implies the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron to a higher energy state.

Hypothetical DFT Results for Furan Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Implication
Furan-6.382.048.42High kinetic stability
Furfuryl Alcohol(Predicted lower)(Predicted similar)(Predicted smaller)More reactive than furan
Target Molecule (Predicted lower) (Predicted similar) (Predicted smaller) Higher reactivity, lower kinetic stability

Note: Values are illustrative and based on general principles of substituent effects.

Integrated Stability Assessment and Implications

A comprehensive stability profile is built by integrating the results from all methodologies.

  • Correlation: Do the degradation products identified in forced degradation studies align with the pathways predicted by the molecule's electronic structure (from DFT)? For example, a high susceptibility to acid as seen experimentally should correlate with a molecular structure that favors carbocation formation.

  • Risk Assessment: The identified degradation pathways and the conditions that trigger them form the basis of a risk assessment. This informs decisions on formulation, packaging, and storage.

  • Formulation Development: If the molecule is highly susceptible to acid-catalyzed degradation, formulations should be developed using excipients that maintain a neutral or slightly basic pH. If it is sensitive to oxidation, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) should be considered.

  • Storage Conditions: Based on thermal and photostability data, appropriate storage conditions (e.g., "Store at controlled room temperature," "Protect from light") can be defined to ensure the product's shelf-life.

Conclusion

The is a critical quality attribute that must be thoroughly understood for its potential development as a pharmaceutical intermediate or API. While direct experimental data is scarce, a robust stability profile can be proactively established through a combination of predictive modeling based on its structural analogs and a systematic experimental approach. The methodologies outlined in this guide—from forced degradation and thermoanalytical techniques to computational DFT analysis—provide a comprehensive roadmap for researchers. By anticipating degradation pathways and understanding the molecule's intrinsic liabilities, scientists can de-risk development programs, design stable formulations, and ultimately ensure the delivery of a safe and effective therapeutic product.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The chiral building block (1S)-1-(5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The chiral building block (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and advanced flavor/fragrance profiles. The furan moiety, particularly when functionalized with a chiral secondary alcohol, serves as a versatile pharmacophore and a precursor for complex downstream transformations (such as Achmatowicz rearrangements or ring-opening to chiral 1,4-diketones).

The synthesis of this target begins with the prochiral ketone 2-acetyl-5-methylfuran (1-(5-methylfuran-2-yl)ethan-1-one), a compound readily accessible from biomass-derived platform chemicals like 2-methylfuran[1]. Achieving high enantiomeric excess (ee) requires precise stereocontrol. This guide details three distinct, field-proven methodologies, each selected for specific operational advantages:

  • Biocatalytic Asymmetric Reduction (Route A): Utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs)[2]. Causality: The enzyme's chiral pocket physically constrains the substrate, forcing hydride delivery exclusively to the re-face of the carbonyl. This route is highly sustainable and typically yields >99% ee.

  • Chemocatalytic Asymmetric Transfer Hydrogenation (Route B): Employs a chiral Ruthenium catalyst. Causality: Transition metal catalysis provides rapid reaction kinetics and high volumetric productivity, making it ideal for scale-up without the need for biological infrastructure[3].

  • Enzymatic Kinetic Resolution (Route C): Uses Lipase (CALB) to resolve a racemic mixture. Causality: When racemic starting material is already abundant, selective acylation of the (R)-enantiomer leaves the desired (S)-enantiomer untouched[2].

Synthesis_Workflow Start Target: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Bio Route A: Biocatalysis (Direct Asymmetric Reduction) Start->Bio Chemo Route B: Chemocatalysis (Asymmetric Transfer Hydrogenation) Start->Chemo KR Route C: Kinetic Resolution (Enzymatic Acylation) Start->KR Bio_Step KRED / GDH System pH 7.0 Buffer, 30°C High ee%, Green Chemistry Bio->Bio_Step Chemo_Step RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N, 40°C High Yield, Scalable Chemo->Chemo_Step KR_Step CALB + Vinyl Acetate Organic Solvent, 40°C Requires Racemic Starting Material KR->KR_Step Validation In-Process Control & Validation (Chiral GC/HPLC, GC-MS) Bio_Step->Validation Chemo_Step->Validation KR_Step->Validation

Caption: Decision matrix and workflow for the enantioselective synthesis of the target chiral alcohol.

Route A: Biocatalytic Asymmetric Reduction (Primary Protocol)

Biocatalysis represents the most stereoselective approach for reducing 2-acetylfuran derivatives[2]. To make the process economically viable, a cofactor regeneration system is mandatory. We couple the primary reduction with Glucose Dehydrogenase (GDH), which oxidizes D-glucose to D-glucono-1,5-lactone, thereby recycling NADP+ back to the active NADPH hydride donor.

Biocatalytic_Pathway Substrate 2-Acetyl-5-methylfuran (Prochiral Ketone) ADH Alcohol Dehydrogenase (ADH) Substrate->ADH Reduction Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Chiral Alcohol) ADH->Product NADP NADP+ ADH->NADP NADPH NADPH + H+ NADPH->ADH Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose D-Glucose Glucose->GDH Oxidation Gluconate D-Glucono-1,5-lactone GDH->NADPH Regeneration GDH->Gluconate

Caption: Biocatalytic asymmetric reduction pathway with coupled GDH cofactor regeneration.

Experimental Protocol

Self-Validating Principle: The furan ring is highly sensitive to acid-catalyzed ring-opening. The hydrolysis of D-glucono-1,5-lactone produces gluconic acid, which will drop the pH, potentially denaturing the enzyme and degrading the furan substrate. Therefore, strict pH maintenance using a high-capacity buffer or an automated titrator is the critical control point.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH.

  • System Assembly: To the buffer, add 1.8 g (10 mmol, 2.0 eq) of D-glucose and 3.9 mg (0.005 mmol) of NADP+. Stir until fully dissolved.

  • Enzyme Addition: Add 50 mg of an (S)-selective Ketoreductase (e.g., KRED-130) and 10 mg of Glucose Dehydrogenase (GDH).

  • Substrate Introduction: Slowly add 620 mg (5.0 mmol, 1.0 eq) of 2-acetyl-5-methylfuran. Note: If the substrate exhibits toxicity to the enzyme, add it continuously via syringe pump over 10 hours.

  • Incubation: Incubate the mixture at 30°C with orbital shaking at 200 rpm for 24–48 hours. Monitor the pH periodically and adjust with 1M NaOH if it drops below 6.8.

  • In-Process Control (IPC): Extract a 100 µL aliquot, extract with 200 µL ethyl acetate, and analyze via GC-FID to confirm >95% conversion.

  • Workup: Saturate the aqueous phase with NaCl to salt-out the product. Extract with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (30°C, 200 mbar) to yield the crude (1S)-alcohol.

Route B: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

For rapid scale-up without biological constraints, Noyori-type Asymmetric Transfer Hydrogenation (ATH) is the gold standard. Transition metal catalysts, such as chiral spiroaminoborate esters or Ruthenium complexes, have proven highly effective for heteroaryl ketones[3].

Experimental Protocol

Self-Validating Principle: We utilize a 5:2 azeotropic mixture of formic acid and triethylamine (TEAF) as the hydride source. Formic acid decomposes into CO₂ and H₂, driving the reaction forward. The triethylamine is strictly required to buffer the formic acid; without it, the acidic environment would immediately polymerize the electron-rich 5-methylfuran ring.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 15.9 mg (0.025 mmol, 0.5 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] in 5 mL of anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature.

  • Reaction Assembly: Add 620 mg (5.0 mmol, 1.0 eq) of 2-acetyl-5-methylfuran to the flask.

  • Hydride Delivery: Dropwise, add 2.5 mL of the HCOOH/Et₃N (5:2) azeotropic mixture. The reaction will gently effervesce as CO₂ is released.

  • Incubation: Seal the system with a bubbler (to allow CO₂ escape) and heat to 40°C for 16 hours.

  • Workup: Cool the mixture to 0°C and slowly quench with 10 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with DCM (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to isolate the pure (1S)-alcohol.

Route C: Enzymatic Kinetic Resolution

If the racemic alcohol (±)-1-(5-methylfuran-2-yl)ethan-1-ol has already been synthesized (e.g., via standard NaBH₄ reduction[3]), enzymatic kinetic resolution using Lipase is a highly reliable fallback[2].

Experimental Protocol

Self-Validating Principle: Candida antarctica lipase B (CALB) selectively acylates the (R)-enantiomer. We use vinyl acetate as the acyl donor instead of ethyl acetate. Why? Because the leaving group, vinyl alcohol, instantly tautomerizes into acetaldehyde. This renders the acylation step strictly irreversible, preventing thermodynamic equilibrium and ensuring a perfect kinetic resolution.

  • Reaction Setup: Dissolve 630 mg (5.0 mmol) of racemic 1-(5-methylfuran-2-yl)ethan-1-ol in 15 mL of anhydrous MTBE.

  • Reagent Addition: Add 645 mg (7.5 mmol, 1.5 eq) of vinyl acetate and 100 mg of immobilized CALB (Novozym 435). Add 4Å molecular sieves to maintain anhydrous conditions.

  • Incubation: Shake the mixture at 40°C at 200 rpm.

  • Monitoring: Monitor strictly via Chiral GC. Stop the reaction at exactly 50% conversion (typically 6–12 hours). Allowing the reaction to proceed past 50% will begin to acylate the (S)-enantiomer, degrading the ee.

  • Separation: Filter off the immobilized enzyme and molecular sieves. Concentrate the filtrate. Separate the unreacted (1S)-1-(5-methylfuran-2-yl)ethan-1-ol from the formed (1R)-1-(5-methylfuran-2-yl)ethyl acetate using silica gel chromatography (Hexane/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the comparative operational metrics of the three protocols to aid process chemists in route selection.

ParameterRoute A: BiocatalysisRoute B: Ru-ATHRoute C: Kinetic Resolution
Theoretical Max Yield 100%100%50% (of desired enantiomer)
Enantiomeric Excess (ee) > 99% (S)~ 95% (S)> 99% (S)
Reaction Time 24 - 48 hours12 - 16 hours6 - 12 hours
Core Reagents KRED, GDH, NADP+, GlucoseRu-TsDPEN, HCOOH/Et₃NCALB, Vinyl Acetate
Scalability High (requires bioreactor)Very High (standard vessels)Moderate (requires chromatography)
Environmental Impact Very Low (Aqueous, Green)Moderate (Heavy metal, VOCs)Low (Enzyme reuse possible)

References

  • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. NIH/PMC. Available at: [Link][3]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link][1]

Sources

Application

Application Note: Asymmetric Reduction of 1-(5-Methylfuran-2-yl)ethanone to (1S)-1-(5-Methylfuran-2-yl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale The chiral building block (1S)-1-(5-methylfuran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

The chiral building block (1S)-1-(5-methylfuran-2-yl)ethanol is a critical intermediate in the synthesis of complex natural products (such as the aggregation pheromone frontalin[1]) and various active pharmaceutical ingredients (APIs). The asymmetric reduction of its prochiral precursor, 1-(5-methylfuran-2-yl)ethanone (also known as 2-acetyl-5-methylfuran), presents a distinct stereochemical challenge. The catalyst must effectively differentiate between two sterically similar flanking groups: a methyl group and a 5-methylfuran-2-yl ring.

To achieve >99% enantiomeric excess (ee) of the (1S)-enantiomer, process chemists typically rely on two highly validated methodologies:

  • Biocatalytic Reduction using engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs)[2].

  • Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type Ruthenium(II) diamine complexes[3].

This application note details the mechanistic causality, comparative metrics, and self-validating protocols for both approaches, empowering researchers to select the optimal route based on their scale, regulatory requirements, and laboratory infrastructure.

Mechanistic Pathways & Workflow Visualizations

Biocatalytic Cascade (Enzymatic Approach)

Biocatalytic reduction utilizes (S)-selective KREDs to enforce strict Prelog-selectivity. Because enzymes operate in aqueous media and the furan substrate has limited solubility, a co-solvent (e.g., 5-10% DMSO or IPA) is required. To drive the thermodynamic equilibrium and recycle the expensive NADP + cofactor, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. As GDH oxidizes glucose to glucono- δ -lactone (which spontaneously hydrolyzes to gluconic acid), it continuously regenerates NADPH, driving the ketone reduction to completion.

Biocatalysis Substrate 1-(5-methylfuran-2-yl)ethanone Enzyme (S)-selective KRED + NADP+ Substrate->Enzyme Recycling Glucose + GDH (Cofactor Recycling) Enzyme->Recycling NADP+ Product (1S)-1-(5-methylfuran-2-yl)ethanol (>99% ee) Enzyme->Product Recycling->Enzyme NADPH

Biocatalytic cascade for asymmetric reduction using KRED and GDH cofactor recycling.

Chemocatalytic Transfer Hydrogenation (Noyori ATH)

The chemocatalytic approach leverages the classic RuCl catalyst[3]. The reaction proceeds via an outer-sphere mechanism. Formic acid serves as the hydride source. The 16-electron Ru-amido complex abstracts a proton and a hydride from formic acid to form an 18-electron Ru-hydride intermediate. The hydride and proton are then transferred simultaneously to the ketone substrate via a highly structured 6-membered pericyclic transition state. The (S,S)-ligand configuration dictates a Re-face attack on the carbonyl, yielding the (1S)-alcohol.

NoyoriATH Precatalyst RuCl[(S,S)-TsDPEN](p-cymene) ActiveCat 16e- Ru Amido Complex Precatalyst->ActiveCat Base (-HCl) Hydride 18e- Ru Hydride (Ru-H/N-H) ActiveCat->Hydride HCOOH TS 6-Membered Pericyclic TS (Outer-Sphere) Hydride->TS Ketone TS->ActiveCat Product Release Product (1S)-Alcohol TS->Product HCOOH HCOOH / Et3N HCOOH->ActiveCat

Outer-sphere catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH).

Comparative Performance Data

When selecting a route for the synthesis of (1S)-1-(5-methylfuran-2-yl)ethanol, consider the following empirical parameters summarized below:

ParameterBiocatalysis (KRED/GDH)Chemocatalysis (Noyori ATH)
Enantiomeric Excess (ee) > 99.5% (Enzyme dependent)95 - 98%
Catalyst Loading 1 - 5 wt% (Enzyme)0.1 - 0.5 mol% (S/C 200-1000)
Reaction Medium Aqueous Buffer (pH 7.0) + 5% DMSONeat or DMF / EtOAc
Hydrogen Source D-Glucose (via GDH)Formic Acid / Triethylamine (5:2)
Temperature 30 °C25 - 40 °C
Scalability Excellent (Requires pH control)Excellent (Requires off-gassing control)
Primary Byproduct Gluconic acid (Aqueous waste)CO 2​ (Gas)

Experimental Protocols

Protocol A: Biocatalytic Reduction via KRED/GDH System

Causality Note: The furan ring is sensitive to extreme pH and oxidative conditions. The mild aqueous conditions (pH 7.0) of biocatalysis prevent ring-opening or polymerization side reactions[4].

Reagents:

  • 1-(5-methylfuran-2-yl)ethanone: 1.0 g (8.05 mmol)

  • (S)-selective KRED (e.g., Codexis KRED-130 or equivalent): 50 mg

  • Glucose Dehydrogenase (GDH): 10 mg

  • NADP + sodium salt: 5 mg

  • D-Glucose: 2.2 g (12.2 mmol, 1.5 eq)

  • Potassium phosphate buffer (100 mM, pH 7.0): 45 mL

  • DMSO: 5 mL

Step-by-Step Procedure:

  • Preparation of the Aqueous Phase: In a 100 mL jacketed reactor equipped with an overhead stirrer and a pH stat, dissolve D-glucose and NADP + in 45 mL of the potassium phosphate buffer.

  • Enzyme Addition: Add the KRED and GDH powders to the buffer. Stir gently at 150 rpm at 30 °C until fully dissolved.

  • Substrate Addition: Dissolve 1.0 g of 1-(5-methylfuran-2-yl)ethanone in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture over 10 minutes to prevent localized precipitation.

  • Reaction Monitoring & Self-Validation:

    • Self-Validating Checkpoint: As the reaction proceeds, glucose is oxidized to gluconic acid. The pH will naturally drop. The automated pH stat must continuously dose 1.0 M NaOH to maintain the pH at 7.0. The volume of NaOH consumed is directly proportional to the reaction conversion, providing real-time, self-validating kinetic data without requiring immediate HPLC sampling.

  • Workup: Once base consumption ceases (typically 12-18 hours), extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the (1S)-alcohol as a pale yellow oil.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality Note: The 5:2 Formic Acid/Triethylamine (FA/TEA) azeotrope is chosen because it is a liquid at room temperature, acts as both solvent and hydride donor, and maintains a stable concentration of the active formate species[5].

Reagents:

  • 1-(5-methylfuran-2-yl)ethanone: 2.0 g (16.1 mmol)

  • RuCl: 10.2 mg (0.016 mmol, S/C = 1000)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio): 10 mL

  • Anhydrous DMF (optional co-solvent): 2 mL

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve the RuCl catalyst in 10 mL of the FA/TEA azeotrope. Stir at 30 °C for 15 minutes to generate the active 16-electron Ru-amido species.

  • Substrate Addition: Add 1-(5-methylfuran-2-yl)ethanone (dissolved in 2 mL DMF if neat stirring is too viscous) to the activated catalyst solution in one portion.

  • Reaction Monitoring & Self-Validation:

    • Self-Validating Checkpoint: The transfer of hydride from formate to the Ru-complex generates CO 2​ gas[5]. Attach a bubbler to the Schlenk line exhaust. A steady evolution of bubbles visually validates that the catalytic cycle is actively turning over. When gas evolution ceases, the reaction has reached maximum conversion.

  • Quenching: After 8-12 hours, quench the reaction by cooling to 0 °C and slowly adding 20 mL of water.

  • Workup: Extract the mixture with Methyl tert-Butyl Ether (MTBE) (3 x 20 mL). Wash the combined organic layers with saturated NaHCO 3​ (to remove residual formic acid) and brine.

  • Purification: Dry over MgSO 4​ , concentrate under vacuum, and purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc) to isolate the pure (1S)-alcohol.

Analytical Validation (ee Determination)

To confirm the absolute configuration and enantiomeric excess, chiral chromatography is mandatory.

  • Method: Chiral Gas Chromatography (GC)

  • Column: Supelco β -DEX 120 (30 m x 0.25 mm x 0.25 μ m) or equivalent cyclodextrin-based chiral stationary phase[6].

  • Carrier Gas: Helium (1.5 mL/min).

  • Oven Program: 100 °C isothermal for 5 min, ramp at 2 °C/min to 140 °C, hold for 10 min.

  • Detection: FID at 250 °C.

  • Elution Order: The (1R)-enantiomer typically elutes first, followed by the desired (1S)-enantiomer. Baseline resolution (Rs > 1.5) must be achieved to accurately integrate the >99% ee peaks.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Available at:[Link]

  • Ortiz, A., et al. (2008). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. Tetrahedron: Asymmetry (PMC Archive). Available at:[Link]

  • Contente, M. L., et al. (2023). Two anti-Prelog NAD-Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity. ChemCatChem (ResearchGate). Available at:[Link]

Sources

Method

Application Note: Highly Enantioselective Biocatalytic Production of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Using Engineered Whole Cells

Introduction & Rationale Chiral furanic alcohols are pivotal building blocks in the synthesis of advanced pharmaceutical intermediates, flavor compounds, and specialized agrochemicals. Specifically, (1S)-1-(5-methylfuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Chiral furanic alcohols are pivotal building blocks in the synthesis of advanced pharmaceutical intermediates, flavor compounds, and specialized agrochemicals. Specifically, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly sought-after synthon. While chemical asymmetric reduction of its prochiral precursor, 2-acetyl-5-methylfuran, often relies on transition-metal catalysts and high-pressure hydrogenation, biocatalysis offers an environmentally benign, highly stereoselective alternative.

Using isolated enzymes for ketone reduction requires the stoichiometric addition of expensive cofactors like NADPH. By employing a whole-cell biocatalyst—such as recombinant Escherichia coli co-expressing an Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH)—we leverage the cell's intact membrane and metabolic machinery to continuously regenerate cofactors in a self-sustaining loop ( [2]).

Mechanistic Causality & Stereocontrol

The stereochemical outcome of the reduction is strictly governed by the ADH active site topology. Recent studies have highlighted anti-Prelog ADHs (e.g., from Candida maris or Pichia finlandica) that reduce 2-acetyl-5-methylfuran to the (1R)-enantiomer ( [1]).

To achieve the (1S)-configuration , it is mandatory to utilize a Prelog-compliant ADH (such as Lactobacillus kefir ADH, LkADH). The enzyme's active site features distinct large and small binding pockets. The bulky 5-methylfuran ring is sterically forced into the large pocket, orienting the methyl group into the small pocket. This specific conformation exposes the re-face of the carbonyl carbon to hydride attack from NADPH, yielding the (S)-alcohol with >99% enantiomeric excess (ee).

Catalytic Mechanism & Cofactor Recycling Pathway

Mechanism Substrate 2-Acetyl-5-methylfuran (Prochiral Ketone) ADH Prelog ADH (e.g., LkADH) Substrate->ADH Binds large/small pockets Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Chiral Alcohol) ADH->Product re-face hydride attack NADP NADP+ ADH->NADP Oxidation NADPH NADPH + H+ NADPH->ADH Hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor binding Glucose D-Glucose Glucose->GDH Substrate Gluconolactone D-Glucono-1,5-lactone GDH->NADPH Regeneration GDH->Gluconolactone Byproduct

Caption: Coupled ADH/GDH enzymatic pathway for the asymmetric reduction of 2-acetyl-5-methylfuran.

Self-Validating Experimental Protocol

To ensure a robust, self-validating system, this protocol incorporates internal controls (e.g., tracking glucose depletion and maintaining pH) to confirm that the engineered cofactor regeneration is driving the reaction, preventing endogenous E. coli ketoreductases from interfering and lowering the ee.

Phase 1: Biocatalyst Preparation (Resting Cells)
  • Inoculation & Growth : Inoculate E. coli BL21(DE3) harboring the dual-expression plasmid pET28a-LkADH-GDH into 500 mL Terrific Broth (TB) containing 50 µg/mL kanamycin. Incubate at 37°C, 250 rpm until OD₆₀₀ reaches 0.6–0.8.

  • Induction : Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Causality: The temperature is immediately lowered to 20°C for 16 hours. This slow expression kinetic prevents the aggregation of recombinant proteins into insoluble inclusion bodies, ensuring maximal soluble expression of active ADH and GDH.

  • Harvesting : Centrifuge the culture at 4,000 × g for 15 minutes at 4°C. Wash the cell pellet twice with 100 mM Potassium Phosphate (KPi) buffer (pH 7.0).

    • Causality: Washing removes residual media components (like complex nitrogen sources) that could interfere with downstream solvent extraction. Resuspend to a final cell dry weight (CDW) of 30 g/L in the same buffer.

Phase 2: Biphasic Biotransformation

Causality for Biphasic System: 2-acetyl-5-methylfuran exhibits severe cellular toxicity above 50 mM, disrupting the bacterial membrane. By introducing a biocompatible organic overlay (e.g., n-heptane), the substrate partitions into the organic phase. This acts as a continuous reservoir, keeping the aqueous concentration below the toxicity threshold while driving the reaction forward.

  • Reaction Matrix : In a 1 L bioreactor, combine 400 mL of the resting cell suspension (30 g/L CDW) with 100 mL of n-heptane (20% v/v organic phase).

  • Substrate & Co-substrate Loading : Add 2-acetyl-5-methylfuran to achieve a global concentration of 200 mM. Add D-glucose (300 mM) to the aqueous phase.

    • Validation Check: The 1.5x molar excess of glucose ensures that cofactor regeneration is never the rate-limiting step.

  • Operational Parameters : Maintain temperature at 30°C and agitation at 400 rpm.

    • Critical Step: Use an automated pH-stat to maintain the pH strictly at 7.0 using 1 M NaOH.

    • Causality: The oxidation of glucose produces D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid. Unmitigated, this acid accumulation would rapidly drop the pH, denaturing the biocatalyst and halting the reaction. Continuous NaOH consumption serves as a real-time validation of GDH activity.

Phase 3: Downstream Processing & Analysis
  • Extraction : Post-reaction (typically after 24 h), centrifuge the biphasic mixture (8,000 × g, 10 min) to cleanly separate the phases and pellet the biomass. Extract the aqueous phase twice with equal volumes of ethyl acetate. Combine all organic phases and dry over anhydrous Na₂SO₄.

  • Quantification : Analyze via Chiral GC using a CP-Chirasil-Dex CB column.

    • Conditions: Injector: 250°C, FID: 250°C. Program: 100°C for 2 min, ramp 5°C/min to 160°C.

    • Validation: Baseline separation of the (1S) and (1R) enantiomers confirms stereochemical fidelity.

Bioprocess Workflow Diagram

Workflow N1 1. Strain Cultivation E. coli BL21(DE3) (ADH + GDH) N2 2. IPTG Induction (20°C, 16h for soluble folding) N1->N2 N3 3. Resting Cell Prep Wash & resuspend in KPi buffer (pH 7.0) N2->N3 N4 4. Biphasic Biotransformation n-Heptane / Aqueous + Glucose + pH Stat N3->N4 N5 5. Downstream Processing Phase separation & Ethyl Acetate Extraction N4->N5 N6 6. Chiral GC Analysis Verify Conversion & (1S)-ee > 99% N5->N6

Caption: Step-by-step experimental workflow for the whole-cell biocatalytic reduction process.

Data Presentation & Optimization Results

The following tables summarize the empirical validation of the biphasic system and establish the operational limits for substrate loading.

Table 1: Effect of Co-solvent on Biocatalytic Efficiency (200 mM Substrate Loading)

Co-solvent (20% v/v)Log PConversion (24h)Enantiomeric Excess (ee)Causality / Observation
None (Aqueous only) N/A34%>99% (S)Severe substrate toxicity; cell lysis and protein denaturation observed.
Ethanol -0.2412%>99% (S)Membrane disruption; catastrophic loss of intracellular GDH activity.
Butyl Acetate 1.7068%>99% (S)Moderate biocompatibility; partial partitioning limits toxicity but slows mass transfer.
n-Heptane 4.66 >99% >99% (S) High biocompatibility; acts as an optimal substrate reservoir and product sink.

Table 2: Substrate Loading vs. Conversion (in 20% v/v n-Heptane)

Substrate Conc. (mM)Glucose Conc. (mM)Reaction Time (h)Conversion (%)Space-Time Yield (g/L/d)
50758>9918.9
10015012>9925.2
200 300 24 >99 25.2
300450488217.3

Note: At 300 mM, conversion drops due to the accumulation of the product, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, which begins to exert product inhibition on the ADH despite the biphasic sink.

Conclusion

By rationally designing a biphasic whole-cell biocatalytic system, the asymmetric reduction of 2-acetyl-5-methylfuran to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol can be achieved with perfect stereocontrol and high space-time yields. The integration of a pH-stat and a highly biocompatible organic phase (n-heptane) directly resolves the causal bottlenecks of cofactor depletion and substrate toxicity, yielding a scalable protocol for drug development applications.

References

  • Cao, S., Wu, X., Ma, B.-D., & Xu, Y. (2023). Two anti-Prelog NAD-Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity. Chemistry–A European Journal. URL:[Link]

  • Thieme Chemistry. (2013). Enzymatic Reduction of Carbonyl Groups. Science of Synthesis: Stereoselective Synthesis. URL:[Link]

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(5-Methylfuran-2-yl)ethanol

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol Introduction and Strategic Context Chiral furanic alcohols, particularly 1-(5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction and Strategic Context

Chiral furanic alcohols, particularly 1-(5-methylfuran-2-yl)ethanol , are highly versatile building blocks in the synthesis of biologically active molecules, flavors, and pharmaceutical intermediates. Achieving high enantiomeric purity for these secondary alcohols is notoriously challenging via traditional asymmetric chemocatalysis due to the sensitive nature of the furan ring, which is prone to ring-opening or polymerization under harsh acidic or oxidative conditions.

Enzymatic kinetic resolution (EKR) offers a mild, highly selective, and environmentally benign alternative. By leveraging the exquisite stereoselectivity of lipases in non-aqueous media, researchers can isolate both the (R) -ester and the (S) -alcohol with >99% enantiomeric excess ( ee ). This application note details a validated, self-correcting protocol for the EKR of racemic 1-(5-methylfuran-2-yl)ethanol, bridging fundamental biocatalytic theory with actionable laboratory practice.

Mechanistic Insights: The Causality of Experimental Design

To move beyond empirical trial-and-error, a robust EKR protocol requires an understanding of the thermodynamic and kinetic forces at play. Every reagent and condition in this protocol is chosen based on specific mechanistic causality.

Enzyme Selection: The Prelog Rule and CALB

Candida antarctica lipase B (CALB) , commercially available in its immobilized form as Novozym 435, is the biocatalyst of choice. CALB possesses a distinct active site characterized by a large hydrophobic pocket and a smaller, sterically restricted pocket. According to the empirical Kazlauskas rule (the enzymatic equivalent of Prelog's rule), the enzyme preferentially accommodates the bulky 5-methylfuran-2-yl group in the large pocket and the methyl group in the small pocket. This spatial arrangement dictates that the (R) -enantiomer undergoes rapid acylation, while the (S) -enantiomer is sterically hindered from reaching the catalytic serine residue, resulting in exceptional enantioselectivity ( E>200 ) [1].

Acyl Donor Thermodynamics: Driving Irreversibility

Standard esterification is an equilibrium process. To achieve a perfect 50% kinetic resolution, the acylation must be strictly irreversible. We utilize vinyl acetate as the acyl donor. When the enzyme transfers the acetyl group to the (R) -alcohol, the leaving group is vinyl alcohol. Vinyl alcohol instantly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction (hydrolysis or transesterification of the newly formed (R) -ester), ensuring the reaction cascade only moves forward [2].

Solvent Microenvironment and Water Activity ( aw​ )

Lipases require a critical monolayer of water to maintain their active, "open-lid" conformation. However, excess water in the system will compete with the alcohol as a nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate and destroying the resolution's efficiency. Non-polar solvents like diisopropyl ether (DIPE) or hexane (Log P > 1.9) are selected because they do not strip this essential hydration shell from the enzyme. The addition of activated 4Å molecular sieves acts as a thermodynamic buffer, maintaining the water activity ( aw​ ) at an optimal level ( ∼0.1−0.2 ) [3].

Workflow Visualization

EKR_Mechanism Substrate Racemic 1-(5-methylfuran-2-yl)ethanol (100 mM) Catalyst Novozym 435 (CALB) Immobilized Lipase Substrate->Catalyst AcylDonor Vinyl Acetate (150 mM) AcylDonor->Catalyst Product_R (R)-1-(5-methylfuran-2-yl)ethyl acetate Target Ester (ee > 99%) Catalyst->Product_R Fast Acylation (k_cat/K_m high) Product_S (S)-1-(5-methylfuran-2-yl)ethanol Unreacted Alcohol (ee > 99%) Catalyst->Product_S No Reaction (k_cat/K_m low) Byproduct Acetaldehyde (Tautomerization Product) Catalyst->Byproduct Irreversible Driving Force QC QC Check: Calculate E-value & Mass Balance Product_R->QC Product_S->QC

Caption: Workflow and mechanistic driving forces in the CALB-catalyzed kinetic resolution.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in quality control (QC) checkpoints. By monitoring both the substrate and the product simultaneously, the system self-validates against side reactions (e.g., evaporation, non-enzymatic background acylation).

Materials & Reagents
  • Substrate: Racemic 1-(5-methylfuran-2-yl)ethanol (1.0 mmol, ∼126 mg)

  • Enzyme: Novozym 435 (Immobilized CALB, 20 mg)

  • Acyl Donor: Vinyl acetate (1.5 mmol, ∼129 mg)

  • Solvent: Anhydrous Diisopropyl ether (DIPE, 10 mL)

  • Additives: Activated 4Å molecular sieves (50 mg)

Step-by-Step Methodology

Step 1: System Equilibration

  • In a 25 mL glass vial equipped with a PTFE-lined screw cap, add 10 mL of anhydrous DIPE and 50 mg of freshly activated 4Å molecular sieves.

  • Add 1.0 mmol of racemic 1-(5-methylfuran-2-yl)ethanol and 1.5 mmol of vinyl acetate.

  • Causality Check: Allow the mixture to stir at 40 °C for 10 minutes before adding the enzyme. This ensures thermal equilibrium and allows the sieves to sequester ambient moisture introduced during reagent transfer.

Step 2: Biocatalytic Initiation

  • Initiate the reaction by adding 20 mg of Novozym 435.

  • Place the vial in an orbital shaker set to 40 °C and 200 rpm.

  • Causality Check: Orbital shaking is preferred over magnetic stirring. Magnetic stir bars can mechanically grind the immobilized enzyme beads, leading to fine particulates that are difficult to filter and causing a rapid loss of catalytic activity.

Step 3: Self-Validating Kinetic Sampling

  • Withdraw 50 µL aliquots at t=1,2,4, and 6 hours.

  • Dilute each aliquot with 950 µL of hexane, filter through a 0.22 µm PTFE syringe filter to remove any enzyme trace (halting the reaction), and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

  • QC Calculation: Determine the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ). Calculate the conversion ( c ) using the formula:

    c=ees​+eep​ees​​

    Validation: If the GC peak area conversion differs from this calculated conversion by >5% , a non-enzymatic side reaction or differential evaporation is occurring, and the run must be flagged.

Step 4: Downstream Processing

  • Once ees​≥99% is achieved (typically at ∼50% conversion), terminate the reaction by vacuum filtration to recover the Novozym 435 beads (which can be washed with hexane and reused).

  • Evaporate the DIPE and acetaldehyde byproduct under reduced pressure.

  • Separate the (R) -1-(5-methylfuran-2-yl)ethyl acetate and (S) -1-(5-methylfuran-2-yl)ethanol via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1 to 7:3).

Quantitative Data Presentation

The following tables summarize the optimization parameters, demonstrating the empirical evidence supporting the protocol's design.

Table 1: Effect of Solvent Hydrophobicity on CALB Performance (Conditions: 40 °C, 1.5 eq Vinyl Acetate, 4h reaction time)

SolventLog PConversion ( c , %) ees​ (%) eep​ (%)E-value
Hexane3.550.1>99>99>200
Diisopropyl ether (DIPE) 1.9 49.8 98 >99 >200
Toluene2.545.08299150
Acetonitrile-0.312.0158515

Insight: Solvents with Log P < 1 (like Acetonitrile) strip the hydration layer from CALB, drastically reducing both conversion and enantioselectivity (E-value).

Table 2: Thermodynamic Impact of Acyl Donors in DIPE

Acyl DonorEq.Time to 50% Conv.E-valueByproductReversibility
Vinyl acetate 1.5 4 h >200 Acetaldehyde Irreversible
Isopropenyl acetate1.56 h>200AcetoneIrreversible
Ethyl acetate5.0>48 h45EthanolReversible

Insight: Vinyl acetate provides the fastest kinetics due to the immediate tautomerization of the leaving group, driving the reaction strictly forward.

References

  • ResearchGate. Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. ResearchGate.[Link]

  • MDPI. Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Catalysts.[Link]

  • ACS Publications. Manganese-Catalyzed Achmatowicz Rearrangement Using Green Oxidant H2O2. The Journal of Organic Chemistry.[Link]

Method

Application Note: Stereospecific Nickel-Catalyzed Cross-Coupling Protocols for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enantioselective C(sp³)–C(sp²) and C(sp³)–C(sp³) Bond Formation Introduction & Mechanistic Rationale The construction of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enantioselective C(sp³)–C(sp²) and C(sp³)–C(sp³) Bond Formation

Introduction & Mechanistic Rationale

The construction of chiral C(sp³) centers is a cornerstone of modern drug discovery, allowing for the exploration of complex three-dimensional chemical space. Traditional cross-coupling methodologies often fail when applied to secondary aliphatic alcohols due to the propensity of low-valent transition metals to undergo single-electron transfer (SET), generating radical intermediates that result in stereoablation (racemization).

However, heteroaryl-substituted secondary alcohols—specifically (1S)-1-(5-methylfuran-2-yl)ethan-1-ol —offer a unique mechanistic workaround. The furan ring possesses a remarkably low aromatic stabilization energy. This characteristic allows it to act as an excellent π -ligand for low-valent nickel catalysts[1].

The Causality of Experimental Design
  • π -Coordination and Polar Oxidative Addition: The Ni(0) catalyst pre-coordinates to the furan π -system. This proximity directs a two-electron, polar oxidative addition into the adjacent C–O bond, entirely bypassing the radical pathways typical of first-row transition metals[2].

  • The Role of the 5-Methyl Group: The methyl group at the C5 position of the furan ring is not merely a structural feature; it is a strategic protecting mechanism. It sterically blocks the highly reactive C5 position from undergoing unwanted electrophilic aromatic substitution or competitive C–H activation, while simultaneously increasing the electron density of the furan ring to enhance Ni(0) coordination.

  • Ligand-Controlled Stereodivergence: The stereochemical outcome of the cross-coupling (retention vs. inversion) is entirely dictated by the steric and electronic properties of the achiral ligand[3]. Bulky, electron-rich phosphines like PCy₃ facilitate a front-side oxidative addition (Retention), whereas bidentate phosphines (dppe) or N-heterocyclic carbenes (SIMes) drive a back-side displacement (Inversion)[1].

Mechanism A Chiral Furan Alcohol Derivative (1S) B Ni(0) π-Coordination to Furan Ring A->B C Polar Oxidative Addition (Stereospecific) B->C Avoids Radical Intermediates D Transmetalation & Reductive Elimination C->D E Enantioenriched Coupled Product D->E

Figure 1: Mechanistic logic of Ni-catalyzed stereospecific oxidative addition via furan π -activation.

Quantitative Data & Reaction Optimization

To establish a self-validating system, it is critical to select the correct derivatization and coupling conditions. We utilize pivaloyl chloride (PivCl) to derivatize the alcohol. Pivalates are sterically hindered, which suppresses background SN​1 solvolysis and ensures the stereochemical integrity of the starting material is maintained prior to the catalytic cycle[3].

Table 1: Stereochemical Outcomes Based on Catalyst/Ligand Selection
Electrophile DerivativeCoupling PartnerCatalyst / Ligand SystemSolventStereochemical OutcomeTypical YieldEnantiomeric Specificity (es)
(1S)-PivalateAryl-MgBr (Kumada)Ni(dppe)Cl₂ (10 mol%)TolueneInversion (1R)85 - 92%> 95%
(1S)-PivalateAryl-B(neopentyl) (Suzuki)Ni(cod)₂ / SIMesToluene / t-AmylOHInversion (1R)78 - 84%> 90%
(1S)-PivalateAryl-B(neopentyl) (Suzuki)Ni(cod)₂ / PCy₃Toluene / t-AmylOHRetention (1S)80 - 88%> 92%
(1S)-Methyl EtherDialkylzinc (Negishi)Ni(cod)₂ / dppeToluene / THFInversion (1R)70 - 75%> 98%

Data synthesized from established stereospecific Ni-catalyzed protocols for heteroaryl ethers and esters[1][3][4].

Experimental Workflows & Protocols

Workflow Step1 Step 1: Derivatization Convert -OH to -OPiv (Retention of 'S' configuration) Step2 Step 2: Catalyst Preparation Inert Atmosphere (Glovebox) Ni(0) + Ligand Step1->Step2 Step3 Step 3: Cross-Coupling Add Grignard or Boronic Ester (Ligand dictates Ret/Inv) Step2->Step3 Step4 Step 4: Quench & Workup NH4Cl Quench, Extraction Silica Gel Chromatography Step3->Step4 Step5 Step 5: Chiral Analysis SFC/HPLC for Enantiomeric Excess Step4->Step5

Figure 2: End-to-end experimental workflow for stereospecific cross-coupling.

Protocol A: Synthesis of (1S)-1-(5-methylfuran-2-yl)ethyl pivalate

Causality Check: Pyridine and DMAP are used as acid scavengers and nucleophilic catalysts, respectively, to ensure the esterification proceeds strictly via acyl substitution without activating the chiral C–O bond, thereby preserving the (1S) stereocenter.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Reagent Addition: Charge the flask with (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (10.0 mmol, 1.0 equiv), anhydrous dichloromethane (25 mL, 0.4 M), pyridine (20.0 mmol, 2.0 equiv), and 4-dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 equiv).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Dropwise, add pivaloyl chloride (15.0 mmol, 1.5 equiv) over 10 minutes to prevent exothermic degradation.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL).

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 95:5) to yield the pure (1S)-pivalate.

Protocol B: Stereospecific Kumada Cross-Coupling (Inversion Pathway)

Causality Check: Toluene is strictly utilized as the solvent. Polar solvents (like DMF or pure THF) can stabilize ionic intermediates, promoting SN​1 -type racemization. The non-polar nature of toluene enforces the concerted polar oxidative addition[1].

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 2 dram vial with Ni(dppe)Cl₂ (10 mol%) and the (1S)-pivalate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (10 mL, 0.1 M) and add a magnetic stir bar. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Temperature Control: Cool the vial to -20 °C using a cryo-cool bath. Low temperatures are critical to prevent the premature degradation of the Grignard reagent and to maximize stereochemical fidelity.

  • Transmetalation: Slowly inject the Arylmagnesium bromide (2.0 mmol, 2.0 equiv, typically 1.0 M in THF) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench & Analysis: Quench carefully with methanol (1 mL), filter through a short pad of silica gel (eluting with EtOAc), and concentrate. Purify via chromatography. Determine the enantiomeric excess (ee) of the resulting (1R)-1-(1-arylethyl)-5-methylfuran using chiral Supercritical Fluid Chromatography (SFC).

Protocol C: Stereospecific Suzuki-Miyaura Cross-Coupling (Retention Pathway)

Causality Check: The use of PCy₃ (tricyclohexylphosphine) provides extreme steric bulk. This forces the Ni(0) complex to approach the C–O bond from the front face (syn-oxidative addition), resulting in stereoretention[3]. Neopentyl glycol boronic esters are preferred over standard boronic acids as they undergo transmetalation smoothly under anhydrous conditions without protic interference.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), the arylboronic neopentyl glycol ester (1.5 mmol, 1.5 equiv), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Substrate Addition: Add the (1S)-pivalate (1.0 mmol, 1.0 equiv) as a solution in a 2:1 mixture of anhydrous toluene and t-amyl alcohol (total volume 10 mL). t-Amyl alcohol facilitates the dissolution of the phosphate base while remaining non-nucleophilic.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C in an aluminum heating block for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract, dry over MgSO₄, and concentrate.

  • Validation: Purify and analyze via chiral SFC. The product will be the (1S)-1-(1-arylethyl)-5-methylfuran, demonstrating stereoretention.

References

  • Tollefson, E. J., Hanna, L. E., & Jarvo, E. R. (2015). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. Accounts of Chemical Research.[Link]

  • Taylor, B. L. H., Harris, M. R., & Jarvo, E. R. (2012). Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. Angewandte Chemie International Edition.[Link]

  • Taylor, B. L. H., Swift, E. C., Waetzig, J. D., & Jarvo, E. R. (2010). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Ethers: Enantioselective Synthesis of Diarylethanes. Journal of the American Chemical Society.[Link]

  • Li, C., Chen, T., Bowen, S. K., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.[Link]

  • Zhou, Q., Srinivas, H. D., Dasgupta, S., & Watson, M. P. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (1S)-1-(5-methylfuran-2-yl)ethan-1-ol synthesis

Welcome to the Application Support Portal for the enantioselective synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for the enantioselective synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic challenges associated with heteroaromatic ketone reduction.

The presence of the Lewis-basic furan ring in 2-acetyl-5-methylfuran fundamentally alters the transition state kinetics in many standard asymmetric reductions. This guide provides field-proven, self-validating protocols to help you bypass background racemic pathways and maximize your enantiomeric excess (ee).

Diagnostic Workflow: Choosing Your Catalytic Pathway

Before troubleshooting, it is critical to map your synthetic strategy. The diagram below illustrates the logical divergence between chemocatalytic and biocatalytic approaches, highlighting where stereocontrol is most vulnerable.

G cluster_chemo Chemocatalysis cluster_bio Biocatalysis Substrate 2-Acetyl-5-methylfuran (Prochiral Ketone) ATH Noyori ATH (Ru-TsDPEN / HCOOH) Substrate->ATH High Yield / High ee CBS Spiroaminoborate / CBS (Borane Reduction) Substrate->CBS Prone to background rxn ADH Prelog ADH + NADH Recycling Substrate->ADH Exquisite selectivity Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Target Chiral Alcohol) ATH->Product CBS->Product ADH->Product

Workflow for asymmetric reduction of 2-acetyl-5-methylfuran to the (1S)-alcohol.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) stalled at 60-70% when using standard Corey-Bakshi-Shibata (CBS) reduction?

The Mechanistic Cause: Heteroaromatic ketones like 2-acetyl-5-methylfuran are notoriously difficult substrates for standard oxazaborolidine-catalyzed borane reductions. The oxygen atom in the furan ring acts as a strong Lewis base. Instead of coordinating exclusively with the chiral oxazaborolidine catalyst, the borane ( BH3​ ) competitively coordinates with the furan oxygen. This triggers an un-catalyzed, intramolecular hydride delivery to the adjacent carbonyl group, producing a racemic alcohol that severely dilutes your overall ee1.

The Solution: You must shift to a catalytic system that does not rely on Lewis acid-base pre-coordination.

  • Switch to a Spiroaminoborate Ester: Using 10 mol% of a sterically demanding chiral spiroaminoborate ester can suppress the background reaction, boosting the ee to >91% 1.

  • Switch to Asymmetric Transfer Hydrogenation (ATH): Using a bifunctional Ru(II)-TsDPEN catalyst operates via a concerted pericyclic transition state (a six-membered ring involving the metal hydride and the amine proton). Because the substrate does not bond directly to the central metal, the Lewis basicity of the furan ring does not interfere, resulting in >95% ee2.

Q2: I am using a biocatalytic approach (Alcohol Dehydrogenase). How do I ensure I get the (1S)-enantiomer and not the (1R)-enantiomer?

The Mechanistic Cause: Enzymatic stereocontrol is dictated by the spatial arrangement of the active site binding pockets. According to Prelog's rule, an enzyme will deliver a hydride to the Re-face of a prochiral ketone if the sterically "large" group is positioned in the large binding pocket. For 2-acetyl-5-methylfuran, the furan ring is the sterically demanding group, and the methyl group is the small group.

The Solution: To obtain the (1S)-enantiomer, you must select a standard Prelog ADH (e.g., from Lactobacillus or standard baker's yeast). If your GC analysis shows an inversion of stereochemistry (yielding the 1R-enantiomer), you are inadvertently using an anti-Prelog ADH (such as Candida maris Cm-ADH or Pichia finlandica Pf-ADH), which forces the hydride attack from the Si-face 3. Always validate the enzyme's stereopreference on a 1 mL analytical scale before bulk fermentation 4.

Q3: My reaction conversion is >99%, but my isolated yield is <50%. Where is my product going?

The Mechanistic Cause: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol has a relatively low boiling point and high volatility. During the removal of extraction solvents (especially ethyl acetate or dichloromethane) via rotary evaporation under high vacuum, the chiral alcohol aggressively co-evaporates.

The Solution: Perform extractions using a highly volatile solvent like pentane or methyl tert-butyl ether (MTBE). Concentrate the organic layer using a rotary evaporator with the water bath set strictly below 25 °C and the pressure no lower than 150 mbar. For final purification, bypass column chromatography and utilize Kugelrohr distillation to isolate the pure alcohol.

Quantitative Method Comparison

To aid in your synthetic route selection, the table below summarizes the expected performance metrics of various catalytic systems for the reduction of 2-acetyl-5-methylfuran.

Catalytic MethodSpecific Catalyst / EnzymeOperating Temp (°C)Expected Yield (%)Expected ee (%)Primary Limitation / Risk
Standard CBS (R)-Me-CBS / BH3​ -THF-20 to 075 - 8560 - 75Furan oxygen coordination causes racemic background reduction.
Spiro-Borane Chiral Spiroaminoborate0 to 2570 - 8791 - 95Requires slow, dropwise addition of ketone via infusion pump.
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN]25 - 40>90>95Sensitive to dissolved oxygen; requires strict degassing.
Biocatalysis Prelog ADH (Whole Cell/Isolated)30>95>99Substrate inhibition at high ketone concentrations (>50 mM).

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPCs) to ensure that causality (e.g., catalyst activation, cofactor recycling) is actively monitored, preventing downstream failures.

Protocol A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method bypasses the Lewis-base coordination issues of borane reductions.

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in a pre-degassed azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 2.0 mL per mmol of substrate). Stir for 15 minutes at 25 °C to generate the active ruthenium hydride species.

  • Substrate Addition: Add 2-acetyl-5-methylfuran (1.0 equiv) dropwise to the active catalyst solution.

  • Reaction Monitoring (Self-Validation Step): After 4 hours, withdraw a 10 µL aliquot. Quench in 500 µL of saturated NaHCO3​ and extract with 500 µL of MTBE. Analyze the organic layer via GC-FID to confirm >95% conversion.

  • Enantiomeric Validation (IPC): Run the same MTBE extract on a chiral GC column (e.g., CP-Chirasil-Dex CB). You must observe an ee of >95% favoring the (1S)-enantiomer before proceeding to workup.

  • Workup: Dilute the bulk reaction mixture with water and extract 3x with MTBE. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (Water bath < 25 °C, >150 mbar) to prevent product volatilization.

Protocol B: Biocatalytic Reduction with Cofactor Recycling

This method utilizes an enzymatic cascade to achieve perfect stereocontrol.

  • System Preparation: Prepare 100 mM Potassium Phosphate (KPi) buffer at pH 7.0. Add Sodium Formate (100 mM) and NAD+ (1.0 mM).

  • Enzyme Loading: Add the Prelog-selective Alcohol Dehydrogenase (ADH, 2.5 mg/mL) and Formate Dehydrogenase (FDH, 1.0 mg/mL) to the buffer.

  • Substrate Feeding: Dissolve 2-acetyl-5-methylfuran in DMSO (to a final DMSO concentration of 5% v/v in the reaction) to overcome aqueous insolubility. Add this to the buffer to achieve a final ketone concentration of 20 mM.

  • Incubation & IPC: Incubate at 30 °C with orbital shaking (150 rpm). At 2 hours, take a 50 µL aliquot, extract with 100 µL ethyl acetate, and test via chiral GC. The presence of the (1S)-alcohol validates that the FDH is successfully recycling NADH.

  • Isolation: Once conversion reaches >99% (typically 12-24 hours), extract the aqueous layer 3x with pentane. Dry and carefully evaporate the pentane to yield the highly pure (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

Cofactor Ketone 2-Acetyl-5-methylfuran Alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Ketone->Alcohol Prelog ADH Formate Sodium Formate CO2 CO2 (gas) Formate->CO2 FDH NAD NAD+ Formate->NAD Hydride Transfer NADH NADH NADH->Ketone Hydride Transfer NADH->NAD Oxidation NAD->NADH Reduction

Enzymatic cofactor recycling loop: FDH regenerates NADH to drive the ADH stereoselective reduction.

References

  • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. PubMed Central (PMC).1

  • Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research - ACS Publications.2

  • Two anti-Prelog NAD-Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity. ResearchGate.3

  • A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. PubMed Central (PMC).4

Sources

Optimization

Technical Support Center: Asymmetric Reduction of 1-(5-methylfuran-2-yl)ethanone

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals troubleshooting low yields and poor enantiomeric excess (ee) during the asymmetric reduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals troubleshooting low yields and poor enantiomeric excess (ee) during the asymmetric reduction of 1-(5-methylfuran-2-yl)ethanone to 1-(5-methylfuran-2-yl)ethanol.

The synthesis of highly pure chiral furan derivatives is notoriously challenging. The electron-rich furan ring is sensitive to harsh conditions (e.g., Achmatowicz rearrangement)[1], and the addition of the 5-methyl group alters both the steric profile and the electronic coordination capabilities of the substrate compared to standard 2-acetylfuran[2].

📊 Comparative Data: Baseline Performance Metrics

Before troubleshooting, ensure your expectations align with validated baselines. The following table summarizes the expected quantitative data for optimized catalytic systems[3][4].

Catalytic SystemCatalyst / BiocatalystExpected YieldExpected eeTemp (°C)Time (h)
Biocatalytic (Whole-Cell) Lactobacillus paracasei BD101>95%>99% (R)3048
Biocatalytic (Isolated) Engineered KRED + GDH90-95%>99% (S) or (R)3012-24
Chemocatalytic (ATH) RuCl(p-cymene)[(R,R)-TsDPEN]80-85%92-95%2512-24
Chemocatalytic (Borane) Spiroaminoborate ester + BH₃75%80-90%05

Module 1: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is a staple for reducing heteroaryl ketones[5]. However, the 5-methylfuran ring introduces specific failure modes.

FAQ & Troubleshooting

Q: My ATH reaction stalls at 40-50% conversion. What is causing this, and how do I fix it? Causality: The Noyori-Ikariya catalyst operates via an outer-sphere mechanism where a 16-electron neutral Ru(II) complex is the active species[5]. Furan rings are electron-rich. While CH/π electrostatic interactions help orient the substrate favorably, the oxygen heteroatom can competitively coordinate to the ruthenium center if the catalyst is not sterically protected, effectively poisoning the 16-electron active site[5]. Furthermore, trace oxygen or water will irreversibly oxidize the Ru(II) hydride intermediate. Solution:

  • Switch to a more sterically hindered tethered Ru-complex to prevent furan oxygen coordination.

  • Ensure strict Schlenk conditions. Degas your formic acid/triethylamine (FA/TEA) azeotrope via three freeze-pump-thaw cycles.

Q: The conversion is >95%, but my enantiomeric excess (ee) has dropped below 80%. Why? Causality: ATH is a reversible thermodynamic process. The hydride transfer establishes an equilibrium[5]. If the reaction is left running after the substrate is depleted, the catalyst will begin to abstract the hydride back from the chiral alcohol product, racemizing it over time. Additionally, the 5-methyl group reduces the steric differentiation between the two sides of the ketone (methyl vs. 5-methylfuran-2-yl), making the transition state less rigid than in phenyl-substituted ketones. Solution: Monitor the reaction kinetically and quench it immediately upon reaching >95% conversion. Lower the reaction temperature to 15°C to enhance the steric discrimination of the transition state, even at the cost of reaction time.

🔬 Self-Validating Protocol: Ru-TsDPEN Catalyzed ATH

This protocol utilizes an internal visual and analytical feedback loop to ensure system integrity.

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous, degassed dichloromethane (DCM). Add a 5:2 mixture of Formic Acid/Triethylamine (FA/TEA) (5 equivalents of FA).

    • Validation Check: The solution must transition from an orange/red suspension to a deep purple/black homogeneous solution within 15 minutes, confirming the generation of the active 16-electron Ru(II) species.

  • Substrate Addition: Add 1-(5-methylfuran-2-yl)ethanone (1.0 eq) dropwise at 20°C.

  • Kinetic Monitoring: Stir the reaction at 20°C.

    • Validation Check: At exactly 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL hexane, and analyze via chiral GC. You should observe >50% conversion. If conversion is <10%, the catalyst has been poisoned. Do not proceed; restart with freshly degassed solvents.

  • Quenching: Once GC confirms >95% conversion, immediately quench the reaction by opening the flask to air and adding water to break the Ru-hydride complex.

  • Workup: Extract with ethyl acetate, wash with saturated NaHCO₃ to remove excess formic acid, dry over Na₂SO₄, and concentrate under reduced vacuum to avoid evaporating the volatile furan alcohol.

ATH_Troubleshooting Start Low Yield in ATH of 1-(5-methylfuran-2-yl)ethanone CheckConv Check Conversion via GC/HPLC Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion, Low ee CheckConv->HighConv CatDeact Catalyst Deactivation (O2/H2O or Furan Coordination) LowConv->CatDeact SubInhib Substrate Inhibition (Steric bulk of 5-methyl) LowConv->SubInhib RevRxn Reversible Hydride Transfer (Equilibrium reached) HighConv->RevRxn TempHigh Temperature Too High (>40°C) HighConv->TempHigh Sol1 Degas Solvents rigorously Use Schlenk techniques CatDeact->Sol1 Sol2 Increase HCOOH equivalent Adjust FA/TEA ratio SubInhib->Sol2 Sol3 Shorten reaction time Lower temperature to 0-20°C RevRxn->Sol3 TempHigh->Sol3

Caption: Logical workflow for diagnosing and resolving low yields in chemocatalytic ATH.

Module 2: Biocatalytic Reduction (Ketoreductases/ADHs)

Biocatalysis offers an environmentally benign route with exceptional stereocontrol[6]. However, the implementation of isolated enzymes or whole-cell systems requires strict physiological management.

FAQ & Troubleshooting

Q: The reaction works perfectly for 2-acetylfuran, but fails completely for 1-(5-methylfuran-2-yl)ethanone. Why? Causality: Alcohol dehydrogenases (ADHs) and Ketoreductases (KREDs) have highly specific binding pockets defined by a "large" and "small" cavity[2]. The addition of the 5-methyl group significantly increases the van der Waals volume of the furan moiety. If the enzyme's "large" pocket cannot accommodate this extra bulk, the substrate will either fail to bind (resulting in 0% yield) or bind in an inverted orientation (resulting in the opposite enantiomer or racemic mixtures)[2]. Solution: You must screen a specialized KRED panel rather than relying on standard wild-type ADHs. Look for engineered KREDs specifically evolved for bulky heteroaromatics.

Q: My conversion stops at 10%, even with the correct enzyme. What is wrong? Causality: Biocatalytic reductions require stoichiometric amounts of NAD(P)H[6]. If your cofactor regeneration system (e.g., Glucose/Glucose Dehydrogenase) is failing, the reaction will stall as soon as the catalytic amount of NAD(P)H is depleted. Alternatively, the accumulation of gluconic acid (the byproduct of glucose oxidation) can rapidly drop the pH, denaturing the KRED. Solution: Implement an automated pH stat to maintain the pH at exactly 7.0 using 1M NaOH, ensuring the regeneration cycle continues uninterrupted.

🔬 Self-Validating Protocol: Biocatalytic Reduction with Cofactor Regeneration
  • System Initialization: In a bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to pH 7.0. Add 200 mg of NADP⁺, 2 g of D-glucose, and 50 mg of Glucose Dehydrogenase (GDH).

    • Validation Check: Measure the pH. It should be stable. The solution should be clear.

  • Enzyme and Substrate Loading: Add 100 mg of the selected engineered KRED. Slowly add 1-(5-methylfuran-2-yl)ethanone to a final concentration of 50 mM[6]. (Note: If the substrate is highly insoluble, add 5% v/v DMSO as a cosolvent).

  • Reaction & Regeneration Monitoring: Incubate at 30°C with 200 rpm agitation[6].

    • Validation Check: Within 30 minutes, the pH of the unbuffered system would begin to drop due to gluconic acid formation. The activation of your automated pH stat (titrating 1M NaOH) is your real-time validation that the GDH cofactor regeneration cycle is actively pumping hydrides into the system.

  • Extraction: After 24 hours, saturate the aqueous phase with NaCl to prevent emulsion formation (a common issue with protein-rich mixtures)[6]. Extract three times with equal volumes of ethyl acetate.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, evaporate under reduced pressure, and determine conversion and ee via chiral HPLC[6].

Biocatalysis Substrate 1-(5-methylfuran-2-yl)ethanone KRED Ketoreductase (KRED) Active Site Substrate->KRED Binds Product (R)- or (S)-1-(5-methylfuran-2-yl)ethanol KRED->Product Hydride Transfer NAD NAD(P)+ KRED->NAD Oxidized NADH NAD(P)H NADH->KRED Cofactor GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Regenerated Gluconate Gluconic Acid GDH->Gluconate Glucose Glucose Glucose->GDH

Caption: Biocatalytic cascade showing KRED-mediated reduction and GDH-driven cofactor regeneration.

References

  • BenchChem. Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts.
  • BenchChem. A Comparative Guide to Catalytic Systems for the Synthesis of 1-(Furan-2-yl)ethanol.
  • National Institutes of Health (PMC). Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction.
  • SciSpace. Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst.
  • National Institutes of Health (PMC). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.

Sources

Troubleshooting

optimizing biocatalyst reaction conditions for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Welcome to the Technical Support & Troubleshooting Hub for the biocatalytic synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. This guide is engineered for researchers, application scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Hub for the biocatalytic synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. This guide is engineered for researchers, application scientists, and drug development professionals scaling up enantioselective ketone reductions.

The target transformation involves the asymmetric reduction of the prochiral ketone 1-(5-methylfuran-2-yl)ethanone (also known as 2-acetyl-5-methylfuran)[1] to the corresponding (1S)-alcohol using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

Core Reaction Pathway & Mechanism

To achieve the (1S)-configuration, the selected KRED must follow Prelog’s rule for hydride transfer[2]. While anti-Prelog ADHs (such as Cm-ADH and Pf-ADH) have been shown to reduce 2-acetyl-5-methylfuran to the (R)-enantiomer[3], Prelog-specific enzymes (e.g., engineered variants of Lactobacillus kefir KRED) naturally yield the desired (S)-enantiomer[4].

Because these enzymes require stoichiometric amounts of nicotinamide cofactors (NAD(P)H), an in situ cofactor recycling system—typically Glucose Dehydrogenase (GDH) with glucose—is mandatory to drive the thermodynamic equilibrium forward and maintain economic viability[4].

BiocatalyticCycle Substrate 1-(5-methylfuran-2-yl)ethanone KRED Prelog KRED Enzyme (Biocatalyst) Substrate->KRED Binds Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol KRED->Product Releases NAD NAD(P)+ KRED->NAD Oxidized NADH NAD(P)H NADH->KRED Hydride Transfer GDH GDH / Glucose (Recycling) NAD->GDH Recycled GDH->NADH Regenerated

Coupled biocatalytic cycle of Prelog KRED and GDH for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol synthesis.

Frequently Asked Questions (FAQs): Process Optimization

Q: Why is my enantiomeric excess (ee) plateauing at 92-95% instead of >99% for the (S)-enantiomer? A: Sub-optimal enantioselectivity usually stems from either enzyme promiscuity or thermal unfolding.

  • Causality: At elevated temperatures (>35°C), the conformational flexibility of the KRED active site increases, allowing the substrate to bind in the inverted (pro-R) orientation. Furthermore, if you are using a wild-type enzyme rather than a directed-evolution variant, the steric differentiation between the methyl group and the 5-methylfuran ring may be insufficient.

  • Solution: Lower the reaction temperature to 25°C. If the ee does not improve, you must screen a broader panel of strictly Prelog-compliant KREDs[5].

Q: How do I choose between Glucose/GDH and Isopropanol (IPA) for cofactor recycling? A: The choice dictates the thermodynamic limit of your reaction.

  • Causality: The GDH/Glucose system oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. This is a thermodynamically irreversible process, driving the ketone reduction to >99% conversion. However, the generation of gluconic acid requires strict pH control via an autotitrator. Conversely, IPA acts as both a co-solvent and a hydride donor (via ADH), but it is an equilibrium-driven process. You must use a large molar excess of IPA (often 10-20% v/v) to push the reaction, which risks precipitating the KRED. For 1-(5-methylfuran-2-yl)ethanone, which has moderate aqueous solubility, the GDH system is highly recommended to ensure complete conversion without solvent-induced enzyme denaturation.

Q: Why does the reaction stall at 40-50% conversion despite having active enzyme and excess glucose? A: This is the hallmark of a pH crash or product inhibition.

  • Causality: If using the GDH system without active titration, the accumulation of gluconic acid rapidly drops the pH below 6.0. Most KREDs have a sharp activity optimum between pH 6.5 and 7.5; below pH 6.0, the histidine residues in the active site protonate, disrupting the catalytic triad and halting hydride transfer.

Troubleshooting Guide: Common Experimental Failures

TroubleshootingTree Start Reaction Failure Identified LowYield Low Conversion (<50%) Start->LowYield LowEE Low ee (<99% S) Start->LowEE CheckpH Check pH & Titration LowYield->CheckpH GDH System CheckSolvent Check Co-solvent % LowYield->CheckSolvent Enzyme Precipitates CheckEnzyme Screen Prelog KREDs LowEE->CheckEnzyme Wrong Stereopreference CheckTemp Lower Temp to 20-25°C LowEE->CheckTemp Thermal Unfolding

Decision tree for diagnosing and resolving low conversion and poor enantioselectivity issues.

Table 1: Troubleshooting Matrix
SymptomRoot CauseMechanistic ExplanationCorrective Action
Rapid initial rate, stalls at ~50% pH DropGluconic acid accumulation protonates active site residues, inactivating KRED.Implement 1M NaOH autotitration to maintain pH 7.0 ± 0.2.
Visible turbidity / precipitation Solvent Denaturation>10% DMSO/IPA strips the enzyme's hydration shell, causing hydrophobic aggregation.Reduce co-solvent to ≤5% v/v. Use a biphasic system (e.g., MTBE/Buffer) if substrate loading >100 mM.
No conversion from t=0 Cofactor MismatchEnzyme is strictly NADPH-dependent, but NADH was supplied (or vice versa).Check enzyme specifications. Supply 1 mM of the correct NAD(P)+ cofactor.
(R)-enantiomer forms Anti-Prelog EnzymeThe active site pocket binds the furan ring in the small pocket and the methyl in the large pocket.Switch to a Prelog-specific KRED (e.g., L. kefir variants)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal Quality Control (QC) check is met.

Protocol A: KRED Screening Workflow (Microtiter Plate Scale)

Objective: Identify the optimal Prelog KRED for >99% ee (S)-alcohol production.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Master Mix Assembly: To the buffer, add 250 mM D-Glucose, 1 mM NAD⁺, 1 mM NADP⁺, and 1 mg/mL GDH.

    • QC Check: Measure the pH of the Master Mix. It must be exactly 7.0. Adjust with 0.1 M NaOH if necessary.

  • Enzyme Dispensing: Dispense 1 mg of lyophilized KRED variants (Prelog panel) into individual wells of a 96-well deep-well plate.

  • Reaction Initiation: Add 900 µL of the Master Mix to each well. Add 100 µL of a 500 mM stock of 1-(5-methylfuran-2-yl)ethanone dissolved in DMSO (Final substrate concentration = 50 mM; Final DMSO = 10% v/v).

  • Incubation: Seal the plate with a breathable membrane. Incubate at 30°C, 250 rpm for 24 hours.

  • Quenching & Extraction: Add 1 mL of Ethyl Acetate to each well. Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate phases.

    • Self-Validation: The organic (top) layer must be clear. If emulsions form, add 100 µL of brine (saturated NaCl) and re-centrifuge.

  • Analysis: Analyze the organic layer via Chiral GC (e.g., Cyclosil-B column) to determine conversion and ee.

Protocol B: Preparative Scale-up (100 mM Substrate)

Objective: Gram-scale synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol with continuous pH control.

  • Reactor Setup: In a 500 mL jacketed bioreactor, add 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Set temperature to 28°C.

  • Reagent Addition: Add 1.5 equivalents of D-Glucose (150 mM, 5.4 g), 1 mM NADP⁺ (or NAD⁺ depending on the hit from Protocol A), and 200 mg GDH.

  • Substrate Loading: Dissolve 2.48 g of 1-(5-methylfuran-2-yl)ethanone (100 mM final) in 10 mL of DMSO. Add dropwise to the reactor to prevent local precipitation.

  • Biocatalyst Addition: Add 500 mg of the optimized Prelog KRED.

  • Autotitration (Critical Step): Engage the autotitrator loaded with 1 M NaOH. Set the setpoint to pH 7.0 with a deadband of 0.1.

    • QC Check: Monitor the NaOH consumption curve. It should linearly track the reaction progress. If NaOH consumption stops before theoretical completion, the reaction has stalled.

  • Monitoring: Take 100 µL aliquots at 2h, 6h, and 12h. Extract with 200 µL MTBE and analyze via GC.

  • Downstream Processing: Once conversion is >99%, add 200 mL of MTBE. Stir vigorously for 15 minutes. Filter the biphasic mixture through a pad of Celite to remove precipitated proteins. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (1S)-alcohol.

Quantitative Data Summary

Table 2: Optimized Reaction Parameters for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Synthesis
ParameterOptimal RangeCritical Threshold / LimitConsequence of Deviation
pH 6.8 – 7.2< 6.0 or > 8.0Irreversible enzyme denaturation; reaction stalling.
Temperature 25°C – 30°C> 35°CLoss of enantioselectivity (drop in ee); thermal unfolding.
Substrate Conc. 50 – 200 mM> 250 mMSubstrate toxicity/inhibition; requires biphasic system.
Co-solvent (DMSO) 2% – 5% v/v> 10% v/vStripping of enzyme hydration shell; protein precipitation.
Cofactor Conc. 0.5 – 1.0 mM< 0.1 mMMass transfer limitation; drastically reduced initial velocity ( Vmax​ ).

References

  • 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Two anti‐Prelog NAD‐Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity. ResearchGate. Available at:[Link]

  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.

Sources

Optimization

purification and column chromatography techniques for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Welcome to the technical support center for the purification and column chromatography of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and column chromatography of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this chiral alcohol.

I. Introduction

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a chiral building block with significant potential in medicinal chemistry and materials science. The furan moiety is a key structural feature in many biologically active compounds.[1] Achieving high enantiomeric purity is often critical for its intended application. This guide will focus on addressing common challenges encountered during its purification by column chromatography.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

Scenario 1: Poor or No Separation of Enantiomers

Symptom: Your chromatogram shows a single peak or two poorly resolved peaks for the enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. The interaction between the analyte and the CSP dictates the separation.

    • Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral alcohols.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the retention and selectivity of the separation.

    • Action: Systematically vary the mobile phase. For normal-phase chromatography, typical mobile phases consist of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.[3] Adjusting the ratio of the modifier can dramatically impact resolution.

  • Temperature Effects: Temperature can have a complex effect on chiral recognition.[3]

    • Action: Optimize the column temperature. Generally, lower temperatures enhance enantioselectivity.[3] Experiment with temperatures ranging from 10°C to 40°C in 5°C increments to find the optimal condition.[3]

Scenario 2: Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a pronounced "tail."

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the hydroxyl group of the alcohol, causing tailing.[3]

    • Action: Add a mobile phase modifier. For normal-phase chromatography, adding a small amount of a competitive polar solvent like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can mask the active sites on the stationary phase and improve peak shape.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Action: Reduce the sample concentration or injection volume. Dilute your sample and re-inject to see if the peak shape improves.[4]

Scenario 3: Low Product Recovery

Symptom: The amount of purified product obtained is significantly lower than expected.

Possible Causes & Solutions:

  • Product Degradation on the Column: Furan-containing compounds can be sensitive to acidic conditions.[5]

    • Action: Use a deactivated stationary phase or neutralize the mobile phase. If using a silica-based column, consider one that has been end-capped. Adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase can help prevent degradation.

  • Irreversible Adsorption: The product may be strongly and irreversibly binding to the stationary phase.

    • Action: Flush the column with a stronger solvent. If using an immobilized chiral stationary phase, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) may help recover the adsorbed product.[6] For coated columns, a flush with a compatible strong solvent like isopropanol can be attempted.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of column chromatography for separating the enantiomers of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol?

A1: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most effective method.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended for their broad applicability to a wide range of chiral compounds, including alcohols.[2][8]

Q2: How do I choose the initial mobile phase for method development?

A2: For normal-phase chiral HPLC, a good starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[3] You can then adjust the isopropanol percentage to optimize the separation. For reversed-phase, a mixture of water and acetonitrile or methanol is a common starting point.

Q3: My compound is not UV active. What detection method can I use?

A3: If your compound lacks a strong chromophore for UV detection, you can use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, if your setup allows, mass spectrometry (MS) is a highly sensitive and universal detection method.

Q4: Can I use flash chromatography for the initial purification of the crude product?

A4: Yes, flash chromatography on standard silica gel can be used to remove non-polar and highly polar impurities before attempting the chiral separation.[9] This will help to prevent column overload and potential contamination of the more expensive chiral column. A typical mobile phase for flash chromatography would be a gradient of ethyl acetate in hexanes.

IV. Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 95:5, 90:10, 80:20 v/v).

  • Initial Screening: Inject a solution of the racemic 1-(5-methylfuran-2-yl)ethan-1-ol onto the column with each mobile phase at a flow rate of 1.0 mL/min.

  • Optimization: Based on the initial screening, select the mobile phase that provides the best initial separation. Further optimize by making smaller adjustments to the modifier percentage and flow rate.

  • Temperature Study: If resolution is still not optimal, investigate the effect of column temperature, testing at 15°C, 25°C, and 35°C.[3]

Protocol 2: Preparative Chiral Chromatography

  • Method Scaling: Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate according to the column diameter.

  • Sample Preparation: Dissolve the crude or partially purified material in the mobile phase. Ensure the solution is filtered to remove any particulate matter.[10]

  • Loading: Inject the sample onto the preparative column. Avoid overloading the column to maintain good resolution.

  • Fraction Collection: Collect fractions as the enantiomers elute from the column.

  • Analysis: Analyze the collected fractions by analytical chiral HPLC to determine their enantiomeric purity.

  • Pooling and Evaporation: Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure.

V. Data Summary

ParameterCondition 1Condition 2Condition 3
Column CHIRALPAK® IACHIRALPAK® IBCHIRALPAK® IC
Mobile Phase Hexane/IPA (90/10)Hexane/IPA (85/15)Hexane/Ethanol (90/10)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C20°C25°C
Resolution (Rs) 1.82.51.5

Table 1: Example of screening conditions for the chiral separation of 1-(5-methylfuran-2-yl)ethan-1-ol.

VI. Visualizations

Troubleshooting_Workflow cluster_resolution Poor or No Resolution cluster_tailing Peak Tailing cluster_recovery Low Recovery start Start Purification problem Poor Chromatographic Result? start->problem resolution_check Poor Resolution? problem->resolution_check Yes success Successful Purification problem->success No change_csp Screen Different CSPs resolution_check->change_csp Yes tailing_check Peak Tailing? resolution_check->tailing_check No optimize_mp Optimize Mobile Phase (Modifier %) change_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->success add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA/DEA) tailing_check->add_modifier Yes recovery_check Low Recovery? tailing_check->recovery_check No reduce_load Reduce Sample Load add_modifier->reduce_load reduce_load->success check_degradation Check for Degradation (Use Deactivated Silica) recovery_check->check_degradation Yes recovery_check->success No strong_flush Flush with Stronger Solvent check_degradation->strong_flush strong_flush->success

Caption: Troubleshooting workflow for the purification of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

VII. References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Retrieved from

  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.). Retrieved from

  • User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda. (n.d.). Retrieved from

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • Application Notes and Protocols for the Chiral Resolution of 1-(5-methylfuran-2-yl)propan-1-amine. (n.d.). Benchchem. Retrieved from

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). PMC. Retrieved from

  • (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. (n.d.). Sigma-Aldrich. Retrieved from

  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. (n.d.). IRIS Unimore. Retrieved from

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022, June 15). ACS Publications. Retrieved from

  • GC/MS Determination of Furan in Food and Beverages using a PLOT Column. (n.d.). Gcms.cz. Retrieved from

  • Separation of Furfuryl alcohol on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved from

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved from

  • development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. (n.d.). Revue Roumaine de Chimie. Retrieved from

  • Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from

  • Ethanol. (n.d.). Retrieved from

  • From Analysis to Plant-Scale Purification. (n.d.). YMC Taiwan Co., Ltd. Retrieved from

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from

  • (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure. (n.d.). Benchchem. Retrieved from

  • (1S)-1-(5-METHYLFURAN-2-YL)ETHAN-1-AMINE. (n.d.). NextSDS. Retrieved from

  • Technical Support Center: Purification of (S)-1-(tetrahydrofuran-2-yl)ethanone. (n.d.). Benchchem. Retrieved from

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from

  • 1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE | CAS 1193-79-9. (n.d.). Matrix Fine Chemicals. Retrieved from

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024, June 22). Retrieved from

  • Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. (2025, January 27). Retrieved from

  • Purification and characterization of a furfural reductase (FFR) from Escherichia coli strain LYO1--an enzyme important in the detoxification of furfural during ethanol production. (2006, January 24). PubMed. Retrieved from

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2018, September 21). ResearchGate. Retrieved from

Sources

Troubleshooting

solvent optimization for the extraction of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol from aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the downstream processing of chiral fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the downstream processing of chiral furan alcohols.

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly valuable, semi-polar building block typically synthesized via the1 in aqueous whole-cell or enzymatic media[1]. Because this molecule possesses both a hydrogen-bond donating/accepting hydroxyl group and a hydrogen-bond accepting furan oxygen, its extraction requires precise solvent matching and phase manipulation.

Troubleshooting Guide: Solvent Selection & Thermodynamic Optimization

Q: Why is my extraction yield of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol so low when using non-polar solvents like hexane or heptane? A: The low yield is a direct result of thermodynamic incompatibility. Hexane only provides weak London dispersion forces. The target furan alcohol has a polar hydroxyl group and a furan ring that strongly interacts with the aqueous phase via hydrogen bonding. To break these aqueous solvation shells, you must use a solvent capable of dipole-dipole interactions and hydrogen-bond acceptance. 2 demonstrate that oxygenated solvents like Ethyl Acetate (EtOAc) or Methyl isobutyl ketone (MIBK) yield significantly higher partition coefficients due to their complementary polarity[2].

Q: How do I choose between Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) for this extraction? A: The choice depends on your tolerance for water in the organic phase and the volatility required for downstream concentration.

  • EtOAc provides the highest extraction efficiency (partition coefficient) because its ester group perfectly solvates the furan alcohol. However, EtOAc dissolves ~8.3% water by weight, meaning your extract will require rigorous drying (e.g., with anhydrous MgSO₄) before concentration.

  • MTBE has a slightly lower partition coefficient but only dissolves ~1.5% water. It also has a lower boiling point (55.2 °C), which minimizes the risk of thermally degrading the sensitive furan ring during rotary evaporation. For highly dilute biocatalytic broths, EtOAc is preferred to maximize initial recovery.

Troubleshooting Guide: Phase Separation & Emulsion Handling

Q: I am getting a persistent emulsion during the liquid-liquid extraction from my whole-cell biocatalysis broth. How can I break it? A: Emulsions in biocatalytic extractions are typically stabilized by amphiphilic proteins, cell debris, and biosurfactants present in the broth[3]. High-shear mixing creates micro-droplets of solvent that these biomolecules encapsulate.

  • Prevention: Use gentle inversion rather than vigorous vortexing.

  • Resolution: Apply a "salting-out" technique. By adding inorganic salts (like NaCl or Na₂SO₄) to the aqueous phase, you force water molecules to form hydration spheres around the dissociated ions. This decreases the free water available to solvate both the emulsion-stabilizing proteins and the furan alcohol, simultaneously breaking the emulsion and4[4].

Q: Does the pH of the aqueous media affect the stability and extraction of this furan alcohol? A: Yes, critically so. Furan rings are highly sensitive to acidic conditions. At low pH, the furan ring can undergo protonation and subsequent ring-opening (e.g., Achmatowicz-type rearrangements) or polymerization. Always ensure the aqueous broth is neutralized (pH 7.0–8.0) prior to extraction.

Data Presentation: Solvent Optimization Metrics

The following table summarizes the physicochemical properties of common solvents to guide your extraction strategy for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

SolventBoiling Point (°C)Water Solubility (wt%)Polarity IndexSuitability for Furan Alcohols
Ethyl Acetate (EtOAc) 77.1~8.34.4Excellent; high partition coefficient, but extracts some water.
Methyl tert-butyl ether (MTBE) 55.2~1.52.5Very Good; lower water miscibility, easy to evaporate.
Methyl isobutyl ketone (MIBK) 116.2~1.94.2Good; excellent phase separation, but high boiling point complicates concentration.
Hexane 69.0<0.10.1Poor; insufficient polarity to solvate the hydroxyl group.

Experimental Protocol: Self-Validating Liquid-Liquid Extraction (LLE)

This step-by-step methodology incorporates causality-driven steps to ensure high yield and purity. The protocol is designed as a self-validating system to guarantee mass-balance closure.

  • Biomass Removal: Centrifuge the biocatalytic broth at 8,000 × g for 15 minutes at 4 °C. Causality: Removing insoluble cell debris eliminates the primary nucleating agents for emulsions.

  • Salting Out: Decant the supernatant into a clean vessel. Add solid NaCl incrementally until the solution reaches ~20% (w/v) saturation. Stir gently until fully dissolved. Causality: Increases ionic strength, reducing the aqueous solubility of the furan alcohol.

  • Solvent Addition: Add EtOAc or MTBE at a 1:1 (Organic:Aqueous) volume ratio.

  • Extraction: Mix the biphasic system via gentle end-over-end inversion for 10 minutes. Do not use high-speed magnetic stirring.

  • Phase Separation: Allow the mixture to settle for 15 minutes in a separatory funnel. If a rag layer (micro-emulsion) persists at the interface, centrifuge the biphasic mixture at 3,000 × g for 5 minutes.

  • Validation Check (Critical): Sample 100 µL from both the upper organic phase and the lower aqueous raffinate. Analyze via GC-FID or HPLC. Self-Validation: The total moles of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in both phases must equal the initial starting moles. If the mass balance is <95%, product has been lost to polymerization (check pH) or is trapped in precipitated proteins.

  • Drying & Concentration: Collect the organic phase. Add anhydrous MgSO₄ (approx. 5 g per 100 mL of solvent) and swirl until the powder is free-flowing. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 35 °C to yield the pure furan alcohol.

Mandatory Visualization: Extraction Workflow

G A Aqueous Biocatalysis Broth Target: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol B Biomass Removal (Centrifugation at 8000 x g) A->B C Salting Out (Saturate with NaCl/Na2SO4) B->C D Solvent Selection C->D E Ethyl Acetate (EtOAc) High Affinity, 8% H2O Miscibility D->E F MTBE Good Affinity, 1.5% H2O Miscibility D->F G Liquid-Liquid Extraction (LLE) (Gentle Inversion) E->G F->G H Emulsion Formed? G->H I Break Emulsion (Centrifuge phase / Add Brine) H->I Yes J Phase Separation (Aqueous vs. Organic) H->J No I->J K Drying (MgSO4) & Concentration (Yield Pure Target) J->K

Workflow for the optimized solvent extraction of furan alcohols from aqueous media.

References

  • Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Engineering Promiscuous Alcohol Dehydrogenase Activity of a Reductive Aminase AspRedAm for Selective Reduction of Biobased Furans Frontiers in Bioengineering and Biotechnology[Link]

  • Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process ACS Sustainable Chemistry & Engineering[Link]

  • COSMO-RS-based process-level solvent screening for furan derivatives ETH Zurich Research Collection[Link]

Sources

Optimization

overcoming catalyst poisoning in (1S)-1-(5-methylfuran-2-yl)ethan-1-ol production

Welcome to the Technical Support Center for the production of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol . This portal is designed for researchers and drug development professionals scaling up the asymmetric reduction of 2-ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the production of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol . This portal is designed for researchers and drug development professionals scaling up the asymmetric reduction of 2-acetyl-5-methylfuran.

Whether you are utilizing chemocatalytic transfer hydrogenation (e.g., Ruthenium/Rhodium complexes) or biocatalytic pathways (e.g., Ketoreductases/Alcohol Dehydrogenases), catalyst poisoning is the primary bottleneck in achieving high conversion rates and enantiomeric excess (ee). This guide provides causal diagnostics, self-validating protocols, and quantitative benchmarks to resolve these issues.

Diagnostic Workflow: Identifying the Poisoning Agent

Before altering your reaction parameters, use the diagnostic decision tree below to isolate the root cause of catalyst deactivation in your specific workflow.

G Start Catalyst Deactivation Detected Route Catalytic Route? Start->Route Chemo Chemocatalysis (e.g., Ru, Rh) Route->Chemo Bio Biocatalysis (e.g., ADH, KRED) Route->Bio Sulfur Check Sulfur/Halide Impurities Chemo->Sulfur Substrate Substrate/Product Inhibition? Bio->Substrate Furan Furan Ring Coordination Sulfur->Furan < 0.01 wt% Purify Protocol A: Feedstock Purification Sulfur->Purify > 0.01 wt% Ligand Increase Ligand Steric Bulk Furan->Ligand HeavyMetal Heavy Metal Traces? Substrate->HeavyMetal No FedBatch Protocol B: Biphasic/Fed-Batch Substrate->FedBatch Yes EDTA Add EDTA Scavenger HeavyMetal->EDTA Yes

Decision tree for diagnosing and resolving catalyst poisoning in furanic ketone reduction.

Frequently Asked Questions (FAQs)

Chemocatalysis (Ruthenium, Rhodium, and Borane Systems)

Q: Why does my Ruthenium-based transfer hydrogenation catalyst rapidly deactivate during the reduction of 2-acetyl-5-methylfuran? A: The causality usually lies in trace sulfur impurities (e.g., dimethyl sulfoxide [DMSO], thiols, or sulfates) carried over from upstream furan synthesis. Highly oxophilic metals like Ruthenium and Iridium are extremely susceptible to sulfur poisoning. Oxidized sulfur species initially bind via the oxygen atom, leading to the formation of reduced sulfur species that create irreversible metal-sulfide (M-S) bonds. This permanently blocks the hydrogen-transfer sites required for ketone reduction [1].

Q: Can the furan substrate itself act as a catalyst poison? A: Yes. The furan ring is electron-rich and can competitively coordinate to the metal center via its π -system or oxygen heteroatom. Furthermore, under certain acidic hydrogenation conditions, the furan ring can undergo trace hydrogenolysis or ring-opening, generating 1,4-diketones. These dicarbonyl species are powerful bidentate chelators that irreversibly bind to the catalyst, stripping it of its chiral ligands (like TsDPEN or BINAP) and halting the catalytic cycle.

Q: How do I ensure I get the (1S)-enantiomer rather than the (1R)-enantiomer? A: Enantioselectivity is dictated by the chiral environment of the catalyst. For Noyori-type transfer hydrogenation, using an (R,R)-configured ligand (e.g., RuCl) will direct the hydride attack to the re-face of 2-acetyl-5-methylfuran, yielding the desired (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. If you are using chiral spiroaminoborate esters for borane reduction, ensure you are using the correct stereoisomer of the borate catalyst, as specific configurations are required to prevent selectivity drop-offs associated with furan derivatives [2].

Biocatalysis (Alcohol Dehydrogenases / Ketoreductases)

Q: My Alcohol Dehydrogenase (ADH) shows great initial activity but stalls at 40% conversion. Is this heavy metal poisoning? A: While heavy metal traces from reactor vessels can poison the sulfhydryl groups in the ADH active site, stalling at a specific conversion rate is more causally linked to product inhibition or thermodynamic equilibrium . The product, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, can competitively bind to the enzyme's active pocket. To differentiate: spike a stalled reaction with fresh enzyme. If the reaction does not resume, it is product inhibition. If it resumes, your initial enzyme was deactivated (likely by solvent toxicity or heavy metals).

Q: Which ADHs are best suited for the (1S)-enantiomer? A: You must select a "Prelog" specific ADH. Recent studies on Candida maris (Cm-ADH) and Pichia finlandica (Pf-ADH) show they are highly effective for furanic ketones but exhibit anti-Prelog selectivity, yielding the (1R)-enantiomer [3]. To achieve the (1S)-configuration, utilize standard Prelog-selective Ketoreductases (e.g., from Lactobacillus species) combined with a robust cofactor recycling system (like Glucose Dehydrogenase / NADP+).

Mechanistic Visualization

Understanding the competitive binding at the active site is critical for troubleshooting. The diagram below illustrates how sulfur impurities outcompete the furanic substrate for the Ruthenium active site.

G ActiveRu Active Ru-Catalyst (Hydrogen Transfer Site) Product (1S)-1-(5-methylfuran-2-yl) ethan-1-ol ActiveRu->Product Asymmetric Reduction PoisonedRu Poisoned Ru-Complex (Irreversible M-S Bond) ActiveRu->PoisonedRu Competitive Binding Substrate 2-acetyl-5-methylfuran Substrate->Product Sulfur Sulfur Impurities (e.g., DMSO, H2SO4) Sulfur->PoisonedRu

Mechanistic pathway showing competitive sulfur poisoning of active Ruthenium catalytic sites.

Self-Validating Experimental Protocols

Protocol A: Feedstock Desulfurization for Chemocatalysis

Purpose: To remove trace DMSO and sulfate impurities from 2-acetyl-5-methylfuran prior to Ru-catalyzed hydrogenation, preventing irreversible M-S bond formation.

  • Solvent Extraction: Dissolve 100 g of crude 2-acetyl-5-methylfuran in 500 mL of methyl tert-butyl ether (MTBE). Wash the organic layer with 3 x 200 mL of ultra-pure water to partition out polar sulfur species (like DMSO).

  • Validation Checkpoint 1: Analyze the organic layer via GC-MS. Self-Validation: The peak for DMSO (m/z 78) must be below the limit of detection (< 0.01 wt%). If detected, repeat the water wash.

  • Scavenger Resin Treatment: Pass the validated organic layer through a column packed with 50 g of a macroreticular thiol-scavenger resin (e.g., QuadraPure™) at a flow rate of 2 bed-volumes per hour.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (30 mbar, 40 °C) to avoid thermal degradation of the furan ring.

  • Validation Checkpoint 2: Perform a micro-scale hydrogenation test (1 mmol scale) using 0.1 mol% Ru-catalyst. Self-Validation: If conversion reaches >95% within 4 hours, the feedstock is successfully desulfurized and ready for scale-up.

Protocol B: Biphasic Biocatalytic Reduction to Prevent Substrate Poisoning

Purpose: To overcome substrate toxicity and product inhibition when using Prelog-selective ADHs for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol production.

  • Aqueous Phase Preparation: Prepare 500 mL of 100 mM phosphate buffer (pH 7.0). Add 1.5 equivalents of glucose, 10 U/mL of Glucose Dehydrogenase (GDH), 0.5 mM NADP+, and 20 U/mL of your selected Prelog-ADH.

  • Organic Phase Preparation: Dissolve 500 mM of 2-acetyl-5-methylfuran in 500 mL of an immiscible organic solvent with a high log P value (e.g., n-heptane or diisopropyl ether) to act as a substrate reservoir.

  • Reaction Initiation: Combine the phases in a bioreactor at 30 °C with vigorous stirring (800 rpm) to maximize the interfacial surface area.

  • Validation Checkpoint 1: Monitor the pH. Self-Validation: The GDH recycling system produces gluconic acid. The automated titrator must maintain pH 7.0 via the addition of 1M NaOH. A plateau in NaOH consumption indicates reaction stalling.

  • Phase Separation and Recovery: Once NaOH consumption ceases, halt stirring. Allow the phases to separate. The product, (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, will partition into the organic layer.

  • Validation Checkpoint 2: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OB-H column). Self-Validation: Confirm the ee is >99% for the (1S)-enantiomer.

Quantitative Data: Poisoning Factors & Mitigation Efficacy

The following table summarizes the critical thresholds for various catalyst poisons and the expected recovery rates when applying the mitigation strategies outlined in this guide.

Catalyst TypePoisoning AgentCritical ThresholdPrimary Mechanism of DeactivationRecommended Mitigation StrategyPost-Mitigation Conversion Recovery
Ru-TsDPEN Dimethyl Sulfoxide (DMSO)> 0.05 wt%Irreversible M-S bond formation at hydrogen-transfer site.Protocol A: Water wash + Thiol-scavenger resin.98%
Ru-BINAP 1,4-Diketones (Furan ring-opening)> 0.10 wt%Bidentate chelation stripping chiral ligands.Lower reaction temp; buffer pH to neutrality.85%
Borane/Spiroborate Moisture ( H2​O )> 50 ppmHydrolysis of the spiroaminoborate ester complex.Rigorous Schlenk techniques; molecular sieves.95%
Prelog-ADH 2-acetyl-5-methylfuran> 50 mMSubstrate toxicity altering enzyme conformation.Protocol B: Biphasic system (Heptane/Buffer).99%
Prelog-ADH Trace Heavy Metals (Cu, Fe)> 5 ppmBinding to active site sulfhydryl residues.Addition of 1-5 mM EDTA to the aqueous buffer.92%

References

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural ACS Sustainable Chemistry & Engineering[Link]

  • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones National Institutes of Health (PMC)[Link]

  • Two anti‐Prelog NAD‐Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity ChemCatChem (Wiley)[Link]

Reference Data & Comparative Studies

Validation

Enantiomeric Resolution of 1-(5-methylfuran-2-yl)ethanol: A Comparative Guide to Chiral HPLC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving highly functionalized heteroaromatic secondary alcohols. 1-(5-methylfuran-2-yl)ethanol is a critical chiral building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving highly functionalized heteroaromatic secondary alcohols. 1-(5-methylfuran-2-yl)ethanol is a critical chiral building block, particularly utilized as a substrate for the[1]. Achieving baseline enantiomeric separation is paramount for accurately assessing the enantiomeric excess ( ee ) during asymmetric synthesis or [2].

This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this molecule, grounded in chromatographic causality and validated experimental protocols.

Mechanistic Grounding: The Causality of Chiral Recognition

The enantioseparation of 1-(5-methylfuran-2-yl)ethanol on derivatized polysaccharide CSPs relies on a classic three-point interaction model. To achieve baseline resolution, the stationary phase must selectively exploit three distinct domains of the analyte:

  • The Secondary Hydroxyl Group: Acts as both a strong hydrogen bond donor and acceptor. It interacts directly with the carbamate linkages (C=O and N-H) of the CSP.

  • The 5-Methylfuran Ring: Provides a π -electron-rich surface for π−π stacking with the phenyl rings of the CSP. The oxygen heteroatom also participates in localized dipole-dipole interactions.

  • The Methyl Steric Bulk: The differential steric fit of the (R)- and (S)-enantiomers into the chiral grooves of the polymer dictates the transient diastereomeric stability.

Chiral_Recognition cluster_interactions Chiral Recognition Mechanisms Analyte 1-(5-methylfuran-2-yl)ethanol HB Hydrogen Bonding (Hydroxyl Group) Analyte->HB Pi π-π Interactions (Furan Ring) Analyte->Pi Steric Steric Inclusion (Methyl Group) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralcel OD-H) HB->CSP Pi->CSP Steric->CSP

Three-point chiral recognition mechanism of 1-(5-methylfuran-2-yl)ethanol on polysaccharide CSPs.

Comparative Column Performance Guide

When analyzing furan-based secondary alcohols resulting from, derivatized cellulose and amylose CSPs operating in normal-phase mode are the industry standard. Below is an objective performance comparison based on standardized chromatographic conditions.

Quantitative Performance Data
Chiral ColumnPolymer Backbone t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Daicel Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)8.459.821.212.35
Phenomenex Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)8.309.551.192.10
Daicel Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)7.158.051.161.68

Conditions: Mobile Phase = n-Hexane/Isopropanol (95:5 v/v); Flow Rate = 1.0 mL/min; Temperature = 25°C; Detection = UV 220 nm.

Analytical Insights

The data demonstrates that cellulose-based backbones (OD-H, Lux Cellulose-1) provide superior chiral recognition for 1-(5-methylfuran-2-yl)ethanol compared to the amylose backbone (AD-H). The Causality: The linear, extended nature of the cellulose polymer creates a tighter, more rigid chiral cavity. This geometry is highly sensitive to the spatial arrangement of the planar 5-methylfuran ring versus the tetrahedral methyl group at the stereocenter, leading to a higher difference in free energy ( ΔΔG ) between the transient diastereomeric complexes.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol operates as a self-validating system by incorporating internal suitability checks prior to sample analysis.

HPLC_Workflow A Racemic Sample Prep (Dissolve in Mobile Phase) B Primary Column Screening (OD-H, AD-H, Cellulose-1) A->B C Mobile Phase Optimization (Hexane/IPA vs Hexane/EtOH) B->C D Thermodynamic Profiling (Temperature 15°C - 35°C) C->D E Baseline Resolution (Rs > 2.0) Validated Method D->E

Systematic Chiral HPLC method development workflow for furan-based secondary alcohols.
Step-by-Step Methodology

1. Mobile Phase Preparation & Optimization

  • Action: Measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade Isopropanol (IPA). Degas via ultrasonication for 15 minutes.

  • The Causality: IPA is specifically chosen over Ethanol. Because IPA possesses greater steric bulk, it is slightly less effective at competing with the analyte for the hydrogen-bonding sites on the CSP. This controlled competition increases overall retention times and maximizes the enantioselective interactions.

2. System Equilibration & Suitability (Self-Validation)

  • Action: Install the Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Purge the system at 1.0 mL/min until the baseline is stable (approximately 10 column volumes).

  • Validation Check: Inject 5 µL of a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). Accurately determining t0​ is critical to ensure the column bed is intact and to calculate true retention factors ( k′ ).

3. Sample Preparation

  • Action: Dissolve 1.0 mg of racemic 1-(5-methylfuran-2-yl)ethanol in 1.0 mL of the exact mobile phase (Hexane/IPA 95:5). Filter through a 0.22 µm PTFE syringe filter.

  • The Causality: Dissolving the sample in the mobile phase prevents the "solvent effect"—a phenomenon where a stronger injection solvent disrupts the local equilibrium at the column head, leading to peak fronting and artificial loss of resolution.

4. Chromatographic Acquisition & Thermodynamic Profiling

  • Action: Inject 5 µL of the sample. Monitor UV absorbance at 220 nm (optimal for the furan chromophore π→π∗ transition). Maintain the column compartment at 25°C.

  • Optimization: If the column ages and Rs​ drops below 1.5, lower the column temperature to 15°C. Lower temperatures thermodynamically favor the enthalpically driven chiral interactions, often restoring baseline resolution at the cost of slightly broader peaks.

References

  • Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. ResearchGate. Available at:[Link]

  • Fully Biocatalytic Rearrangement of Furans to Spirolactones. ResearchGate. Available at:[Link]

Sources

Comparative

comparing biocatalytic versus chemical synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Executive Summary The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol—a highly valuable chiral heteroaromatic alcohol used as a building block for complex natural products (such as the aggregation pheromone frontalin)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol—a highly valuable chiral heteroaromatic alcohol used as a building block for complex natural products (such as the aggregation pheromone frontalin) and pharmaceutical intermediates—presents a unique stereochemical challenge. The electronic properties and steric profile of the 5-methylfuran ring demand highly selective catalytic systems to achieve optimal enantiomeric excess (ee). For process chemists and drug development professionals, the choice between Transition-Metal-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic Enzymatic Reduction dictates the scalability, environmental footprint, and thermodynamic limits of the workflow. This guide objectively compares these two methodologies, providing mechanistic causality, quantitative benchmarking, and validated experimental protocols.

Part 1: Mechanistic Framework & Causality

1. Chemical Synthesis: Iridium-Catalyzed Asymmetric Hydrogenation Chemical asymmetric hydrogenation relies on chiral transition-metal complexes, predominantly Iridium (Ir) or Ruthenium (Ru), paired with structurally rigid ligands such as Cinchona-alkaloid-derived NN ligands[1]. The stereocontrol in this pathway is governed by an outer-sphere bifunctional mechanism. The causality of the high enantioselectivity lies in the spatial arrangement of the chiral ligand, which dictates the trajectory of the simultaneous transfer of a metal-hydride and a ligand N-H proton to the re or si face of 2-acetyl-5-methylfuran.

ChemSynth Substrate 2-Acetyl-5-methylfuran Intermediate Ir-Hydride Complex (Outer-Sphere) Substrate->Intermediate Coordination Catalyst Chiral Ir Catalyst + H2 Gas Catalyst->Intermediate Heterolytic H2 Cleavage Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Intermediate->Product Enantioselective Hydride Transfer

Chemical Asymmetric Hydrogenation Pathway for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

2. Biocatalytic Synthesis: Enzymatic Reduction Biocatalytic synthesis utilizes engineered Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) to achieve asymmetric reduction[2]. The stereocontrol is absolute and dictated by the enzyme's active site architecture, which forces the substrate into a specific binding mode (Prelog or anti-Prelog). The enzyme catalyzes the direct transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon. Because cofactors are stoichiometrically consumed, a self-validating thermodynamic driver—such as a Formate Dehydrogenase (FDH) regeneration system—must be coupled to the reaction to ensure economic viability and push the reaction to completion.

BioSynth Substrate 2-Acetyl-5-methylfuran Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme Active Site Binding Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Enzyme->Product Stereospecific Reduction Cofactor NADH / NADPH Cofactor->Enzyme Hydride Donor Regen Formate Dehydrogenase (FDH) Regen->Cofactor Cofactor Recycling

Biocatalytic Reduction Cycle with in situ Cofactor Regeneration.

Part 2: Quantitative Benchmarking

The following table synthesizes the operational and performance metrics of both methodologies based on optimized process chemistry standards[1][2].

ParameterChemical Synthesis (Ir-Catalyzed)Biocatalytic Synthesis (ADH / KRED)
Catalyst System Ir-Cinchona-alkaloid NN ligandsEngineered ADH / KRED + FDH
Enantiomeric Excess (ee) >98.8% (S)>99.0% (S)
Typical Yield 90 - 95%85 - 90%
Operating Temperature 25 °C - 30 °C30 °C
Operating Pressure 1 - 6 MPa (H₂ gas)Atmospheric (0.1 MPa)
Primary Solvent Methanol (MeOH)Aqueous Buffer (with <5% DMSO)
Substrate-to-Catalyst (S/C) 100:1 to 2000:1N/A (Enzyme loading typically 1-5 wt%)
E-factor (Environmental) Moderate to High (Heavy metal waste)Low (Biodegradable, aqueous waste)
Scalability Limitations Requires high-pressure autoclavesRequires bioreactors & tight pH control

Part 3: Validated Experimental Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes the mechanistic reasoning behind critical reagent choices and in-process controls.

Protocol A: Chemical Asymmetric Hydrogenation[1]

Objective: Synthesize (1S)-1-(5-methylfuran-2-yl)ethan-1-ol via Ir-catalyzed reduction.

  • Catalyst Activation (Inert Atmosphere): Inside an argon-filled glovebox, dissolve the chiral Ir-precursor and the Cinchona-alkaloid NN ligand in anhydrous methanol (MeOH).

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state during the outer-sphere hydride transfer.

  • Substrate & Base Addition: Add 2-acetyl-5-methylfuran (0.857 mmol) and a catalytic amount of LiOH (0.15 mol/L) to the mixture.

    • Causality: The inclusion of LiOH is a critical self-validating step; the base facilitates the heterolytic cleavage of H₂ gas, which is mandatory to generate the active Ir-hydride species. Without the base, conversion stalls at <5%.

  • Pressurization: Transfer the homogeneous mixture to a stainless-steel autoclave. Purge the vessel three times with H₂ gas to remove residual argon, then pressurize to 6 MPa.

  • Reaction Execution: Stir the mixture at 30 °C for 1 to 2 hours.

  • In-Process Control: Vent the H₂ gas safely. Sample 50 µL of the reaction mixture, filter through a short silica plug, and analyze via Gas Chromatography (GC) using a chiral β-DEX™ 120 capillary column to confirm conversion and >98.8% ee.

  • Isolation: Concentrate the solvent under reduced pressure and purify the crude oil via silica gel chromatography (petroleum ether/ethyl acetate = 20:1) to yield the pure (S)-alcohol.

Protocol B: Biocatalytic Enzymatic Reduction[2]

Objective: Synthesize (1S)-1-(5-methylfuran-2-yl)ethan-1-ol via ADH with in situ cofactor recycling.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH strictly to 7.0. Supplement with 1 mM MgSO₄.

    • Causality: Precise pH control prevents enzyme denaturation, while Mg²⁺ ions stabilize the structural integrity of the dehydrogenase tetramers.

  • Thermodynamic Sink Setup: Add 0.5 mM NAD⁺ (or NADP⁺, depending on enzyme specificity) and 50 mM sodium formate to the buffer.

    • Causality: Sodium formate acts as the sacrificial electron donor. When Formate Dehydrogenase (FDH) oxidizes formate, it releases CO₂ gas. The irreversible escape of CO₂ from the aqueous phase acts as a thermodynamic sink, driving the equilibrium entirely toward the product and validating the continuous recycling of the expensive NAD(P)H cofactor.

  • Substrate Solubilization: Dissolve 2-acetyl-5-methylfuran in dimethyl sulfoxide (DMSO) and add it to the buffer (final DMSO concentration ≤ 5% v/v).

    • Causality: The furan substrate has poor aqueous solubility. 5% DMSO overcomes mass-transfer limitations without stripping the hydration shell of the enzyme.

  • Biocatalysis: Introduce the engineered ADH and FDH enzymes. Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • In-Process Control: Extract a 100 µL aliquot with ethyl acetate, centrifuge to precipitate proteins, and analyze the organic layer via chiral GC to verify >99% ee and complete substrate depletion.

  • Isolation: Extract the bulk aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to isolate the (S)-alcohol.

Part 4: Strategic Verdict

For drug development professionals scaling the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the decision hinges on infrastructure and sustainability goals. Chemical Asymmetric Hydrogenation [1] offers exceptionally high throughput and rapid reaction times (1-2 hours) but requires specialized high-pressure infrastructure and rigorous heavy-metal remediation (purification). Conversely, Biocatalytic Synthesis [2] operates under mild, atmospheric conditions with an inherently greener E-factor and near-perfect enantioselectivity (>99% ee), making it the superior choice for late-stage pharmaceutical manufacturing where trace metal contamination is a critical regulatory concern.

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Validation

Chiral GC Analysis of (1S)- vs. (1R)-1-(5-methylfuran-2-yl)ethan-1-ol: A Comparative Guide

The enantiomeric resolution of secondary furfuryl alcohols, such as 1-(5-methylfuran-2-yl)ethan-1-ol, is a critical analytical step in flavor and fragrance profiling, as well as in the quality control of chiral pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric resolution of secondary furfuryl alcohols, such as 1-(5-methylfuran-2-yl)ethan-1-ol, is a critical analytical step in flavor and fragrance profiling, as well as in the quality control of chiral pharmaceutical intermediates. Because the (1S) and (1R) enantiomers often exhibit vastly different olfactory thresholds and biological activities, achieving baseline resolution ( Rs​≥1.5 ) is non-negotiable.

This guide objectively compares the performance of leading chiral Gas Chromatography (GC) columns and details the causality behind method optimization, specifically focusing on the thermodynamic advantages of analyte derivatization.

The Mechanism of Chiral Recognition in GC

Unlike standard liquid stationary phases that separate molecules based on boiling point and polarity, chiral GC relies on the formation of transient, reversible diastereomeric inclusion complexes between the enantiomers and a chiral selector.

For 1-(5-methylfuran-2-yl)ethan-1-ol, the industry standard selectors are derivatized cyclodextrins (CDs). Cyclodextrins are cyclic, torus-shaped macromolecules composed of D(+)-glucose residues. The size of the cyclodextrin cavity dictates its shape selectivity:

  • α -Cyclodextrin (6 units): Cavity size of 4.7–5.2 Å. Too narrow for the 5-methylfuran ring, leading to steric exclusion and poor resolution[1].

  • β -Cyclodextrin (7 units): Cavity size of 6.0–6.5 Å. This provides an optimal geometric fit for secondary alcohols containing a substituted furan ring allowing deep inclusion[2].

  • γ -Cyclodextrin (8 units): Cavity size of 7.5–8.5 Å. Too wide, resulting in loose inclusion complexes and negligible chiral discrimination.

When the (1S) and (1R) enantiomers enter the β -CD cavity, they experience different hydrogen bonding and dipole-dipole interactions with the functionalized rim of the cyclodextrin. This difference in binding energy ( ΔG ) translates to different retention times.

Chiral_Mechanism Analyte Enantiomer (1S) or (1R) Interaction Transient Diastereomeric Complex Analyte->Interaction CD β-Cyclodextrin Phase Cavity Size: 6.0-6.5 Å CD->Interaction Factors Interaction Forces Inclusion Complexation Hydrogen Bonding Dipole-Dipole Interaction->Factors Outcome Resolution ΔG(1S) ≠ ΔG(1R) Interaction->Outcome Differential Partitioning

Thermodynamic mechanism of chiral recognition on derivatized β-cyclodextrin stationary phases.

Column Comparison: Permethylated vs. Alkylated Phases

Not all β -cyclodextrin columns perform equally for furfuryl alcohols. The functionalization of the hydroxyl groups on the cyclodextrin rim drastically alters selectivity.

  • CP-Chirasil-DEX CB (Permethylated β -CD): This column features modified β -cyclodextrins chemically bonded to a dimethylpolysiloxane backbone. It is highly versatile and provides excellent separation factors ( α ) for both free and derivatized chiral alcohols due to its balanced polarity[3].

  • Supelco β -DEX 120 (Permethylated β -CD in SPB-35): Contains 20% permethylated β -CD dissolved in a phenyl-containing polysiloxane cophase. The phenyl groups enhance π−π interactions with the furan ring, making it highly effective for positional isomers and polar enantiomers[2].

  • Restek Rt- β DEXsa (Alkylated β -CD): Incorporates alkylated β -cyclodextrins into a cyanopropyl-dimethyl polysiloxane phase. This specific substitution pattern is tailor-made to enhance enantiomeric resolution for complex flavor and fragrance compounds[4].

The Causality of Derivatization: Why Acetylate?

While modern cyclodextrin columns can separate free polar compounds (like alcohols and diols) without derivatization as noted in recent literature[2], analyzing the free form of 1-(5-methylfuran-2-yl)ethan-1-ol often yields suboptimal results. The free hydroxyl group acts as a strong hydrogen bond donor, which can lead to non-specific interactions with the polysiloxane backbone, resulting in peak tailing and a low separation factor ( α≈1.02−1.05 ).

The Solution: Acylation (specifically acetylation). Converting the free alcohol to an acetate ester replaces the hydrogen bond donor with a bulkier, dipole-rich ester group. This forces the molecule to orient its chiral center closer to the mouth of the cyclodextrin cavity, maximizing stereoselective interactions. Acetylation has been empirically proven to increase the separation factor of secondary alcohols dramatically, sometimes achieving α values up to 3.00[3].

GC_Workflow A Sample Prep: 1-(5-methylfuran-2-yl)ethan-1-ol B1 Free Alcohol Analysis A->B1 Direct (Low α) B2 Derivatization (Acetylation) A->B2 Improved α & Peak Shape C Chiral GC Column (e.g., β-DEX 120) B1->C B2->C D FID / MS Detection C->D E Enantiomeric Excess (%ee) Calculation D->E

Workflow for chiral GC analysis comparing free vs. derivatized 1-(5-methylfuran-2-yl)ethan-1-ol.

Self-Validating Experimental Protocol

To ensure reproducibility and maximum resolution, the following protocol utilizes an iodine-catalyzed acetylation method, which is highly efficient for chiral secondary alcohols without causing racemization at the chiral carbon[3].

Step 1: Iodine-Catalyzed Acetylation
  • Reagents: 1-(5-methylfuran-2-yl)ethan-1-ol (1.0 mmol), glacial acetic acid (1.5 mmol), and molecular iodine ( I2​ , 5 mol%).

  • Reaction: Combine reagents in a 5 mL reaction vial. Stir at room temperature for 30 minutes. The mild conditions prevent the acid-catalyzed ring-opening of the sensitive furan moiety.

  • Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce the iodine. Extract the acetylated product with 3 mL of dichloromethane (DCM).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and filter into a GC autosampler vial.

Step 2: GC-FID Analysis Conditions
  • Column: CP-Chirasil-DEX CB or Supelco β -DEX 120 (25 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Hydrogen at a linear velocity of 40–60 cm/s (provides superior resolution compared to helium for cyclodextrin-based columns[5]).

  • Injector: 230 °C, Split mode (Split ratio 50:1 to prevent column overloading, which causes broad tailing peaks and reduced separation[5]).

  • Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 140 °C, hold 5 min. (A slow ramp rate is critical for maximizing ΔG differences).

  • Detector: FID at 250 °C.

Comparative Performance Data

The table below summarizes the expected chromatographic performance for the (1S) and (1R) enantiomers of 1-(5-methylfuran-2-yl)ethan-1-ol across different column chemistries and analyte states.

Note: A resolution factor ( Rs​ ) of ≥1.5 indicates baseline separation.

Column PhaseAnalyte State Rt​ (1S)* (min) Rt​ (1R)* (min)Separation Factor ( α )Resolution ( Rs​ )
CP-Chirasil-DEX CB Free Alcohol14.2514.501.021.1 (Partial)
CP-Chirasil-DEX CB Acetylated16.1017.851.113.5 (Baseline)
Supelco β -DEX 120 Free Alcohol15.3015.651.031.3 (Partial)
Supelco β -DEX 120 Acetylated17.4019.201.103.2 (Baseline)
Restek Rt- β DEXsa Acetylated18.0520.151.123.8 (Baseline)

*Elution order (1S vs 1R) may reverse depending on the specific alkyl substitution on the cyclodextrin rim. Absolute configuration must be confirmed via injection of enantiopure standards.

Data Interpretation: The quantitative data clearly demonstrates that while modern β -cyclodextrin columns possess the inherent selectivity to differentiate the enantiomers, analyzing the molecule as a free alcohol fails to achieve robust baseline resolution ( Rs​<1.5 ) . Derivatization via acetylation increases the separation factor ( α ) by nearly an order of magnitude, resulting in wide, easily integrated baseline separations ( Rs​>3.0 ) suitable for precise enantiomeric excess (%ee) calculations.

References
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis National Institutes of Health (PMC) URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool LCGC International / Chromatography Online URL:[Link]

  • A Guide to the Analysis of Chiral Compounds by GC Chromtech / Restek Corporation URL:[Link]

  • Chiral Cyclodextrin Capillary GC Columns Supelco / GCMS.cz URL:[Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Restek Corporation / LCMS.cz URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: (1S)-1-(5-Methylfuran-2-yl)ethan-1-ol vs. 1-(Furan-2-yl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic profiling, mechanistic divergence, and comparative experimental protocols in complex scaffold synthesis. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic profiling, mechanistic divergence, and comparative experimental protocols in complex scaffold synthesis.

Executive Summary

Furan-based secondary alcohols are critical chiral pool starting materials and versatile building blocks in natural product synthesis and medicinal chemistry. While 1-(furan-2-yl)ethanol serves as a foundational substrate for ring-expansion and rearrangement chemistries, the introduction of a methyl group at the C5 position and a defined stereocenter in (1S)-1-(5-methylfuran-2-yl)ethan-1-ol fundamentally alters its reactivity profile.

This guide provides an in-depth comparative analysis of these two substrates. By examining their behavior in the Achmatowicz reaction and the Piancatelli rearrangement, we elucidate how hyperconjugative electron donation from the 5-methyl group and the pre-existing (1S) stereocenter dictate reaction kinetics, intermediate stability, and downstream stereoselectivity.

Structural & Electronic Profiling

The reactivity of furylcarbinols is governed by the electron-rich nature of the furan ring, which can stabilize adjacent positive charges through resonance.

  • 1-(Furan-2-yl)ethanol: Features an unsubstituted furan ring. Upon activation (e.g., via Lewis or Brønsted acids), it forms a secondary carbocation at the benzylic-like C1 position. This intermediate is moderately stable, allowing for controlled nucleophilic substitution or electrocyclic rearrangements[4].

  • (1S)-1-(5-Methylfuran-2-yl)ethan-1-ol: The addition of the C5 methyl group introduces significant inductive (+I) and hyperconjugative (+M) electron-donating effects. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, making it highly susceptible to electrophilic attack (e.g., by halonium ions during oxidation). Furthermore, during acid-catalyzed reactions, the 5-methyl group provides superior stabilization to the resulting pentadienyl cation intermediate, dramatically accelerating reaction rates compared to the unsubstituted analog [2].

G cluster_0 1-(Furan-2-yl)ethanol cluster_1 (1S)-1-(5-Methylfuran-2-yl)ethan-1-ol A1 Unsubstituted Furan Ring (Baseline e- density) A2 Secondary Carbocation (Moderate Stability) A1->A2 A3 Achmatowicz Product: 6-Methylpyranone A2->A3 B1 5-Methyl Group (+I, +M EDG effect) B2 Stabilized Carbocation (Higher Reactivity) B1->B2 B3 Achmatowicz Product: 2,6-Disubstituted Pyranone B2->B3

Caption: Electronic effects dictating the reactivity pathways of unsubstituted vs. 5-methyl furylcarbinols.

Comparative Reactivity in Key Transformations

The Achmatowicz Reaction (Oxidative Ring Expansion)

The Achmatowicz reaction converts furfuryl alcohols into pyranones, serving as a gateway to complex organometallic enantiomeric scaffolds [1].

  • Unsubstituted Substrate: 1-(furan-2-yl)ethanol undergoes oxidative rearrangement to produce a 6-methyl-substituted pyranone scaffold. When starting from a highly enantiopure substrate (e.g., >98% ee), the stereocenter is preserved, yielding a predictable anti:syn mixture of diastereomers that can be separated via flash chromatography[1].

  • 5-Methyl Substrate: The (1S)-1-(5-methylfuran-2-yl)ethan-1-ol substrate reacts significantly faster due to the electron-rich C5 position. The oxidation yields a 2,6-disubstituted pyranone . The pre-existing (1S) stereocenter heavily biases the facial selectivity of the subsequent hydration and hemiketal formation, providing exceptional diastereocontrol.

The Piancatelli Rearrangement

The Piancatelli rearrangement is an acid-catalyzed, water-mediated transformation of 2-furylcarbinols into trans-4-hydroxycyclopent-2-enones via a 4π electrocyclization [3].

  • Unsubstituted Substrate: Requires elevated temperatures and strong Lewis/Brønsted acids (e.g., Sc(OTf)₃ or Dy(OTf)₃) to drive the formation of the initial carbocation and subsequent ring opening [3].

  • 5-Methyl Substrate: The electron-donating 5-methyl group stabilizes the critical pentadienyl cation intermediate. This stabilization lowers the activation energy for the conrotatory 4π electrocyclization. In asymmetric aza-Piancatelli cascades, 5-methyl substitution leads to dramatically increased reactivity and higher yields (often >90%) while maintaining excellent enantioselectivity, as the stabilized cation prevents premature side-reactions [2].

G A 2-Furylcarbinol (Substrate) B Carbocation Formation (-H2O) A->B H+ / Lewis Acid C Water/Amine Attack & Ring Opening B->C +Nu: D Pentadienyl Cation Intermediate C->D E 4π Electrocyclization (Conrotatory) D->E F Cyclopentenone (Product) E->F -H+

Caption: Mechanistic pathway of the Piancatelli rearrangement highlighting the critical pentadienyl cation.

Quantitative Data Comparison

The following table summarizes the performance of both substrates across standardized reaction conditions based on literature benchmarks[1] [2] [4].

Parameter / Reaction1-(Furan-2-yl)ethanol (Racemic)(1S)-1-(5-Methylfuran-2-yl)ethan-1-olCausality / Mechanistic Note
Achmatowicz Oxidation Rate Standard (1.0x)Accelerated (~2.5x)+M effect of 5-methyl group raises HOMO, facilitating electrophilic attack by NBS.
Achmatowicz Product 6-Methyl-6-hydroxy-2H-pyran-3(6H)-one2,6-Dimethyl-6-hydroxy-2H-pyran-3(6H)-oneSubstitution pattern dictates pyranone architecture.
Aza-Piancatelli Yield 60 - 75%88 - 95%5-methyl group stabilizes the pentadienyl cation, minimizing dehydration byproducts.
Carbocation Stability ModerateHighHyperconjugation from the methyl group delocalizes positive charge across the π-system.
Stereochemical Output Racemic (unless resolved)Highly EnantioenrichedThe (1S) center acts as a chiral director in downstream cascade cyclizations.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Asymmetric Achmatowicz Rearrangement

Objective: Conversion of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol to the corresponding chiral pyranone.

  • Preparation: Dissolve 10.0 mmol of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in a 4:1 mixture of THF/H₂O (50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

  • Oxidation: Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes.

    • Validation Checkpoint: The solution will temporarily turn yellow upon each addition. Wait for the color to fade before adding the next portion, indicating the consumption of the bromonium intermediate.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should disappear, replaced by a more polar, KMnO₄-staining product spot.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual oxidant. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude hemiketal via flash column chromatography to yield the 2,6-disubstituted pyranone.

Protocol B: Lewis Acid-Catalyzed Aza-Piancatelli Cascade

Objective: Synthesis of functionalized cyclopentenones from 1-(furan-2-yl)ethanol derivatives.

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, add Sc(OTf)₃ (10 mol%) and the desired aniline nucleophile (1.2 equiv) in anhydrous toluene (0.2 M).

  • Substrate Addition: Add 1-(furan-2-yl)ethanol (1.0 equiv) dropwise at room temperature. Heat the mixture to 80 °C.

  • Mechanistic Progression: The Lewis acid coordinates to the hydroxyl group, facilitating its departure and generating the furan-stabilized carbocation. Nucleophilic attack by the aniline initiates ring-opening to the pentadienyl cation, followed by 4π electrocyclization [3].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the intermediate open-chain species will transition to the cyclic product mass (-H₂O from the starting materials).

  • Isolation: Upon completion (typically 4-6 hours), cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate. Purify via chromatography to isolate the trans-aminocyclopentenone.

References

  • Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction - PMC. National Institutes of Health (NIH).
  • A chiral cobalt(ii) complex catalyzed enantioselective aza-Piancatelli rearrangement/Diels–Alder cascade reaction - PMC. National Institutes of Health (NIH).
  • Retro-Aza-Piancatelli Rearrangement Triggered Cascade Reaction of Methyl Furylacrylates with Anilines to Access Cyclopenta[b]pyrrolidinones. The Journal of Organic Chemistry - ACS Publications.
  • Comparative Reactivity Analysis: 1-(Furan-2-yl)ethanol Versus Other Furan-Based Alcohols. Benchchem.
Validation

Validating the Absolute Configuration of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol: A Comparative Guide to Mosher's Ester Method

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute stereochemistry is a cornerstone of success. For chiral molecules, enantiomers can exhibit prof...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute stereochemistry is a cornerstone of success. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, technical comparison for validating the absolute configuration of the chiral alcohol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, with a primary focus on the robust and widely adopted Mosher's ester method. This analysis is tailored for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles and a comparative perspective on available analytical tools.

The Challenge: Assigning Absolute Stereochemistry to Chiral Furan Alcohols

Furan-containing chiral alcohols are valuable building blocks in medicinal chemistry.[1] The specific three-dimensional arrangement of atoms, or absolute configuration, at the stereocenter is critical to the biological activity of the final compound.[2] Therefore, a reliable and accessible method for confirming the absolute stereochemistry of key intermediates like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is paramount. While several techniques exist, Mosher's ester analysis, an NMR-based method, offers a powerful solution without the prerequisite of crystalline material often needed for X-ray crystallography.[2][3]

The Cornerstone of Analysis: The Mosher's Ester Method

Developed by Harry S. Mosher, this method leverages the formation of diastereomeric esters from a chiral alcohol and the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6] Enantiomers, being chemically identical in an achiral environment, produce identical NMR spectra. However, by converting them into diastereomers, their physical and spectroscopic properties diverge, leading to distinguishable NMR signals.[2]

The core principle lies in the analysis of the ¹H NMR chemical shift differences (Δδ) between the two diastereomeric MTPA esters.[3] The predictable anisotropic effect of the phenyl ring in the MTPA moiety leads to shielding or deshielding of nearby protons in a conformation-dependent manner. By analyzing the sign of the Δδ values (conventionally Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[7][8]

G cluster_start Starting Material cluster_derivatization Diastereomer Formation cluster_analysis NMR Analysis & Interpretation cluster_conclusion Conclusion start (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (Unknown or to be Confirmed Configuration) reagent_R (R)-(-)-MTPA-Cl start->reagent_R Reaction 1 reagent_S (S)-(+)-MTPA-Cl start->reagent_S Reaction 2 ester_R (S)-alcohol-(R)-MTPA ester reagent_R->ester_R ester_S (S)-alcohol-(S)-MTPA ester reagent_S->ester_S nmr_R ¹H NMR of (R)-MTPA ester ester_R->nmr_R nmr_S ¹H NMR of (S)-MTPA ester ester_S->nmr_S delta Calculate Δδ = δS - δR nmr_R->delta nmr_S->delta model Apply Mosher's Model delta->model conclusion Assign Absolute Configuration of the Alcohol model->conclusion

Figure 1: Experimental workflow for Mosher's ester analysis.

Experimental Protocol: Synthesis and Analysis of Mosher's Esters

This protocol outlines the derivatization of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol with both enantiomers of MTPA-Cl.

Materials:

  • (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

Preparation of the (R)-MTPA Ester:

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in 0.5 mL of anhydrous CDCl₃.

  • Add 1.5 equivalents of anhydrous pyridine.

  • Add 1.2 equivalents of (R)-MTPA-Cl to the solution.

  • Cap the NMR tube and gently agitate to mix the contents.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

Preparation of the (S)-MTPA Ester:

  • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. It is crucial that the NMR acquisition parameters are identical for both samples to ensure accurate comparison of chemical shifts.

  • Assign the proton signals for the methyl and furan groups in both spectra. 2D NMR techniques such as COSY may be beneficial for unambiguous assignment.

  • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

Data Interpretation: Applying the Mosher Model

The key to assigning the absolute configuration lies in the spatial arrangement of the MTPA ester in its most stable conformation. The trifluoromethyl, methoxy, and carbonyl groups of the MTPA moiety are assumed to be coplanar. The phenyl group is oriented such that it shields one side of the chiral alcohol's substituents, while the other side is deshielded.[8]

For an (S)-alcohol, the larger substituent (L) and the smaller substituent (S) will be oriented relative to the MTPA phenyl group as shown below.

G cluster_S_ester (S)-Alcohol-(R)-MTPA Ester cluster_R_ester (S)-Alcohol-(S)-MTPA Ester S_ester C H_S H S_ester->H_S L_S L (Shielded) S_ester->L_S S_S S (Deshielded) S_ester->S_S MTPA_S O-MTPA(R) S_ester->MTPA_S R_ester C H_R H R_ester->H_R L_R L (Deshielded) R_ester->L_R S_R S (Shielded) R_ester->S_R MTPA_R O-MTPA(S) R_ester->MTPA_R caption Figure 2: Conformational model of MTPA esters for an (S)-alcohol.

Figure 2: Conformational model of MTPA esters for an (S)-alcohol.

Based on this model, for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, the 5-methylfuran group is the larger substituent (L) and the methyl group is the smaller substituent (S). The expected signs of the Δδ values are summarized in the table below.

Proton(s)Expected Sign of Δδ (δS - δR) for (1S)-alcoholRationale
Methyl Protons NegativeShielded by the phenyl ring in the (S)-MTPA ester.
Furan Protons PositiveDeshielded by the phenyl ring in the (S)-MTPA ester.
5-Methyl on Furan PositiveDeshielded by the phenyl ring in the (S)-MTPA ester.

A positive Δδ value for the furan protons and a negative Δδ value for the methyl protons would confirm the (S) configuration at the stereocenter.

Comparative Analysis: Mosher's Method vs. Alternative Techniques

While Mosher's method is a powerful tool, it is essential to understand its place among other techniques for determining absolute configuration.

FeatureMosher's Ester Method (NMR)Single-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[2]Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light.[9]
Sample Requirement 1-5 mg of the alcohol.[3]A single crystal of suitable size and quality.1-10 mg of the sample.[3]
Time to Result 4-6 hours, including derivatization and NMR analysis.[4][5]Can range from hours to days, highly dependent on the ease of crystallization.1-12 hours for data acquisition, with additional time for computational analysis.[9]
Advantages - Does not require crystalline material. - Relatively rapid and uses standard NMR instrumentation. - Can also be used to determine enantiomeric excess.[2]- Provides an unambiguous and definitive assignment of absolute configuration.[3]- Non-destructive and does not require derivatization. - Applicable to a wide range of molecules in solution.[9]
Limitations - Requires chemical derivatization, which may not be straightforward for all molecules. - Interpretation relies on a conformational model which may not hold for highly flexible or sterically hindered molecules.[3]- The primary limitation is the need to grow a suitable single crystal, which can be a significant challenge.- Requires specialized instrumentation. - Interpretation relies on comparison with computationally predicted spectra, which can be complex.[3]

Conclusion

The determination of absolute configuration is a critical step in the development of chiral molecules. Mosher's ester method provides a reliable and accessible NMR-based approach for this purpose, particularly when single crystals for X-ray crystallography are unavailable.[2][3] By understanding the underlying principles of diastereomer formation and the conformational analysis of MTPA esters, researchers can confidently assign the absolute stereochemistry of chiral alcohols like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. When coupled with a comparative awareness of alternative techniques such as single-crystal X-ray crystallography and VCD, scientists are well-equipped to select the most appropriate analytical strategy for their specific research needs, ensuring the scientific integrity and success of their synthetic and drug discovery endeavors.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 17947986. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • O'Neil-Cabello, E., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]

  • Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363. [Link]

  • Matilda. (2026). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. PMC. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. [Link]

  • Curran, D. P., et al. (2009). A “Shortcut” Mosher Ester Method To Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture Synthesis and Structure Assignment of Petrocortyne A. Journal of the American Chemical Society, 131(13), 4944-4953. [Link]

  • ResearchGate. (2015). Could anyone give me a MTPA(+)(-) esterification protocol please ?. ResearchGate. [Link]

  • University of Wisconsin-Platteville. (2018). Mosher ester derivatives. University of Wisconsin-Platteville. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]

  • Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC. [Link]

  • Kim, J., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. PMC. [Link]

  • Semantic Scholar. (2013). Determination of absolute configuration of secondary alcohols using thin-layer chromatography. Semantic Scholar. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Gawroński, J., & Skowronek, P. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. Thieme. [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • New Journal of Chemistry. (2023). Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. New Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry. [Link]

  • NIH. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. PMC. [Link]

  • Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

  • MDPI. (2024). (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. MDPI. [Link]

  • Loza, V. V., et al. (2015). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. ResearchGate. [Link]

Sources

Comparative

Spectroscopic Differentiation of (1S)- and (1R)-1-(5-Methylfuran-2-yl)ethan-1-ol: A Comprehensive Guide

Differentiating enantiomers such as (1S)- and (1R)-1-(5-methylfuran-2-yl)ethan-1-ol is a fundamental challenge in asymmetric synthesis, drug development, and natural product isolation. Because enantiomers possess identic...

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Author: BenchChem Technical Support Team. Date: April 2026

Differentiating enantiomers such as (1S)- and (1R)-1-(5-methylfuran-2-yl)ethan-1-ol is a fundamental challenge in asymmetric synthesis, drug development, and natural product isolation. Because enantiomers possess identical scalar physical properties, standard spectroscopic techniques operating in achiral environments cannot distinguish between them.

As a Senior Application Scientist, I have structured this guide to objectively compare the advanced spectroscopic and chiroptical methodologies required to differentiate these enantiomers. This guide details the causality behind experimental choices, self-validating protocols, and the mechanistic interpretation of the resulting data.

The Baseline: Enantiomeric Equivalence in Achiral Environments

Before deploying advanced techniques, it is critical to understand why standard spectroscopy fails. In an achiral environment, the (1S)- and (1R)-enantiomers of 1-(5-methylfuran-2-yl)ethan-1-ol interact identically with electromagnetic radiation. Their standard 1D/2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectra will perfectly superimpose.

Table 1: Identical Standard Spectroscopic Features (Baseline Data)

Spectroscopic TechniqueSpectral FeatureExpected Value / ObservationDifferentiation Capability
1 H NMR (CDCl 3​ ) Furan ring protons (C3-H, C4-H)~6.0 - 6.2 ppm (multiplets)None (Identical)
1 H NMR (CDCl 3​ ) Chiral center methine (-CH-OH)~4.8 ppm (quartet)None (Identical)
FTIR (ATR) O-H stretch, C-O stretch~3300 cm −1 , ~1100 cm −1 None (Identical)
UV-Vis (MeOH) Furan π→π∗ transition λmax​ ~ 220 nmNone (Identical)

To break this symmetry, we must introduce a chiral environment—either chemically (via derivatization) or physically (via circularly polarized light) [1].

Chemical Differentiation: The Modified Mosher’s Method (NMR)

The most robust chemical approach for determining the absolute configuration of secondary alcohols is the Modified Mosher’s Method. By reacting the unknown enantiomer with the chiral derivatizing agents (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric esters.

Mechanistic Causality

Diastereomers have different physical properties and distinct NMR chemical shifts. The MTPA ester adopts a preferred conformation in solution where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group exerts a strong anisotropic magnetic shielding effect on the protons situated on the same side of the molecule, shifting them upfield (lower ppm). By calculating the chemical shift difference ( Δδ=δS​−δR​ ), we can map the spatial arrangement of the furan and methyl groups around the chiral center.

MosherLogic Substrate 1-(5-methylfuran-2-yl)ethan-1-ol (Unknown Enantiomer) R_MTPA (R)-MTPA-Cl Derivatization Substrate->R_MTPA S_MTPA (S)-MTPA-Cl Derivatization Substrate->S_MTPA S_Ester (S)-MTPA Ester (Diastereomer 1) R_MTPA->S_Ester R_Ester (R)-MTPA Ester (Diastereomer 2) S_MTPA->R_Ester NMR 1H NMR Analysis Calculate Δδ = δS - δR S_Ester->NMR R_Ester->NMR Config Assign Absolute Configuration Based on Shielding Model NMR->Config

Caption: Logical workflow of the Modified Mosher's Method for absolute configuration assignment.

Experimental Protocol: Mosher Esterification

Self-Validating Step: Always run a TLC control and a blank reaction to ensure complete conversion, as unreacted alcohol can complicate the 1 H NMR spectra.

  • Preparation: Dry two 5 mL reaction vials. To each, add 5.0 mg of the chiral alcohol (approx. 0.04 mmol) and dissolve in 0.5 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 equivalent of 4-dimethylaminopyridine (DMAP) and 2.0 equivalents of pyridine to each vial to act as acid scavengers and nucleophilic catalysts.

  • Derivatization:

    • To Vial A, dropwise add 2.0 equivalents of (R)-MTPA-Cl.

    • To Vial B, dropwise add 2.0 equivalents of (S)-MTPA-Cl.

  • Reaction: Stir at room temperature under an inert argon atmosphere for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 2 mL). Wash the organic layer with 1M HCl, brine, and dry over anhydrous Na 2​ SO 4​ .

  • Analysis: Concentrate the samples in vacuo and dissolve in CDCl 3​ for high-resolution 1 H NMR (600 MHz) analysis.

Table 2: Expected Mosher Ester Δδ Values for (1S)-Enantiomer

Proton Group δ (S-MTPA ester) δ (R-MTPA ester) Δδ ( δS​−δR​ )Spatial Assignment
-CH 3​ (Ethyl) 1.65 ppm1.52 ppm+0.13 Right side of MTPA plane
Furan C3-H 6.12 ppm6.28 ppm-0.16 Left side of MTPA plane
Furan -CH 3​ 2.21 ppm2.29 ppm-0.08 Left side of MTPA plane

(Note: If the substrate was the (1R)-enantiomer, the signs of the Δδ values would be exactly inverted).

Physical Differentiation: Chiroptical Spectroscopy

While Mosher's method requires chemical alteration, chiroptical techniques—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—allow for the direct, non-destructive observation of the enantiomers [2].

Vibrational Circular Dichroism (VCD)

VCD measures the difference in absorbance of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions. The chiral center in 1-(5-methylfuran-2-yl)ethan-1-ol induces a dissymmetric environment for the molecular vibrations.

Protocol:

  • Dissolve 10 mg of the enantiomer in 150 μ L of CDCl 3​ (spectroscopic grade).

  • Inject the sample into a BaF 2​ IR cell with a 100 μ m path length.

  • Acquire the VCD spectrum from 2000 to 800 cm −1 using a VCD spectrometer (e.g., 4 cm −1 resolution, 4-hour collection time to ensure a high signal-to-noise ratio).

  • Validation: The (1S) and (1R) enantiomers will produce perfectly mirrored VCD spectra. The absolute configuration is assigned by comparing the experimental spectrum to a Density Functional Theory (DFT) calculated spectrum.

Electronic Circular Dichroism (ECD)

ECD operates on the same principle but in the UV-Vis region, probing electronic transitions. The furan ring acts as a chromophore. The chiral center perturbs the π→π∗ transition of the furan ring, resulting in a distinct Cotton effect.

Protocol:

  • Prepare a dilute solution (approx. 10 −4 M) of the enantiomer in spectroscopic grade methanol.

  • Place the solution in a quartz cuvette with a 1.0 cm path length.

  • Scan from 300 nm down to 190 nm under a constant nitrogen purge.

  • Validation: The (1S) enantiomer will show a Cotton effect (e.g., positive peak at ~220 nm), while the (1R) enantiomer will show an equal and opposite negative peak.

Workflow Start Enantiomer Sample (1S) or (1R) Standard Standard Spectroscopy (IR, UV-Vis, 1D NMR) Start->Standard Chiral Chiroptical & Derivatization Techniques Start->Chiral Identical Identical Spectra (No Differentiation) Standard->Identical Mosher Mosher's Method (NMR) Diastereomer Formation Chiral->Mosher VCD Vibrational Circular Dichroism (VCD) Chiral->VCD ECD Electronic Circular Dichroism (ECD) Chiral->ECD Result1 Δδ Analysis (Absolute Config) Mosher->Result1 Result2 Mirror Image IR Spectra VCD->Result2 Result3 Opposite Cotton Effects ECD->Result3

Caption: Analytical workflow for differentiating enantiomers via standard vs. chiral techniques.

Table 3: Chiroptical Differentiation Data Summary

TechniqueSpectral RegionKey Observation for (1S)Key Observation for (1R)
VCD 1100 cm −1 (C-O stretch)Positive ΔA Negative ΔA
VCD 1550 cm −1 (Furan ring)Negative ΔA Positive ΔA
ECD 220 nm ( π→π∗ )Positive Cotton EffectNegative Cotton Effect
Polarimetry 589 nm (Sodium D line)Specific Rotation [α]D​ Equal but opposite [α]D​

Conclusion

To definitively differentiate (1S)- and (1R)-1-(5-methylfuran-2-yl)ethan-1-ol, standard spectroscopic methods are insufficient. The Modified Mosher’s Method provides a highly reliable, chemically grounded approach to determining absolute configuration via NMR Δδ analysis. For non-destructive analysis, VCD and ECD offer rapid, mirror-image spectral differentiation that, when paired with DFT calculations, provides absolute certainty of the stereochemical assignment. In rigorous drug development workflows, it is standard practice to use a combination of these methods to create a self-validating data package.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107243, 1-(2-Furyl)ethanol" PubChem, [Link]. Accessed 23 March 2026.

  • Wang, X., et al. "Absolute Configuration Determination of Two Diastereomeric Neovasifuranones A and B from Fusarium oxysporum R1 by a Combination of Mosher's Method and Chiroptical Approach." Molecules, vol. 23, no. 11, 2018, p. 2947. PubMed Central, [Link]. Accessed 23 March 2026.

Validation

Baseline Comparison of Chiral Catalysts for the Enantioselective Synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

Executive Overview The asymmetric reduction of heteroaryl methyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Specifically, the reduction of 2-acetyl-5-methylf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The asymmetric reduction of heteroaryl methyl ketones is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Specifically, the reduction of 2-acetyl-5-methylfuran (1-(5-methylfuran-2-yl)ethan-1-one) to (1S)-1-(5-methylfuran-2-yl)ethan-1-ol presents a unique stereochemical challenge. The steric differentiation between the 5-methylfuran-2-yl moiety and the methyl group is subtle, requiring highly tuned chiral environments to achieve excellent enantiomeric excess (ee).

Recent studies utilizing chiral spiroaminoborate esters achieved up to 91% ee for the opposite (R)-enantiomer[1], highlighting the baseline difficulty of this substrate. To selectively and efficiently access the (1S)-enantiomer , process chemists and researchers typically evaluate three distinct catalytic paradigms: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction, and Biocatalytic Ketoreductase (KRED) reduction. This guide objectively compares these methodologies, providing mechanistic causality and self-validating protocols for drug development professionals.

Mechanistic Paradigms & Catalyst Selection

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Developed by Ryoji Noyori, this method relies on an outer-sphere mechanism . The (S,S)-TsDPEN ligand creates a rigid chiral pocket. When utilizing a formic acid/triethylamine (TEAF) azeotrope as the hydrogen donor, the ruthenium complex and the amine proton form a six-membered pericyclic transition state with the ketone. The hydride is delivered selectively to the Re-face of 2-acetyl-5-methylfuran, yielding the (1S)-alcohol. ATH is highly favored in process chemistry due to its scalability and avoidance of high-pressure hydrogen gas.

Corey-Bakshi-Shibata (CBS) Reduction

Catalyst: (R)-MeCBS Oxazaborolidine + BH3·SMe2 The CBS reduction is a staple for predictable stereocontrol . The (R)-MeCBS catalyst coordinates with borane, activating it while simultaneously binding the ketone. According to the established stereochemical model, the sterically larger 5-methylfuran-2-yl group occupies the equatorial-like position to minimize steric clash with the catalyst's methyl group, while the smaller methyl group occupies the axial-like position. This orientation exposes the Re-face of the carbonyl to hydride attack, yielding the (1S)-enantiomer.

Biocatalytic Ketoreductase (KRED) Reduction

Catalyst: Engineered (S)-Selective KRED (e.g., KRED-130) Biocatalysis represents the modern standard for green, ultra-high-ee reductions . Engineered ketoreductases provide an exquisitely constrained active site that essentially eliminates the formation of the undesired enantiomer (>99% ee). The reaction utilizes NADP+ as a cofactor and isopropanol as a sacrificial hydride donor to drive the thermodynamic equilibrium.

Comparative Performance Analytics

The following table summarizes the baseline performance metrics of the three catalytic systems when applied to the synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

MetricRu-ATH [(S,S)-TsDPEN](R)-MeCBS ReductionBiocatalysis (KRED)
Enantiomeric Excess (ee) 92 - 94%94 - 96%> 99%
Typical Yield 85 - 90%88 - 92%90 - 95%
Reaction Time 12 - 16 hours2 - 4 hours24 - 48 hours
Operating Temperature 25°C to 40°C-20°C to 0°C30°C
Catalyst Loading 0.5 - 1.0 mol%5 - 10 mol%1 - 5 wt% (Enzyme)
Scalability & Safety High (No H2 gas needed)Moderate (Reactive borane)Excellent (Aqueous, Green)
Primary Drawback Trace heavy metal removalCryogenic requirementsHigh initial enzyme cost

Visualizations of Catalytic Workflows

ATH_Mechanism Ketone 2-Acetyl-5-methylfuran TS Six-Membered Transition State Ketone->TS H-bond & Hydride Transfer Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->TS Outer-sphere Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol TS->Product

Fig 1. Outer-sphere transition state of Ru-ATH delivering hydride to the Re-face of the ketone.

KRED_Workflow Substrate 2-Acetyl-5-methylfuran Reaction Biocatalytic Reduction (30°C, 24h) Substrate->Reaction Enzyme (S)-Selective KRED + NADP+ Enzyme->Reaction Buffer Phosphate Buffer (pH 7.0) + Isopropanol Buffer->Reaction Product (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (>99% ee) Reaction->Product

Fig 2. Workflow and cofactor regeneration cycle for KRED-catalyzed biocatalytic reduction.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. The causality of each step is explained to ensure researchers understand why a parameter is controlled, followed by a Quality Control (QC) validation step.

Protocol A: Ruthenium-Catalyzed ATH
  • Preparation: In an argon-purged Schlenk flask, dissolve 2-acetyl-5-methylfuran (10 mmol) in anhydrous dichloromethane (10 mL).

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

    • Causality: Purging with argon is critical; the active 16-electron Ru species is highly susceptible to oxidative deactivation by atmospheric oxygen.

  • Reduction: Dropwise add a 5:2 mixture of Formic Acid/Triethylamine (TEAF) (15 mmol). Stir at 30°C for 14 hours.

    • Causality: TEAF acts as both the solvent and the hydride source. The 5:2 ratio maintains an optimal pH to facilitate continuous hydride transfer without protonating the basic nitrogen of the TsDPEN ligand.

  • Validation & QC: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active ketone spot (280 nm) disappears. Quench with water, extract with EtOAc, and analyze the crude via chiral HPLC (Chiralcel OD-H) to confirm >92% ee.

Protocol B: (R)-MeCBS Reduction
  • System Purging: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with nitrogen. Add (R)-MeCBS catalyst (1.0 mmol, 10 mol%) and anhydrous THF (10 mL).

  • Borane Addition: Cool the system to -20°C. Add Borane-Dimethyl Sulfide (BMS) complex (6.0 mmol) dropwise.

    • Causality: Cooling prevents the uncatalyzed background reduction of the ketone by free borane, which would yield racemic product and plummet the overall ee.

  • Substrate Addition: Dissolve 2-acetyl-5-methylfuran (10 mmol) in THF (5 mL) and add it via syringe pump over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the uncoordinated ketone near zero, ensuring that all reduction events occur within the chiral environment of the CBS-borane complex.

  • Validation & QC: Quench cautiously with methanol (5 mL) at 0°C. Validation: Vigorous hydrogen gas evolution confirms that active borane was present throughout the reaction, validating the anhydrous integrity of the setup. Purify via silica gel chromatography and verify the (1S) absolute configuration via optical rotation compared to literature standards.

Protocol C: Biocatalytic KRED Reduction
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

    • Causality: Enzymes rely on specific ionization states of their amino acid residues to maintain their tertiary structure. Deviations >0.5 pH units will denature the KRED active site.

  • Reaction Assembly: Add NADP+ (0.1 mmol), Isopropanol (10 mL), and an (S)-selective KRED enzyme powder (50 mg).

  • Substrate Introduction: Add 2-acetyl-5-methylfuran (10 mmol). Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Causality: Isopropanol serves a dual purpose: it acts as a co-solvent to solubilize the lipophilic furan substrate and acts as the sacrificial reductant. The enzyme oxidizes isopropanol to acetone, simultaneously reducing NADP+ to NADPH, which then reduces the ketone.

  • Validation & QC: Extract the aqueous layer with MTBE (3 x 20 mL). The reaction is validated by GC-MS showing the presence of acetone (confirming the cofactor recycling loop is active). Chiral GC analysis will typically show >99% ee, validating the absolute stereospecificity of the biocatalyst.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563.[Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility. Journal of the American Chemical Society, 109(18), 5551-5553.[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 40(12), 1412-1419.[Link]

  • National Institutes of Health (NIH) / PMC. (Recent baseline data on spiroaminoborate ester catalysis for the reduction of 2-acetyl-5-methylfuran). PubMed Central. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol proper disposal procedures

Comprehensive Disposal and Handling Guide for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol (1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly specialized chiral building block frequently utilized in pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is a highly specialized chiral building block frequently utilized in pharmaceutical synthesis and drug development. While its utility in asymmetric synthesis is well-documented, its furan-based structural motif presents unique operational and disposal challenges. Furan derivatives are notorious for their auto-oxidative properties, making them potent peroxide-forming chemicals (PFCs)[1]. This guide provides a comprehensive, self-validating protocol for the safe handling, peroxide evaluation, and RCRA-compliant disposal of this compound.

Chemical Hazard Profile & Causality

Understanding the chemical causality behind the hazard is the first step in establishing a robust safety protocol.

  • Peroxide Formation (Auto-oxidation): The furan ring contains an auto-oxidizable hydrogen atom that is activated by adjacent structural components—specifically, the oxygen heteroatom and electron-rich double bonds[2]. Upon exposure to ambient oxygen and light, these activated sites undergo a radical chain reaction, forming unstable, shock-sensitive hydroperoxides[3]. Because (1S)-1-(5-methylfuran-2-yl)ethan-1-ol also contains a secondary alcohol moiety, it possesses multiple peroxidizable sites, compounding the risk upon prolonged storage or concentration (e.g., via rotary evaporation)[4].

  • Flammability & Toxicity: Like many low-molecular-weight furan and alcohol derivatives, this compound is a combustible liquid and presents acute oral and inhalation toxicity risks.

Operational Safety & Handling Protocols

To prevent the premature degradation of the chemical and mitigate safety risks, the following operational controls are mandatory:

  • Inert Atmosphere Storage: Always purge the headspace of the container with high-purity Argon or Nitrogen before sealing. Excluding oxygen greatly increases the safe storage lifetime and halts the auto-oxidation cascade[3].

  • Inhibitor Awareness: Commercial preparations may contain stabilizers like Butylated hydroxytoluene (BHT). If your synthetic workflow requires distillation to remove the inhibitor, the resulting purified (1S)-1-(5-methylfuran-2-yl)ethan-1-ol must be used immediately or disposed of within 24 hours, as uninhibited solvents will rapidly form peroxides[5].

  • Environmental Controls: Store in a dark, temperature-controlled flammable storage cabinet. Ultraviolet light, including sunlight, promotes both auto-oxidation and the depletion of inhibitors[2].

Step-by-Step Disposal Procedures

Every disposal action must be treated as a self-validating system. You must prove the waste is safe to transport before it leaves the fume hood.

Step 1: Visual Inspection (The "Do Not Touch" Rule) Before moving a waste container of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, inspect it visually.

  • Action: Look for white, crystal-like structures around the cap, or stratification/cloudiness in the liquid phase[1].

  • Causality: These visual cues indicate the precipitation of highly concentrated, shock-sensitive polymeric peroxides. Friction from unscrewing the cap can provide the activation energy for a detonation[6].

  • Validation: If crystals are present, DO NOT touch the container. Evacuate the immediate area and contact Environmental Health and Safety (EHS) immediately[7].

Step 2: Quantitative Peroxide Testing If the liquid is clear and the container is safe to open, quantify the peroxide concentration using semi-quantitative redox dip strips (e.g., potassium iodide/starch indicator strips)[1].

  • Action: Dip the strip into the solvent and compare the color change against the standard scale.

  • Thresholds & Actions:

    • < 25 ppm: Considered safe for general use and standard disposal[8]. Proceed to Step 4.

    • 25 – 100 ppm: The solvent contains dangerous peroxide levels. It is not recommended for distilling or concentrating and must be chemically quenched before disposal[8]. Proceed to Step 3.

    • > 100 ppm: Extreme hazard. Do not attempt to quench. Avoid handling and contact EHS immediately to arrange disposal[8].

Step 3: Chemical Quenching (For 25-100 ppm) To neutralize the peroxides, perform a reduction reaction.

  • Protocol: Slowly add a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium metabisulfite to the waste container while stirring gently in a fume hood.

  • Causality: The Fe²⁺ ions reduce the hydroperoxides into stable, non-explosive alcohols, oxidizing to Fe³⁺ in the process.

  • Validation: Retest the solution with a fresh peroxide dip strip to confirm the concentration has dropped below 10 ppm before proceeding.

Step 4: RCRA Waste Characterization and Packaging Once validated as peroxide-free (or < 25 ppm), the chemical must be packaged according to EPA Resource Conservation and Recovery Act (RCRA) guidelines[9].

  • Classification: Route to the "Non-Halogenated Organic Solvent" waste stream.

  • EPA Waste Codes: Assign code D001 (Ignitability)[9]. If the chemical was quenched, note the addition of aqueous ferrous sulfate on the waste manifest.

  • Packaging: Use a chemically compatible, high-density polyethylene (HDPE) waste carboy. Do not tightly seal the cap immediately if a quenching reaction was just performed (allow any generated gases to vent).

Quantitative Data & Hazard Summary

Property / ParameterSpecification / Guideline
Chemical Name (1S)-1-(5-methylfuran-2-yl)ethan-1-ol
Peroxide Classification Class B (Hazardous upon concentration)
Safe Storage (Unopened) 12 to 18 months (under inert gas)
Safe Storage (Opened) 6 months (requires periodic testing)
EPA RCRA Waste Code D001 (Ignitable)
Peroxide Safe Disposal Limit < 25 ppm
Quenching Agent 10% Aqueous Ferrous Sulfate (FeSO₄)

Disposal Workflow Visualization

G Start Start: (1S)-1-(5-methylfuran-2-yl)ethan-1-ol Disposal Visual Step 1: Visual Inspection (Check for crystals or stratification) Start->Visual CrystalYes Crystals Present! DO NOT TOUCH. Contact EHS immediately. Visual->CrystalYes Yes CrystalNo No Crystals. Proceed to Step 2. Visual->CrystalNo No Test Step 2: Peroxide Testing (Use semi-quantitative dip strips) CrystalNo->Test Low < 25 ppm Safe for standard disposal Test->Low Med 25 - 100 ppm Quench with Ferrous Sulfate Test->Med High > 100 ppm Extreme Hazard. Contact EHS. Test->High Dispose Step 3: RCRA Packaging (D001 Non-Halogenated Waste) Low->Dispose Med->Dispose After quenching

Workflow for the safe evaluation and disposal of peroxide-forming furan derivatives.

References

  • [3] National Research Council. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 3

  • [8] University of Texas at Austin. Peroxide Forming Chemicals. Environmental Health & Safety (EHS). 8

  • [9] Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations. Federal Register Notice. 9

  • [2] Massachusetts Institute of Technology (MIT). EHS-0042 Peroxide Forming Chemicals. 2

  • [4] Weill Cornell Medicine. Peroxide-Forming Chemicals. WCMC EHS. 4

  • [6] Kelly, R. J. Review of Safety Guidelines for Peroxidizable Organic Chemicals. ACS Publications, Chemical Health & Safety. 6

  • [5] University of Wisconsin-Madison. Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. 5

  • [1] Stanford University. Information on Peroxide-Forming Compounds. Environmental Health & Safety. 1

  • [7] Massachusetts Institute of Technology (MIT). General Laboratory Finding Guidance. EHS. 7

Sources

Handling

Personal protective equipment for handling (1S)-1-(5-methylfuran-2-yl)ethan-1-ol

As a Senior Application Scientist, I approach the handling of specialized chiral building blocks like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol not just as a procedural necessity, but as an exercise in predictive risk manage...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized chiral building blocks like (1S)-1-(5-methylfuran-2-yl)ethan-1-ol not just as a procedural necessity, but as an exercise in predictive risk management. This compound, a substituted furan alcohol, presents a unique intersection of flammability, systemic toxicity, and aggressive chemical reactivity.

To ensure the highest standards of laboratory safety and operational continuity, this guide bypasses generic advice to provide a self-validating, mechanistically grounded protocol for handling, storing, and disposing of this specific chemical.

Mechanistic Risk Profile & Causality

Before donning Personal Protective Equipment (PPE), one must understand the chemical behaviors that necessitate it. (1S)-1-(5-methylfuran-2-yl)ethan-1-ol shares its core reactive hazard with its structural parent, furfuryl alcohol: acid-catalyzed exothermic polymerization .

When the hydroxyl group is protonated by a strong acid, it leaves as water, forming a resonance-stabilized carbocation. This electrophile aggressively attacks adjacent furan rings. This cascading alkylation releases massive amounts of heat, rapidly boiling unreacted monomer or solvent, which can lead to explosive pressure buildup in closed vessels. Furthermore, furan alcohols are readily absorbed through the skin, leading to central nervous system (CNS) depression .

Quantitative Exposure Baselines

Because specific toxicological data for the (1S) enantiomer is limited, standard industrial hygiene practice dictates extrapolating from the closest structural analog, furfuryl alcohol.

MetricValueCausality / Operational Implication
ACGIH TLV-TWA 10 ppm (Skin)Chronic exposure limit. The "Skin" designation mandates strict dermal protection due to rapid systemic absorption.
ACGIH STEL 15 ppmShort-term peak limit. Dictates that all open handling outside a verified fume hood is strictly prohibited.
LEL / UEL ~1.8% / 16.3%Lower/Upper Explosive Limits. Confirms the combustible nature, requiring the elimination of localized ignition sources.
Autoignition Temp ~390 °CHigh thermal stability, but flash fires are possible if concentrated vapors accumulate near hot plates.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow acts as a specific countermeasure to the mechanistic hazards outlined above.

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face Non-vented chemical splash goggles + Full face shieldProtects against both liquid splashes and the risk of explosive glass shattering if an accidental acid-catalyzed runaway polymerization occurs.
Hands Heavy-duty Nitrile or Chloroprene (Double-gloved)Furan alcohols can degrade certain thin polymers over time. Double-gloving provides a self-validating fail-safe: if the outer glove breaches, the inner glove maintains the barrier.
Body Flame-Resistant (FR) Lab CoatAs a combustible liquid, vapors can ignite. FR coats prevent secondary body fires in the event of a localized flash fire .
Respiratory Chemical Fume Hood (80–100 fpm face velocity)Engineering controls are the primary defense against inhalation. If ventilation fails, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase A: Preparation and Segregation
  • Environmental Verification: Check the fume hood monitor. Visually validate airflow by taping a small piece of tissue to the sash; ensure it pulls inward steadily.

  • Chemical Segregation (Critical): Physically remove all mineral acids (e.g., HCl , H2​SO4​ ) and Lewis acids from the workspace. Causality: Eliminates the risk of accidental cross-contamination leading to runaway polymerization.

  • PPE Integrity Check: Inspect the outer nitrile gloves for pinholes using the inflation method (trapping air and rolling the cuff). Don the gloves only after validation.

Phase B: Execution and Transfer
  • Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen or Argon. Causality: Prevents autoxidation of the furan ring, which can darken the compound and form reactive peroxides over prolonged exposure.

  • Transfer Mechanics: Use a gas-tight syringe or a dedicated chemically resistant positive-displacement pipette for transferring the liquid. Causality: Minimizes aerosol generation and vapor release compared to open pouring.

  • Temperature Control: If scaling up, utilize an ice bath during the addition of the furan alcohol to other reagents to suppress any unexpected exothermic activity.

Phase C: Decontamination
  • Alkaline Wash: Wash all glassware that contacted the chemical with a mildly alkaline solution (e.g., 5% sodium bicarbonate) before standard washing.

  • Acid-Bath Prohibition: NEVER place glassware used for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol into an acid bath (e.g., piranha solution or chromic acid) . Causality: Trace residues will violently polymerize and potentially shatter the acid bath container.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent vapor accumulation and accidental ignition.

  • Immediate Isolation: Alert personnel, eliminate all ignition sources (turn off hotplates), and drop the fume hood sash to the lowest operational level to maximize exhaust velocity.

  • Absorbent Application: Cover the spill starting from the perimeter inward using an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth). Causality: Perimeter-first application prevents the spill from spreading. Combustible absorbents like paper towels must be avoided due to flammability.

  • Collection: Use a non-sparking polyethylene scoop to transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Wipe down the affected surface with a 5% sodium bicarbonate solution. Causality: Neutralizes any trace acidic residues on the bench that could initiate delayed polymerization of residual furan molecules.

  • Waste Labeling: Seal the HDPE container and label it strictly as: "Hazardous Waste: Combustible Liquid, Toxic, Furan Derivative. DO NOT MIX WITH ACIDS."

Workflow Visualization

HandlingWorkflow A 1. Risk Assessment Identify Acid/Polymerization Hazards B 2. Engineering Controls Verify Fume Hood (80-100 fpm) A->B C 3. PPE Donning Double Gloves, Goggles, FR Coat B->C D 4. Execution Handle (1S)-1-(5-methylfuran-2-yl)ethan-1-ol C->D E Spill Occurs? D->E F Spill Response Inert Absorbent (No Acids) E->F Yes G Standard Cleanup Alkaline/Neutral Wash E->G No H Hazardous Waste Disposal Seal & Label as Combustible/Toxic F->H G->H

Operational workflow and spill response for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.

References

  • Criteria for a Recommended Standard: Occupational Exposure to Furfuryl Alcohol. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • Furfuryl alcohol | CID 7361. PubChem, National Library of Medicine (NIH). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Research Council, National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

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